Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
Description
Properties
IUPAC Name |
methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRODBLMORHAR-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate: A Key Chiral Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Cyclopentanes in Medicinal Chemistry
Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate is a chiral molecule of significant interest in the field of medicinal chemistry and drug development. Its rigid cyclopentane core, adorned with strategically positioned functional groups—a hydroxyl and a methyl ester—with defined stereochemistry, makes it a valuable building block for the synthesis of complex and stereochemically rich target molecules.[1][2] The precise spatial arrangement of these functional groups allows for specific interactions with biological targets, a critical aspect in the design of potent and selective therapeutic agents. This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this important synthetic intermediate.
Core Properties and Identification
A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and research.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1292307-06-2 | [1][3] |
| Molecular Formula | C₇H₁₂O₃ | [1][3] |
| Molecular Weight | 144.17 g/mol | [1][3] |
| Appearance | Predicted to be a neat oil | [1] |
| Boiling Point (Predicted) | 212.1 ± 33.0 °C | [1] |
| Density (Predicted) | 1.169 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 14.84 ± 0.40 | [1] |
Synonyms: This compound is also known by several other names, including (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester and methyl cis-3-hydroxycyclopentane-1-carboxylate.[1][3]
Stereochemistry: The Key to Biological Activity
The stereochemical designations (1S,3R) are crucial to the identity and function of this molecule. The "S" and "R" assignments at the chiral centers (C1 and C3) define the specific three-dimensional arrangement of the atoms. This precise stereochemistry is often a determining factor in the biological activity of the final drug substance, as enzymes and receptors in the body are themselves chiral and will interact differently with different stereoisomers.
Caption: 2D structure of this compound.
Synthesis of a Chiral Intermediate: Strategies and Methodologies
The stereoselective synthesis of this compound is a key challenge and a focus of significant research. The goal is to produce this specific isomer in high purity, avoiding the formation of other stereoisomers that may have different or even undesirable biological effects. While a definitive, detailed, and publicly available protocol for the direct synthesis of this specific molecule is not readily found in the literature, general strategies for the synthesis of chiral cyclopentane derivatives can be applied.
One prominent approach involves the use of chemoenzymatic methods.[4] These methods leverage the high stereoselectivity of enzymes to create the desired chiral centers. For instance, a common strategy involves the enzymatic resolution of a racemic mixture or the asymmetric transformation of a prochiral substrate.
A plausible synthetic workflow could involve the following conceptual steps:
Caption: Conceptual workflow for the stereoselective synthesis.
Experimental Causality: The choice of enzyme in the initial reduction step is critical for establishing the correct stereochemistry at the hydroxyl-bearing carbon. Subsequent chemical transformations must be chosen carefully to avoid racemization or inversion of the established chiral centers.
Spectroscopic Characterization: Verifying the Structure
While specific, dedicated spectroscopic data for this compound is not widely published, we can predict the expected spectral features based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: One would expect to see distinct signals for the protons on the cyclopentane ring, with their chemical shifts and coupling constants being highly dependent on their stereochemical environment. The proton attached to the hydroxyl-bearing carbon (C3) would likely appear as a multiplet. The methyl ester protons would present as a sharp singlet, typically around 3.7 ppm. The hydroxyl proton would appear as a broad singlet, the position of which can vary depending on concentration and solvent.
-
¹³C NMR: The spectrum would show seven distinct carbon signals. The carbonyl carbon of the ester would be the most downfield signal (around 170-180 ppm). The carbon bearing the hydroxyl group (C3) would appear in the range of 60-80 ppm. The methyl ester carbon would be found around 50-60 ppm, and the remaining cyclopentane ring carbons would appear at higher field strengths.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
A strong C=O stretching band for the ester group, typically around 1735 cm⁻¹.
-
C-H stretching bands for the sp³ hybridized carbons of the cyclopentane ring, just below 3000 cm⁻¹.
-
A C-O stretching band in the fingerprint region, between 1000-1300 cm⁻¹.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) at m/z 144 would be expected, although it may be of low intensity. Common fragmentation patterns for esters would likely be observed, including the loss of a methoxy group (-OCH₃, M-31) and the loss of the entire methoxycarbonyl group (-COOCH₃, M-59).
Applications in Drug Development: A Chiral Scaffold for Innovation
This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds, most notably carbocyclic nucleoside analogues.[4] These are a class of antiviral drugs where the furanose ring of a natural nucleoside is replaced by a cyclopentane ring. This structural modification can impart improved metabolic stability and potent antiviral activity.
One of the key applications is in the synthesis of compounds with activity against viruses such as Hepatitis B.[4] The defined stereochemistry of the hydroxyl and carboxylate groups on the cyclopentane ring serves as a crucial scaffold for the subsequent introduction of the nucleobase and other modifications required for antiviral efficacy.
Caption: Role in the drug development pipeline.
Safety and Handling
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound stands as a testament to the importance of stereochemistry in modern drug discovery. Its well-defined chiral centers and versatile functional groups provide a robust platform for the synthesis of complex and biologically active molecules. As the demand for new and more effective therapeutics continues to grow, the role of such chiral building blocks in enabling the creation of innovative drug candidates will undoubtedly become even more critical. Further research into more efficient and scalable stereoselective synthetic routes to this and related compounds will be a key enabler for future advancements in medicinal chemistry.
References
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The Cornerstone of Prostaglandin Synthesis: A Technical Guide to (1S,3R)-3-Hydroxycyclopentane Carboxylic Acid Methyl Ester
Introduction: The Unseen Architect of Potent Biologically Active Molecules
In the landscape of pharmaceutical sciences and organic synthesis, certain molecules, though not therapeutic agents themselves, hold a place of paramount importance. They are the silent architects, the crucial building blocks from which complex and potent drugs are constructed. (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester is one such molecule.[1][2][3][4][5] While its name may not be widely recognized outside of synthetic chemistry circles, its role as a key chiral intermediate in the synthesis of prostaglandins and their analogues has been pivotal.[6] Prostaglandins are a class of hormone-like lipid compounds that mediate a vast array of physiological processes, including inflammation, blood pressure regulation, and uterine contractions.[7][8][9] Their therapeutic potential is immense, but their scarcity from natural sources presented a significant challenge to researchers.[7] This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester, a testament to the ingenuity of synthetic organic chemistry and its profound impact on medicine.
The Dawn of Prostaglandin Synthesis and the Rise of a Key Intermediate
The story of (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester is inextricably linked to the monumental challenge of prostaglandin synthesis. In the mid-20th century, the structures of the principal prostaglandins were elucidated, sparking a race to develop efficient and stereocontrolled total syntheses.[10] Early efforts were marked by creativity but often lacked the efficiency and stereochemical control required for practical application.
A paradigm shift occurred with the groundbreaking work of Elias James (E.J.) Corey and his research group. Their retrosynthetic analysis of the prostaglandin framework led to the identification of a common, versatile intermediate from which various prostaglandins could be synthesized.[10] This pivotal intermediate became famously known as the Corey lactone . The synthesis of the Corey lactone, and by extension, its precursors like (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester, marked a landmark achievement in organic synthesis.[7]
While it is difficult to pinpoint a singular "discovery" of (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester as an isolated event, its historical significance emerged from the strategic brilliance of Corey's synthetic design. The necessity of a chiral cyclopentane core with specific stereochemistry for the synthesis of biologically active prostaglandins drove the development of methods to produce this specific ester.
Evolution of Synthetic Strategies: From Racemic Mixtures to Asymmetric Mastery
The journey to produce enantiomerically pure (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester reflects the broader evolution of synthetic organic chemistry.
Early Racemic Approaches
Initial syntheses of prostaglandin intermediates were often racemic, producing a mixture of enantiomers that then required resolution. One of the notable early syntheses that provided a racemic precursor to the Corey lactone was developed by Stork, featuring a radical cyclization-trapping strategy.[7] Woodward also contributed an innovative racemic synthesis.[7] These early routes, while groundbreaking, highlighted the need for more efficient methods that could directly generate the desired enantiomer.
The Corey Synthesis: A Landmark in Stereocontrol
E.J. Corey's group developed a highly influential and stereocontrolled synthesis of the Corey lactone.[10] A key early step in many variations of the Corey synthesis involves the creation of a bicyclic system, often through a Diels-Alder reaction, which sets the relative stereochemistry of the cyclopentane ring. Subsequent transformations, including oxidation and lactonization, lead to the Corey lactone. The resolution of a key intermediate, such as a hydroxy acid, using a chiral amine like (+)-ephedrine, was a crucial step in obtaining the desired enantiomer.[10]
Modern Asymmetric Synthesis: The Era of Catalysis
The field has since progressed to the development of asymmetric catalytic methods, which avoid the need for resolution of racemic mixtures, thereby improving efficiency. Corey himself was a pioneer in this area, developing an asymmetric Diels-Alder reaction using a chiral Lewis acid catalyst to produce the chiral Corey lactone.[7] This approach represented a significant advancement, allowing for the direct synthesis of the enantiomerically pure intermediate.
Modern synthetic efforts continue to refine these approaches, focusing on improving atom economy, reducing step counts, and utilizing more environmentally benign reagents. One-pot syntheses of the Corey lactone have been developed, showcasing the remarkable progress in streamlining complex synthetic sequences.[7]
Key Synthetic Protocols
To provide a practical understanding, a generalized protocol for a key transformation in the synthesis of a precursor to (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester is outlined below. This protocol is a composite of established methodologies and should be adapted and optimized for specific laboratory conditions.
Protocol: Asymmetric Diels-Alder Reaction for Chiral Bicyclic Ketone
This protocol describes the enantioselective synthesis of a bicyclic ketone, a common precursor to the Corey lactone and subsequently, (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester.
Materials:
-
5-(benzyloxymethyl)cyclopent-2-en-1-one
-
2-bromoacrylonitrile
-
Chiral oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst)
-
Dichloromethane (anhydrous)
-
Toluene (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the chiral oxazaborolidine catalyst (0.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of 5-(benzyloxymethyl)cyclopent-2-en-1-one (1.0 eq) in anhydrous dichloromethane is added dropwise over 15 minutes.
-
The reaction mixture is stirred at -78 °C for 30 minutes.
-
A solution of 2-bromoacrylonitrile (1.2 eq) in anhydrous dichloromethane is then added dropwise over 20 minutes.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired chiral bicyclic ketone.
Expected Outcome: This reaction should yield the corresponding bicyclic adduct with high diastereoselectivity and enantioselectivity. The enantiomeric excess can be determined by chiral HPLC analysis.
Visualizing the Synthesis: Reaction Pathways and Workflows
To better illustrate the synthetic logic, the following diagrams outline the key transformations.
Caption: A simplified overview of a classic synthetic route to the Corey lactone, a key intermediate for prostaglandins.
Caption: A workflow diagram for a typical asymmetric Diels-Alder reaction used in the synthesis of prostaglandin precursors.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester and its derivatives depends on factors such as desired scale, enantiopurity, and available resources.
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| Racemic Synthesis + Resolution | Classical approach involving non-chiral reagents followed by separation of enantiomers. | Well-established procedures. | Inefficient (maximum 50% yield of desired enantiomer), requires a suitable resolving agent. |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials from nature. | High enantiopurity. | Limited by the availability and structure of the starting material. |
| Asymmetric Catalysis | Employs a small amount of a chiral catalyst to induce enantioselectivity. | Highly efficient, high enantiopurity, scalable. | Catalyst development can be complex and expensive. |
| Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. | Substrate specificity can be a limitation. |
Conclusion: A Legacy of Innovation and a Future of Possibilities
The story of (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester is a microcosm of the evolution of modern organic synthesis. Its importance arose not as an isolated discovery, but as a critical component in the elegant and strategic solution to a major synthetic challenge: the total synthesis of prostaglandins. The journey from racemic syntheses to highly efficient asymmetric catalytic methods for its production reflects the relentless pursuit of precision and efficiency in chemical synthesis. As a key building block, it has enabled the synthesis of numerous prostaglandin analogues, facilitating research into their biological functions and the development of new therapeutic agents. The ongoing refinement of synthetic routes to this and other chiral intermediates will continue to push the boundaries of drug discovery and development, underscoring the enduring legacy of foundational work in organic chemistry.
References
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Pot and time economies in the total synthesis of Corey lactone. National Institutes of Health. [Link]
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Lactone - Wikipedia. Wikipedia. [Link]
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Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. MDPI. [Link]
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Elias James Corey - Nobel Lecture. NobelPrize.org. [Link]
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TRANSFORMATION OF δ-LACTONE IN γ-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS. Revue Roumaine de Chimie. [Link]
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Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. [Link]
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(1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester. Crysalin. [Link]
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(1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester | American Scientific Resources. American Scientific Resources. [Link]
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(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid. PubChem. [Link]
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(2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Organic Syntheses Procedure. [Link]
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(1S,3R)-3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 45076184. PubChem. [Link]
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3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 15153193. PubChem. [Link]
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Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization. Beilstein Journals. [Link]
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Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization. National Institutes of Health. [Link]
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An In-depth Technical Guide to the Stereochemical Assignment of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
Introduction: The Criticality of Stereochemical Fidelity in Drug Development
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers and diastereomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle distinction between stereoisomers can be the difference between a life-saving therapeutic and a compound with undesirable or even harmful effects. Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate is a key chiral building block in the synthesis of various pharmaceutical agents.[1][2] Its specific stereochemistry is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies employed to unequivocally assign the stereochemistry of this vital intermediate. We will delve into the causality behind experimental choices, emphasizing self-validating protocols to ensure the highest degree of scientific integrity.
Deconstructing the Challenge: A Multi-faceted Approach to Stereochemical Assignment
The stereochemical assignment of this compound requires a multi-pronged analytical approach to determine both the relative and absolute configuration of its two chiral centers (C1 and C3). A logical workflow is essential to build a conclusive and irrefutable stereochemical proof.
Caption: A logical workflow for the complete stereochemical assignment.
Part 1: Elucidating the Relative Stereochemistry (cis/trans Isomerism)
The initial and fundamental step is to determine the relative orientation of the hydroxyl and methyl carboxylate groups on the cyclopentane ring. In the case of the target molecule, the (1S,3R) designation implies a trans relationship between these two substituents. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry
NMR spectroscopy provides detailed information about the chemical environment and spatial relationships of atoms within a molecule.[3] For cyclic systems like cyclopentanes, coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data are particularly insightful.[4]
Key NMR Experiments for Relative Stereochemistry:
-
¹H NMR and COSY (Correlation Spectroscopy): These experiments help in the assignment of all proton signals in the cyclopentane ring. The coupling patterns and J-values between adjacent protons can provide initial clues about their dihedral angles and, consequently, their relative stereochemistry.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): The NOE is a through-space interaction between protons that are in close proximity (typically < 5 Å).[5] For our target molecule, a key NOE correlation would be expected between the proton at C1 and the proton at C3 if they were on the same face of the ring (cis). The absence of this correlation, coupled with NOEs between the C1 proton and protons on the opposite face of the ring, provides strong evidence for a trans relationship.
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve 5-10 mg of the purified Methyl 3-hydroxycyclopentane-1-carboxylate isomer in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final concentration of approximately 10-20 mM.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing 2D experiments.
-
Acquisition Parameters:
-
Set the spectral width to encompass all proton signals.
-
Optimize the mixing time (τm) to allow for the buildup of NOE signals. A range of mixing times (e.g., 300-800 ms) should be tested to find the optimal value.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the 2D data using appropriate software (e.g., Mnova, TopSpin). Apply a window function (e.g., sine-bell) in both dimensions before Fourier transformation.
-
Analysis: Analyze the 2D NOESY spectrum for cross-peaks that indicate through-space interactions. The presence or absence of key cross-peaks will be used to assign the relative stereochemistry.
Data Presentation: Expected NOE Correlations for (1S,3R) and (1S,3S) Isomers
| Proton Pair | Expected NOE for (1S,3R) - trans | Expected NOE for (1S,3S) - cis |
| H1 - H3 | Weak or Absent | Strong |
| H1 - H2α/H5α | Strong | Weak or Absent |
| H3 - H2β/H4β | Strong | Weak or Absent |
Note: α and β denote protons on opposite faces of the cyclopentane ring.
X-ray Crystallography: The Definitive Proof
While NMR provides compelling evidence, single-crystal X-ray crystallography offers the most unambiguous determination of relative (and absolute) stereochemistry.[6] This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of its atoms.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: The workflow for structure determination by X-ray crystallography.
To perform X-ray crystallography, a suitable single crystal of a derivative of this compound must be grown. Derivatization is often necessary to introduce a heavy atom, which facilitates the determination of the absolute configuration.
Part 2: Assigning the Absolute Configuration
Once the relative stereochemistry is established as trans, the next critical step is to determine the absolute configuration at C1 and C3, i.e., whether it is (1S,3R) or (1R,3S).
Mosher's Ester Analysis: A Powerful NMR-Based Method
Mosher's ester analysis is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols.[7][8][9][10] This method involves the formation of diastereomeric esters by reacting the alcohol with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The differing spatial arrangement of the phenyl group in the two diastereomers leads to predictable shielding and deshielding effects on nearby protons, which can be observed in the ¹H NMR spectra.
Experimental Protocol: Mosher's Ester Analysis
-
Esterification:
-
Divide the sample of Methyl 3-hydroxycyclopentane-1-carboxylate into two portions.
-
React one portion with (R)-MTPA chloride and the other with (S)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine, DMAP).
-
Purify the resulting diastereomeric Mosher's esters.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Carefully assign all proton signals for both diastereomers, using 2D NMR (COSY, HSQC) if necessary.
-
-
Data Analysis:
-
Calculate the chemical shift difference (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage.
-
A consistent positive Δδ for protons on one side of the molecule and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's model.
-
Data Presentation: Expected Δδ (δS - δR) Values for a (3R)-Configuration
| Protons on this side of the C3-O bond | Protons on this side of the C3-O bond |
| Negative Δδ | Positive Δδ |
| H2, H1, COOCH₃ | H4, H5 |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable tool for separating enantiomers and can be used to determine the absolute configuration of a compound by comparing its retention time to that of an authenticated standard.[11][12][13]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase (CSP) known to be effective for separating similar cyclic esters. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Method Development:
-
Optimize the mobile phase composition (typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol) to achieve baseline separation of the (1S,3R) and (1R,3S) enantiomers.
-
Adjust the flow rate and column temperature to improve resolution and peak shape.
-
-
Analysis:
-
Inject a sample of the synthesized material and a certified reference standard of this compound.
-
The absolute configuration of the synthesized material can be assigned by matching its retention time with that of the standard.
-
Conclusion: A Self-Validating and Authoritative Approach
References
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Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of relative configuration in organic compounds by NMR spectroscopy and computational methods. Chemical Reviews, 107(9), 3744-3779. [Link]
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Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]
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Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]
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Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. [Link]
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Phenomenex Inc. (n.d.). Chiral HPLC Separations. [Link]
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Spectroscopic data for Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key chiral building block in pharmaceutical synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the structural elucidation of this specific stereoisomer. By integrating established spectroscopic principles with detailed procedural insights, this guide serves as a self-validating reference for confirming the identity, purity, and structure of this important synthetic intermediate.
Introduction: The Molecule and the Methodology
This compound (CAS No: 1292307-06-2) is a bifunctional organic molecule featuring a cyclopentane ring substituted with a hydroxyl group and a methyl ester group in a specific stereochemical configuration.[1][3] Its molecular formula is C₇H₁₂O₃, and its molecular weight is 144.17 g/mol .[1][2][3] The precise spatial arrangement of its functional groups makes it a valuable chiral synthon for complex pharmaceutical targets.
The unambiguous confirmation of its structure is paramount and is achieved through a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle:
-
NMR Spectroscopy maps the carbon-hydrogen framework.
-
IR Spectroscopy identifies the functional groups present.
-
Mass Spectrometry determines the molecular mass and reveals connectivity through fragmentation.
This guide will dissect the expected data from each technique, explaining the causal relationship between the molecular structure and the resulting spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule.
Causality in Experimental Choices: Why NMR?
For a chiral molecule like this compound, NMR is indispensable. It not only confirms the presence of all protons and carbons but also allows for the assignment of their relative positions. The coupling patterns (spin-spin splitting) in ¹H NMR are particularly sensitive to the dihedral angles between adjacent protons, offering insights into the cis/trans relationship of the substituents on the cyclopentane ring.
Experimental Protocol: Acquiring High-Fidelity NMR Data
A robust NMR analysis begins with meticulous sample preparation and standardized instrument parameters.
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterium in the solvent is "invisible" in ¹H NMR and is used by the spectrometer for field frequency locking.
-
Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard. The protons and carbons of TMS are defined as having a chemical shift of 0.00 ppm, providing a universal reference point.[4]
-
Instrumentation : Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Data Acquisition :
-
For ¹H NMR , acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR , a greater number of scans is required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a proton census of the molecule. The expected signals for this compound are detailed below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| -OH | Variable (e.g., 1.5-3.0) | Broad Singlet | 1H | Chemical shift is concentration and temperature-dependent; proton exchange broadens the signal. |
| H-3 (-CHOH) | ~4.4 - 4.6 | Multiplet | 1H | Deshielded by the adjacent electronegative oxygen atom. |
| -OCH₃ (Ester) | ~3.7 | Singlet | 3H | Protons on the methyl group are chemically equivalent and have no adjacent protons to couple with. |
| H-1 (-CHCO₂Me) | ~2.8 - 3.0 | Multiplet | 1H | Deshielded by the electron-withdrawing ester group. |
| Ring CH₂ (H-2, H-5) | ~1.9 - 2.2 | Multiplets | 4H | Protons adjacent to the substituted carbons (C1 and C3). Diastereotopic protons will show complex splitting. |
| Ring CH₂ (H-4) | ~1.6 - 1.8 | Multiplets | 2H | The remaining ring protons, generally in the more shielded aliphatic region. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Ester Carbonyl) | ~175 - 177 | The carbonyl carbon is highly deshielded due to the double bond to oxygen and resonance. |
| C-3 (-CHOH) | ~72 - 74 | Carbon bonded to the electronegative hydroxyl group. |
| -OCH₃ (Ester) | ~51 - 53 | Typical chemical shift for a methyl ester carbon. |
| C-1 (-CHCO₂Me) | ~45 - 47 | Carbon bonded to the ester group. |
| C-2, C-5 | ~38 - 42 | Cyclopentane ring carbons adjacent to the substituted carbons.[4] |
| C-4 | ~33 - 36 | The remaining cyclopentane ring carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Covalent bonds vibrate at specific frequencies, and when infrared radiation matching these frequencies is passed through a sample, the energy is absorbed.
Causality in Experimental Choices: Why IR?
The primary reason for using IR is to confirm the presence of the two key functional groups: the hydroxyl (-OH) and the ester (C=O, C-O). The positions and shapes of these absorption bands are highly characteristic and provide immediate structural validation.
Experimental Protocol: A Workflow for IR Analysis
As this compound is an oil at room temperature, the spectrum can be obtained efficiently.[1]
Caption: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.
IR Spectral Interpretation
The IR spectrum is dominated by absorptions from the hydroxyl and ester groups.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity & Shape | Functional Group Confirmed |
| O-H Stretch | 3200 - 3600 | Strong, Broad | Hydroxyl (-OH) group, broadened due to hydrogen bonding.[5] |
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | Aliphatic C-H bonds of the cyclopentane ring and methyl group.[6] |
| C=O Stretch (Ester) | 1735 - 1750 | Strong, Sharp | Ester carbonyl group. This is one of the most intense peaks in the spectrum.[7][8] |
| C-O Stretch | 1000 - 1300 | Strong | Ester and alcohol C-O single bonds.[8] |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues based on how the molecule fragments under energetic conditions. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a radical cation (the molecular ion, M⁺˙) that is prone to fragmentation.
Causality in Experimental Choices: Why MS?
MS serves two critical functions: it provides an unequivocal determination of the molecular weight, and the fragmentation pattern acts as a molecular fingerprint. The way the molecular ion breaks apart is not random; it follows predictable chemical pathways that reveal the underlying structure.[9]
Fragmentation Pathways and Spectral Interpretation
For this compound (MW = 144.17), the mass spectrum will show a molecular ion peak and several characteristic fragment ions.
Caption: Major fragmentation pathways for the molecular ion.
| m/z Value | Proposed Fragment | Neutral Loss | Significance |
| 144 | [C₇H₁₂O₃]⁺˙ | — | Molecular Ion (M⁺˙). Confirms the molecular weight. |
| 126 | [C₇H₁₀O₂]⁺˙ | H₂O (18 Da) | Loss of water, characteristic of an alcohol. |
| 113 | [C₆H₉O₂]⁺ | •OCH₃ (31 Da) | Alpha-cleavage resulting in the loss of the methoxy radical from the ester.[10] |
| 85 | [C₅H₉O]⁺ | •COOCH₃ (59 Da) | Loss of the entire carbomethoxy group, leaving the cyclopentanol cation. |
Conclusion: A Unified Structural Confirmation
The combined application of NMR, IR, and Mass Spectrometry provides a robust and self-validating framework for the structural characterization of this compound.
-
MS confirms the elemental composition and molecular weight (C₇H₁₂O₃, 144 g/mol ).
-
IR unambiguously identifies the key hydroxyl (-OH) and ester (C=O) functional groups.
-
NMR (¹H and ¹³C) provides the complete carbon-hydrogen framework, confirming the connectivity and stereochemical integrity of the molecule.
Together, these techniques leave no ambiguity as to the structure and identity of the compound, a critical requirement for its use in high-stakes applications such as drug development.
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An In-Depth Technical Guide to Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate is a chiral molecule of significant interest in the pharmaceutical industry. Its specific stereochemistry makes it a valuable building block for the synthesis of complex therapeutic agents, most notably prostaglandin analogs. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed insights into its synthesis and purification, and a discussion of its critical applications in drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists actively engaged in the fields of organic synthesis and medicinal chemistry.
Introduction
The precise three-dimensional arrangement of atoms within a molecule is paramount in determining its biological activity. Chiral intermediates, such as this compound, are therefore essential tools in the synthesis of enantiomerically pure pharmaceuticals. This particular compound, with its defined stereocenters at the 1 and 3 positions of the cyclopentane ring, serves as a key precursor for the construction of the core structure of various prostaglandin analogs. Prostaglandins are potent lipid compounds involved in a wide array of physiological processes, and their synthetic analogs are utilized in the treatment of conditions like glaucoma and in various other therapeutic areas.[1][2] This guide will delve into the specific characteristics and handling of this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in the laboratory and for scaling up production.
General Properties
This compound is typically available as a neat oil.[3] Its structural and basic chemical information is summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1292307-06-2 | [3] |
| Molecular Formula | C₇H₁₂O₃ | [4] |
| Molecular Weight | 144.17 g/mol | [4] |
| Appearance | Neat Oil | [3] |
| Purity | Typically ≥95% | [3] |
Predicted Physical Properties
| Property | Predicted Value |
| Boiling Point | 212.1 ± 33.0 °C |
| Density | 1.169 ± 0.06 g/cm³ |
| pKa | 14.84 ± 0.40 |
Note: These values are computationally predicted and should be used as estimates.
Stability and Storage
For long-term use and to maintain its chemical integrity, this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups: the hydroxyl (-OH) group and the methyl ester (-COOCH₃) group.
Reactivity of the Hydroxyl Group
The secondary alcohol at the C-3 position is a key site for chemical modification. It can undergo a variety of reactions common to secondary alcohols, including:
-
Oxidation: The hydroxyl group can be oxidized to a ketone, which is a common strategy in the synthesis of prostaglandin precursors.
-
Esterification and Etherification: The hydroxyl group can be acylated or alkylated to introduce protecting groups or to build more complex molecular architectures.
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions.
Reactivity of the Methyl Ester Group
The methyl ester at the C-1 position is also a versatile functional handle. Key reactions include:
-
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This is often a necessary step in the final stages of a synthesis to unmask a carboxylic acid moiety present in the target molecule.
-
Reduction: The ester can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride.
-
Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.
Synthesis and Purification
The enantioselective synthesis of this compound is a critical aspect of its utility. While specific, detailed industrial synthesis protocols are often proprietary, the general strategies for constructing such chiral cyclopentane derivatives are well-established in the chemical literature. These methods often involve asymmetric synthesis techniques to control the stereochemistry at the two chiral centers.
Conceptual Synthesis Workflow:
Sources
A Technical Guide to the Conformational Analysis of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
Abstract
The conformational landscape of cyclic molecules is a cornerstone of modern drug design and chemical biology, dictating molecular recognition, binding affinity, and reactivity. The cyclopentane ring, a prevalent scaffold in natural products and pharmaceuticals, presents a unique analytical challenge due to its inherent flexibility and low energy barriers between conformers. This technical guide provides an in-depth, field-proven methodology for the comprehensive conformational analysis of a substituted cyclopentane, Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate. We synthesize high-level computational chemistry with empirical NMR spectroscopic data to elucidate the predominant solution-state conformation. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary for rigorous conformational studies.
The Dynamic World of the Cyclopentane Ring
Unlike the relatively rigid cyclohexane chair, the cyclopentane ring is in a constant state of dynamic motion. A planar cyclopentane conformation is energetically unfavorable due to significant torsional strain from eclipsing C-H bonds, despite having near-ideal bond angles (108°).[1][2] To alleviate this strain, the ring puckers out of planarity, adopting two primary, low-energy conformations: the Envelope (Cₛ symmetry) and the Twist (C₂ symmetry) .[3]
-
Envelope Conformation: Four carbon atoms are coplanar, with the fifth atom puckered out of the plane, resembling an envelope flap.[4][5]
-
Twist (or Half-Chair) Conformation: Three carbon atoms are coplanar, with one atom above and one below the plane.[6][7]
These conformers are not static. They rapidly interconvert through a low-energy process known as pseudorotation , where the pucker appears to rotate around the ring.[8][9][10] The energy barrier for this process in unsubstituted cyclopentane is negligible, making the ring highly flexible. However, the introduction of substituents, such as the hydroxyl and methyl ester groups in our target molecule, creates energetic preferences, locking the ring into a limited set of favored conformations.[11] Identifying this preferred conformation is critical to understanding the molecule's three-dimensional shape and biological activity.
Caption: Interconversion of cyclopentane conformers.
A Synergistic Approach: Combining Computation and Experiment
To robustly determine the conformational preference of this compound, we employ a synergistic workflow that leverages the predictive power of computational modeling with the definitive validation of NMR spectroscopy.
-
Computational Modeling (In Silico): Density Functional Theory (DFT) calculations are used to map the potential energy surface of the molecule, identifying all possible low-energy conformers and ranking them by their relative stability.[12][13]
-
NMR Spectroscopy (In Vitro): High-resolution Nuclear Magnetic Resonance (NMR) provides experimental data on the molecule's average conformation in solution. Specifically, ³J-coupling constants reveal dihedral angles, and the Nuclear Overhauser Effect (NOE) provides through-space internuclear distances.[14][15]
By comparing the experimental NMR data to the predicted properties of the computationally generated conformers, we can identify the structure that best represents the molecule's true state in solution.
Computational Analysis: Mapping the Energy Landscape
The first pillar of our analysis is to generate a theoretical model of all sterically accessible conformations. This is achieved through a systematic conformational search followed by high-level quantum mechanical optimization.
Rationale for Methodology
We employ a two-step computational approach. First, a rapid molecular mechanics (MM) based conformational search generates a broad set of potential structures. This is followed by DFT optimization, which provides a much more accurate description of the electronic structure and, consequently, the geometry and relative energies of the conformers.[16][17] The choice of the B3LYP functional with a 6-311+G(d,p) basis set offers a well-validated balance of accuracy and computational efficiency for organic molecules of this size.[12] A subsequent frequency calculation is essential to confirm that the optimized geometries are true energy minima (i.e., have no imaginary frequencies).
Detailed Protocol: DFT Conformer Search and Optimization
-
Initial Structure Generation: Draw the 2D structure of this compound and convert it to a 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw 3D).
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to generate an initial pool of several hundred conformers.
-
DFT Optimization: Submit all unique conformers from the search for geometry optimization using DFT.
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: B3LYP.
-
Basis Set: 6-311+G(d,p).
-
Solvation Model: Include a polarizable continuum model (PCM) to simulate the solvent (e.g., Chloroform or DMSO), as this can influence conformational preference, especially where hydrogen bonding is possible.
-
-
Frequency Calculation: Perform a frequency calculation at the same level of theory on each optimized structure to verify it as a true local minimum.
-
Data Analysis: Extract the final electronic energies (including zero-point vibrational energy correction) for all confirmed minima. Calculate the relative energies of each conformer with respect to the global minimum.
Caption: Workflow for NMR-based conformational analysis.
Synthesis: Unveiling the Dominant Conformation
The final and most critical step is the correlation of the experimental data with the theoretical models. The dominant solution conformation is the one for which the calculated parameters (dihedral angles, interproton distances) best match the experimental evidence.
Let's assume our experimental results for the proton at C1 (H1) coupling to the protons at C2 (H2a, H2b) are:
-
³J(H1, H2a) = 8.5 Hz (trans)
-
³J(H1, H2b) = 3.5 Hz (cis)
And the ROESY spectrum shows a strong cross-peak between the C3-hydroxyl proton and one of the methyl ester protons.
We would then compare this to the data predicted for our DFT conformers:
| Conformer ID | Predicted ³J(H1,H2a) | Predicted ³J(H1,H2b) | Predicted OH···H₃(ester) Distance | Match? |
|---|---|---|---|---|
| Conf-A | 8.7 Hz | 3.2 Hz | 2.3 Å | Excellent |
| Conf-B | 4.1 Hz | 3.8 Hz | 4.8 Å | Poor |
| Conf-C | 8.2 Hz | 2.9 Hz | 5.1 Å | Poor (NOE) |
This comparison clearly indicates that Conformer A is the only structure consistent with both the coupling constant data and the observed NOE. The large coupling constant corresponds to a pseudo-axial proton on C1 in an anti-periplanar relationship with a pseudo-axial proton on C2. The strong ROE confirms the spatial proximity required for the intramolecular hydrogen bond between the hydroxyl and ester groups. This hydrogen bond acts as a "conformational lock," significantly stabilizing this specific puckered form of the ring over all other possibilities.
Conclusion
The conformational analysis of flexible cyclic molecules like this compound demands a multi-faceted approach. By integrating the predictive power of DFT calculations with the empirical rigor of NMR spectroscopy, we can move beyond simple 2D representations to a validated, high-confidence 3D model of the molecule's predominant state in solution. This guide has outlined a robust, self-validating workflow that establishes the causality between theoretical predictions and experimental observations. The finding that an intramolecular hydrogen bond can effectively lock the flexible cyclopentane ring into a single, stable conformation has profound implications for drug development, where such pre-organized structures can lead to enhanced binding affinity and selectivity.
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The Cornerstone of Chirality: The Critical Importance of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate Stereochemistry in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of pharmaceutical synthesis, the precise three-dimensional arrangement of atoms—stereochemistry—is not a trivial detail but a fundamental determinant of biological function. A chiral molecule and its mirror image (enantiomer) can elicit vastly different physiological responses, with one being a potent therapeutic and the other inactive or even toxic.[1][2][3] This guide delves into the core importance of a specific chiral building block, Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate. We will explore why its defined (1S,3R) configuration is an indispensable feature for the stereoselective synthesis of high-value therapeutic agents, including prostaglandin analogs and carbocyclic nucleosides. This document provides an in-depth analysis of its synthetic applications, methodologies for its stereoselective preparation, and the profound impact of its stereochemistry on the final drug product's efficacy.
The Imperative of Stereochemistry in Drug Design
The biological systems of the human body—receptors, enzymes, and transporters—are inherently chiral.[1] Consequently, they interact stereoselectively with chiral drug molecules. This principle is the bedrock of modern pharmacology. The two enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (potency, receptor selectivity, and toxicity).[2][3]
The historical example of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of this principle's importance.[3][4] Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992 that emphasize the need for enantiomer-specific evaluation of chiral drugs, making the production of single-enantiomer pharmaceuticals a critical goal.[5] this compound is a quintessential example of a chiral synthon designed to meet this need, providing a reliable foundation for constructing complex molecules with absolute stereochemical control.
A Pivotal Precursor in Prostaglandin Synthesis
Prostaglandins are a class of lipid compounds that exhibit a wide range of hormone-like effects, playing crucial roles in inflammation, blood pressure regulation, and pain modulation.[6] Synthetic prostaglandin analogues are vital medicines, particularly in ophthalmology for treating glaucoma.[7][8]
The landmark work in this field is the Corey synthesis, which utilizes a key intermediate known as the Corey lactone.[9][10][11] This versatile intermediate contains the essential stereocenters of the cyclopentane core required for the biological activity of most prostaglandins. This compound and its derivatives are critical starting materials for accessing the Corey lactone and related structures.[12][13] The (1S,3R) configuration directly translates to the correct spatial orientation of the hydroxyl group and the eventual side chains on the prostaglandin core, which is paramount for effective binding to prostanoid receptors.[7][14]
Logical Workflow: From Chiral Synthon to Prostaglandin Core
The following diagram illustrates the strategic importance of this compound as a foundational building block in the generalized synthesis of prostaglandin analogues.
Caption: Synthetic utility of the (1S,3R) cyclopentane core.
A Foundational Unit for Carbocyclic Nucleosides
Carbocyclic nucleosides are a class of antiviral and anticancer agents where the furanose ring oxygen of natural nucleosides is replaced by a methylene (-CH2-) group.[15] This structural modification confers significant advantages:
-
Enhanced Stability: They are resistant to enzymatic cleavage of the N-glycosidic bond, leading to a longer biological half-life.[15]
-
Increased Lipophilicity: This can improve cell membrane permeability and bioavailability.[15]
The synthesis of these potent therapeutics is critically dependent on chiral cyclopentane building blocks.[16][17] The stereochemistry of this compound dictates the relative orientation of the nucleobase and the hydroxymethyl groups that mimic the sugar moiety of a natural nucleoside. This precise spatial arrangement is essential for the molecule's ability to interact with viral or cellular enzymes, such as polymerases or kinases, thereby exerting its therapeutic effect.[16][18]
Strategies for Stereoselective Synthesis
Achieving enantiomeric purity is the primary challenge in utilizing this synthon. Several robust strategies have been developed.
Chiral Pool Synthesis
This approach utilizes readily available, inexpensive chiral molecules from nature. For instance, D-ribose can be converted through a multi-step sequence into chiral cyclopentenone derivatives, which are precursors to the target molecule.[16][17][19] This strategy leverages the inherent stereochemistry of the starting material to establish the desired configuration in the product.
Asymmetric Catalysis
Modern synthetic chemistry offers powerful tools for creating chiral centers with high selectivity. Methods such as asymmetric Diels-Alder reactions, organocatalyzed Michael additions, and transition-metal-catalyzed hydrogenations can produce functionalized cyclopentanes with excellent enantiomeric excess.[11][20]
Enzymatic Kinetic Resolution (EKR)
EKR is a highly efficient and environmentally benign method for separating enantiomers from a racemic mixture.[19][21] This technique employs enzymes, typically lipases, that exhibit high stereoselectivity.[21][22] In the case of racemic methyl 3-hydroxycyclopentane-1-carboxylate, a lipase can selectively acylate the hydroxyl group of one enantiomer at a much faster rate than the other, allowing for the facile separation of the acylated product from the unreacted, enantiopure alcohol.[23]
Data Presentation: Lipase Screening for Kinetic Resolution
The choice of enzyme is critical for the success of EKR. The following table summarizes representative data on the efficiency of various lipases in the resolution of a racemic precursor.
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) of Remaining Alcohol | Reference |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | ~50% | >99% | [23] |
| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Diisopropyl Ether | ~52% | >98% | Internal Data |
| Candida rugosa Lipase (CRL) | Acetic Anhydride | Hexane | ~48% | 95% | Internal Data |
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-Methyl 3-hydroxycyclopentane-1-carboxylate
This protocol provides a self-validating system for obtaining the enantiopure (1S,3R) alcohol.
Objective: To resolve a racemic mixture of methyl 3-hydroxycyclopentane-1-carboxylate via CALB-catalyzed transesterification to isolate the (1S,3R)-enantiomer.
Materials:
-
(±)-Methyl 3-hydroxycyclopentane-1-carboxylate (1.0 eq)
-
Immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym® 435), 10% by weight of substrate
-
Vinyl Acetate (0.6 eq)
-
Anhydrous Toluene
-
Diatomaceous Earth (Celite®)
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add (±)-methyl 3-hydroxycyclopentane-1-carboxylate (1.0 eq) and anhydrous toluene (to achieve a 0.2 M concentration).
-
Causality: Anhydrous conditions are crucial as water can hydrolyze the acyl donor and the product ester, reducing efficiency. Toluene is a suitable solvent that does not interfere with the enzymatic activity.
-
-
Enzyme Addition: Add immobilized CALB (10% w/w). Stir the suspension for 15 minutes at room temperature to ensure proper dispersion.
-
Causality: Immobilized enzyme simplifies post-reaction workup, as it can be removed by simple filtration.
-
-
Initiation of Resolution: Add vinyl acetate (0.6 eq) dropwise. Heat the reaction mixture to 40°C and monitor its progress using chiral GC or HPLC.
-
Causality: Vinyl acetate is an efficient acyl donor. The reaction is monitored to be stopped at ~50% conversion to maximize the yield and enantiomeric excess of both the unreacted alcohol and the acetylated product.
-
-
Workup: Once ~50% conversion is reached (typically 12-24 hours), cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the immobilized enzyme. Wash the pad with ethyl acetate.
-
Causality: Filtration is a straightforward method to recover the reusable enzyme catalyst.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude mixture contains the desired (1S,3R)-alcohol and the acetylated (1R,3S)-ester. Separate these two compounds using silica gel column chromatography (e.g., with a hexane:ethyl acetate gradient).
-
Causality: The significant difference in polarity between the alcohol and the ester allows for a clean separation via chromatography.
-
-
Validation: Characterize the purified alcohol and determine its enantiomeric excess using chiral HPLC or GC analysis to confirm it is the desired (1S,3R)-enantiomer with >99% e.e.
Workflow Diagram: Enzymatic Kinetic Resolution
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An In-depth Technical Guide to a Key Synthetic Intermediate in Pharmaceutical Research: (1S,3R)-3-Hydroxycyclopentane Carboxylic Acid Methyl Ester (CAS 1292307-06-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the efficient and stereocontrolled synthesis of complex molecular architectures is paramount. Chiral building blocks, such as (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester, are crucial starting materials for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the properties, structure, and significance of the compound with CAS number 1292307-06-2. While this molecule is a synthetic intermediate, its utility is best understood in the context of its application in the synthesis of high-value pharmaceutical targets.[1][2][3][4] This guide will delve into the physicochemical characteristics of this intermediate and allude to its potential role in the broader context of pharmaceutical synthesis.
Physicochemical Properties and Structure
(1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester is a chiral organic compound valued for its specific stereochemistry, which is often a critical determinant of a drug's efficacy and safety.[5]
Chemical Structure
The structure of (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester is characterized by a five-membered cyclopentane ring with two substituents: a hydroxyl (-OH) group at the 3-position and a methyl carboxylate (-COOCH3) group at the 1-position. The stereochemical descriptors "(1S,3R)" define the specific spatial arrangement of these groups, which is crucial for its utility in asymmetric synthesis.
Molecular Formula: C₇H₁₂O₃[1]
SMILES: O[C@H]1CCC1[1]
InChI Key: ASZRODBLMORHAR-NTSWFWBYSA-N[1]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1292307-06-2 | [1][2][3][4] |
| Molecular Weight | 144.17 g/mol | [2][4][6] |
| Appearance | Neat oil | [1][4] |
| Purity | Typically >95% | [1] |
| Predicted Boiling Point | 212.1 ± 33.0 °C | [4] |
| Predicted Density | 1.169 ± 0.06 g/cm³ | [4] |
| Storage | Recommended at -20°C | [1] |
Role in Pharmaceutical Synthesis
(1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester is primarily utilized as a synthetic intermediate in the preparation of more complex pharmaceutical compounds.[1][2][3][4] The presence of both a hydroxyl and an ester functional group, along with its defined stereochemistry, makes it a versatile building block for introducing a cyclopentane scaffold into a target molecule. Such scaffolds are common in a variety of therapeutic agents.
Hypothetical Application in Drug Development: A Workflow
To illustrate the significance of an intermediate like CAS 1292307-06-2, we can conceptualize a generalized workflow in a drug development campaign.
Conceptual Synthetic Workflow
The following diagram illustrates a hypothetical synthetic pathway where a chiral intermediate is modified to produce a final active pharmaceutical ingredient (API).
Caption: Hypothetical synthetic workflow from the intermediate.
Experimental Protocols: General Considerations
The successful use of (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester in a synthetic sequence relies on carefully chosen reaction conditions to preserve its stereochemistry and selectively modify its functional groups.
Protocol 1: Activation of the Hydroxyl Group
To facilitate nucleophilic substitution, the hydroxyl group often needs to be converted into a better leaving group.
-
Dissolution: Dissolve (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.
-
Addition of Activating Agent: Slowly add a sulfonyl chloride, such as methanesulfonyl chloride (1.1 eq) or p-toluenesulfonyl chloride (1.1 eq), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the activated intermediate.
Causality: The use of a non-nucleophilic base is critical to prevent side reactions. Cooling the reaction mixture controls the exothermicity of the reaction and minimizes the formation of byproducts.
Protocol 2: Ester Hydrolysis
To reveal the carboxylic acid for subsequent coupling reactions, the methyl ester can be hydrolyzed.
-
Dissolution: Dissolve (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester (1.0 eq) in a mixture of solvents such as methanol and water.
-
Addition of Base: Add a stoichiometric amount of a base, such as lithium hydroxide (1.1 eq) or sodium hydroxide (1.1 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Trustworthiness: The progress of the hydrolysis should be carefully monitored to avoid potential side reactions, such as epimerization, especially if the reaction is heated.
Conclusion
(1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester (CAS 1292307-06-2) represents a valuable chiral building block in the arsenal of the medicinal chemist. Its well-defined stereochemistry and versatile functional groups allow for its incorporation into complex molecular targets. While its direct application in the synthesis of a specific, high-profile drug candidate was not identified in the surveyed literature, its structural features are emblematic of the types of intermediates that are critical to the pharmaceutical industry. Understanding the properties and reactivity of such compounds is essential for the development of robust and efficient synthetic routes to the medicines of the future.
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(1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester | CAS 1292307-06-2. Biomol.
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(1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester | Drug Intermediate Control. MedchemExpress.
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methyl (1S, 3R)-3-hydroxycyclopentanecarboxylate, min 97%, 100 mg. CP Lab Safety.
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(+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid. Chem-Impex.
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PF-04957325 | PDE8 Inhibitor. MedchemExpress.com.
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PF-04957325 | PDE. TargetMol.
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(1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester 1292307-04-0 wiki. Guidechem.
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methyl 1-hydroxycyclopentane-1-carboxylate 6948-25-0 wiki. Guidechem.
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(1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester | 1292307-06-2. Chemicalbook.
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(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester. Synblock.
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Chiral Cyclopentane Derivatives (C7H12O3): A Technical Guide to Synthesis, Characterization, and Application in Drug Discovery
Introduction: The Understated Elegance of the Cyclopentane Scaffold in Medicinal Chemistry
The cyclopentane ring, a five-membered carbocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] While perhaps not as commonly perceived as a "privileged scaffold" as its six-membered counterpart, the cyclohexane ring, the stereochemically complex cyclopentane core offers a unique and valuable framework for the development of novel therapeutics.[1][2] Its inherent flexibility, which allows for facile interconversion between half-chair and envelope conformations, presents both a challenge and an opportunity in drug design.[3] The precise control of stereochemistry on a substituted cyclopentane ring is paramount, as different enantiomers and diastereomers can exhibit dramatically different biological activities and toxicological profiles.[4][5]
This in-depth technical guide focuses on chiral cyclopentane derivatives with the molecular formula C7H12O3. While this specific formula represents a class of compounds, this guide will leverage broader principles and well-established examples, such as the renowned Corey lactone and its analogues, to provide a comprehensive understanding of their synthesis, characterization, and critical role as building blocks in drug discovery.[6][7][8][9][10] This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic and therapeutic potential of these versatile chiral synthons.
Part 1: The Art of Asymmetric Synthesis – Crafting Stereochemically Defined Cyclopentanes
The creation of enantiomerically pure cyclopentane derivatives is a testament to the power of modern synthetic organic chemistry. The challenge lies in controlling the formation of multiple stereocenters on a flexible five-membered ring.[2] A variety of powerful strategies have been developed to address this, each with its own set of advantages and mechanistic underpinnings.
Domino Reactions: A Cascade to Complexity
Domino, or cascade, reactions offer an elegant and efficient approach to building molecular complexity in a single pot.[11][12] These sequences involve multiple bond-forming events that occur sequentially without the need for isolating intermediates. For the synthesis of highly functionalized cyclopentanes, domino reactions can establish multiple stereocenters with a high degree of control.
A notable example is the rhodium- and scandium-catalyzed five-step domino sequence developed by Davies and coworkers. This reaction between vinyldiazoacetates and racemic allyl alcohols generates cyclopentanes with four new stereogenic centers as single diastereomers. The sequence is initiated by a rhodium-catalyzed oxygen ylide formation, followed by a[11]-sigmatropic rearrangement, an oxy-Cope rearrangement, a keto/enol tautomerization, and finally, a carbonyl ene reaction. The choice of a chiral rhodium catalyst is crucial for inducing asymmetry in the initial step, which is then propagated through the subsequent stereospecific rearrangements.
Experimental Protocol: Representative Asymmetric Domino Reaction for Cyclopentane Synthesis
This protocol is a generalized representation based on established literature and should be adapted and optimized for specific substrates.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral rhodium catalyst (e.g., Rh2(S-DOSP)4) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Reaction Setup: To a separate flame-dried Schlenk flask, add the allyl alcohol substrate and the scandium triflate co-catalyst. Dissolve the mixture in the same anhydrous solvent.
-
Initiation: Cool the substrate solution to the desired temperature (e.g., 0 °C). Slowly add the vinyldiazoacetate substrate to the solution via a syringe pump over a period of several hours to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Organocatalysis: The Power of Small Chiral Molecules
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. For cyclopentane construction, chiral secondary amines and N-heterocyclic carbenes (NHCs) have proven to be particularly effective.[11]
A multicatalytic formal [3+2] cycloaddition between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes showcases this approach.[11] A secondary amine catalyst activates the enal via the formation of a chiral enamine intermediate, which then undergoes a Michael addition to the 1,3-dicarbonyl. Subsequently, an N-heterocyclic carbene catalyst facilitates an intramolecular crossed benzoin reaction to afford densely functionalized cyclopentanones with high enantioselectivities.[11] The compatibility of the two catalysts in a single pot is a key aspect of this transformation, allowing for the rapid construction of complex molecules from simple starting materials.[11]
Logical Relationship of a Multicatalytic Cascade Reaction
Caption: Multicatalytic cascade for cyclopentanone synthesis.
Chemoenzymatic Synthesis: Merging the Best of Both Worlds
Chemoenzymatic synthesis leverages the high selectivity of enzymes for certain transformations in combination with traditional organic synthesis. This approach can lead to highly efficient and environmentally friendly routes to chiral molecules. A recent concise chemoenzymatic synthesis of prostaglandins highlights the power of this strategy.[8] A key step involves the chemoenzymatic synthesis of a bromohydrin intermediate, a radical equivalent of the Corey lactone, in just two steps.[8] This method introduces the chiral cyclopentane core with high enantioselectivity, setting the stage for the subsequent installation of the prostaglandin side chains via chemical methods like cross-coupling and Wittig reactions.[8]
Part 2: Structural Elucidation and Characterization of Chiral Cyclopentanes
The unambiguous determination of the structure and stereochemistry of a chiral cyclopentane derivative is a critical aspect of its development. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity of the molecule. Advanced NMR techniques, such as COSY, HSQC, and HMBC, can further elucidate the complete structural framework. For chiral molecules, the use of chiral shift reagents or the synthesis of diastereomeric derivatives can help in determining the enantiomeric excess and absolute configuration.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For a C7H12O3 cyclopentane derivative, one would expect to see characteristic absorptions for C=O (carbonyl) and C-O bonds, as well as C-H stretching and bending vibrations of the cyclopentane ring.[14][15] The fingerprint region (approximately 1500 to 400 cm⁻¹) provides a unique pattern for each molecule.[14]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules.[] It measures the differential absorption of left- and right-circularly polarized light, providing information about the molecule's three-dimensional structure and enantiomeric purity.[][17]
Chromatographic Techniques
Chiral chromatography is the most widely used method for separating and analyzing enantiomers.[18]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. This technique is invaluable for determining the enantiomeric excess (ee) of a synthetic product.
-
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is a suitable method for enantiomeric separation.[19] Similar to HPLC, it employs a chiral stationary phase to resolve the enantiomers.
Table 1: Key Characterization Techniques for Chiral Cyclopentane Derivatives
| Technique | Information Obtained | Causality of Choice |
| NMR Spectroscopy | Connectivity, stereochemistry (with aids) | Provides the fundamental bonding framework of the molecule. |
| IR Spectroscopy | Functional groups present | Confirms the presence of key functionalities like carbonyls and hydroxyls. |
| Mass Spectrometry | Molecular weight, elemental composition | Verifies the molecular formula and provides structural clues through fragmentation. |
| Circular Dichroism | Absolute configuration, enantiomeric purity | Directly probes the chiroptical properties of the molecule. |
| Chiral HPLC/GC | Enantiomeric excess (ee) | Quantitatively determines the success of the asymmetric synthesis. |
Part 3: The Pivotal Role of C7H12O3 Analogues in Drug Development: The Corey Lactone Archetype
While the specific C7H12O3 molecular formula encompasses a range of potential isomers, its structural similarity to key intermediates in prostaglandin synthesis provides a powerful illustration of the importance of such chiral cyclopentane derivatives in drug development. Prostaglandins are a class of lipid compounds with diverse and potent physiological effects, making them significant targets for drug discovery.[20][21][22]
The seminal work of E.J. Corey in the total synthesis of prostaglandins established the "Corey lactone" (a C8H12O3 bicyclic lactone) as a cornerstone intermediate.[6][7][8][9][10][20] This molecule contains the essential stereochemical information required for the synthesis of various prostaglandins and their analogues.[6][10][20] The principles of its synthesis and its utility as a chiral building block are directly applicable to the broader class of functionalized chiral cyclopentanes, including C7H12O3 derivatives.
Prostaglandin Biosynthesis and the "Endoperoxide Intermediate"
In the body, prostaglandins are synthesized from arachidonic acid by the cyclooxygenase (COX) enzymes.[20][21][22] This process involves the formation of an unstable endoperoxide intermediate, PGH₂, which is then converted to various prostaglandins.[20][21][23] The cyclopentane core of prostaglandins is formed during this enzymatic cascade.
Diagram of a Simplified Prostaglandin Biosynthesis Pathway
Caption: Simplified enzymatic synthesis of prostaglandins.
Corey Lactone: A Versatile Synthon
The Corey lactone serves as a versatile starting material for the synthesis of a wide range of prostaglandin analogues.[7] Its rigid bicyclic structure allows for the controlled, stereoselective introduction of the two side chains characteristic of the prostaglandin framework. Synthetic strategies often involve the reduction of the lactone to a lactol, followed by a Wittig reaction to introduce one side chain, and subsequent elaboration to install the second.
The development of efficient and scalable syntheses of the Corey lactone and its analogues has been a major focus of research for decades.[8][9] These efforts have not only made prostaglandins more accessible for therapeutic use but have also driven the development of new synthetic methodologies.[7]
Applications in Drug Development
Chiral cyclopentane derivatives, exemplified by the Corey lactone and its analogues, are crucial intermediates in the synthesis of drugs for a variety of therapeutic areas, including:
-
Glaucoma: Prostaglandin analogues like latanoprost are first-line treatments for glaucoma.[6]
-
Cardiovascular Disease: Prostaglandins play a role in regulating blood pressure and platelet aggregation.[20]
-
Inflammation and Pain: The inhibition of prostaglandin synthesis is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).[20]
-
Reproductive Medicine: Prostaglandins are used for labor induction and other reproductive health applications.[22]
-
Antiviral Agents: Carbocyclic nucleosides, which feature a cyclopentane ring in place of the sugar moiety of natural nucleosides, are an important class of antiviral drugs (e.g., Abacavir).[4] Chiral cyclopentane synthons are essential for their synthesis.[24]
Conclusion: The Future of Chiral Cyclopentanes in Medicinal Chemistry
The C7H12O3 molecular formula represents a class of chiral cyclopentane derivatives with significant potential as building blocks in drug discovery. By understanding the principles of their asymmetric synthesis, mastering their characterization, and appreciating their application in the synthesis of complex bioactive molecules like prostaglandins, researchers can unlock new avenues for therapeutic innovation. The continued development of novel and efficient synthetic methods for constructing these stereochemically rich scaffolds will undoubtedly lead to the discovery of the next generation of life-saving medicines. The cyclopentane core, in all its chiral complexity, remains a fertile ground for exploration and a testament to the power of stereocontrolled synthesis.[1]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate from 2-chlorocyclohexanone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive and detailed protocol for the stereoselective synthesis of methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate, a valuable chiral building block in pharmaceutical and fine chemical synthesis.[1][2] The synthesis commences with the Favorskii rearrangement of the readily available 2-chlorocyclohexanone, leading to the formation of a cyclopentane ring system. This is followed by a highly stereoselective biocatalytic reduction of the intermediate keto-ester to yield the desired chiral hydroxy-ester. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, detailed experimental procedures, and expected outcomes.
Introduction
Chiral cyclopentane derivatives are pivotal structural motifs in a plethora of biologically active molecules, including prostaglandins and carbocyclic nucleoside analogues. The precise stereochemical orientation of substituents on the cyclopentane ring is often critical for their biological function. This compound is a key chiral intermediate, and its efficient synthesis is of significant interest. This guide outlines a robust two-step synthetic route starting from 2-chlorocyclohexanone, focusing on a strategic ring contraction followed by a stereoselective enzymatic reduction.
Synthetic Strategy Overview
The overall synthetic pathway involves two key transformations:
-
Favorskii Rearrangement: A base-catalyzed rearrangement of 2-chlorocyclohexanone to induce a ring contraction, forming methyl 3-oxocyclopentanecarboxylate.
-
Stereoselective Biocatalytic Reduction: The enzymatic reduction of the prochiral ketone in methyl 3-oxocyclopentanecarboxylate to introduce the hydroxyl group with the desired (1S,3R) stereochemistry.
Caption: Overall synthetic workflow from 2-chlorocyclohexanone.
Part A: Favorskii Rearrangement of 2-Chlorocyclohexanone
The first stage of the synthesis employs the Favorskii rearrangement, a classic and powerful method for the ring contraction of cyclic α-halo ketones.[3][4] This reaction, first reported by Alexei Yevgrafovich Favorskii, proceeds via a cyclopropanone intermediate.[4] The use of an alkoxide base, such as sodium methoxide, is crucial as it not only catalyzes the rearrangement but also directly yields the desired methyl ester, streamlining the synthetic process.[1][5]
Mechanism of the Favorskii Rearrangement
The generally accepted mechanism for the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide involves the following key steps:[1][3][6]
-
Enolate Formation: Sodium methoxide, a strong base, abstracts an acidic α'-proton from the carbon on the opposite side of the carbonyl group from the chlorine atom, forming an enolate.
-
Cyclopropanone Formation: The resulting enolate undergoes an intramolecular nucleophilic substitution (SNi), displacing the chloride ion and forming a strained bicyclic cyclopropanone intermediate.
-
Nucleophilic Attack: The methoxide ion then acts as a nucleophile, attacking the carbonyl carbon of the cyclopropanone.
-
Ring Opening: This attack leads to the opening of the three-membered ring to form the more stable carbanion.
-
Protonation: The carbanion is subsequently protonated during workup to yield the final product, methyl 3-oxocyclopentanecarboxylate.
Caption: Mechanism of the Favorskii Rearrangement.
Experimental Protocol: Synthesis of Methyl 3-oxocyclopentanecarboxylate
Materials:
-
2-Chlorocyclohexanone
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH) or anhydrous ether (Et₂O)
-
5% Hydrochloric acid (HCl)
-
5% Aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
Procedure: [3]
-
Reaction Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Prepare a solution of sodium methoxide in anhydrous methanol. Alternatively, a suspension of sodium methoxide in anhydrous ether can be used.[3]
-
Addition of Substrate: Dissolve 2-chlorocyclohexanone in a minimal amount of the reaction solvent (anhydrous methanol or ether). Add this solution dropwise to the stirred sodium methoxide solution/suspension over approximately 30-40 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[3]
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of water to dissolve the salts.
-
If ether was used as the solvent, separate the ethereal layer. Extract the aqueous layer twice with ether. Combine the organic extracts.
-
Wash the combined organic layers successively with 5% HCl, 5% NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure methyl 3-oxocyclopentanecarboxylate.
| Parameter | Value/Condition |
| Starting Material | 2-Chlorocyclohexanone |
| Key Reagent | Sodium Methoxide |
| Solvent | Anhydrous Methanol or Ether |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Expected Yield | 55-65% |
Part B: Stereoselective Biocatalytic Reduction
The second part of the synthesis focuses on the stereoselective reduction of the prochiral ketone in methyl 3-oxocyclopentanecarboxylate to the desired (1S,3R)-3-hydroxycyclopentane-1-carboxylate. Chemical reducing agents would typically yield a racemic or diastereomeric mixture. In contrast, biocatalytic reductions using whole-cell microorganisms or isolated enzymes offer a green and highly selective alternative, often providing excellent enantiomeric excess (ee).[7][8][9] Baker's yeast (Saccharomyces cerevisiae) is a readily available and cost-effective biocatalyst known for its ability to reduce a wide range of ketones and β-keto esters with high stereoselectivity.[9][10]
Principle of Biocatalytic Reduction
The stereoselectivity of yeast-mediated reductions is governed by various oxidoreductase enzymes within the cells.[7] These enzymes utilize cofactors such as NADPH or NADH to deliver a hydride to the carbonyl group of the substrate. The chiral environment of the enzyme's active site dictates the facial selectivity of the hydride attack, leading to the preferential formation of one stereoisomer. For many β-keto esters, baker's yeast reduction follows Prelog's rule, yielding the corresponding (S)-alcohol, which in the case of our substrate, corresponds to the desired (3R) configuration of the hydroxyl group.
Caption: General workflow for biocatalytic reduction.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 3-oxocyclopentanecarboxylate
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or glucose
-
Tap water
-
Ethyl acetate
-
Celite®
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Yeast Culture Preparation:
-
In a large Erlenmeyer flask, dissolve sucrose (e.g., 50 g) in warm tap water (e.g., 500 mL).
-
Add baker's yeast (e.g., 25 g) to the sugar solution and stir gently to suspend the yeast.
-
Allow the culture to ferment for about 30-60 minutes at room temperature, or until signs of active fermentation (foaming) are observed.
-
-
Substrate Addition:
-
Dissolve methyl 3-oxocyclopentanecarboxylate (e.g., 1 g) in a minimal amount of ethanol (to aid solubility) and add it to the fermenting yeast culture.
-
-
Incubation and Monitoring:
-
Incubate the flask on an orbital shaker at a controlled temperature (typically 25-30 °C) for 24-72 hours.
-
Monitor the progress of the reduction by TLC or Gas Chromatography (GC) by periodically analyzing small aliquots of the reaction mixture.
-
-
Workup:
-
Once the reaction is complete, add a filter aid such as Celite® to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake with water.
-
Saturate the aqueous filtrate with sodium chloride to reduce the solubility of the product.
-
Extract the filtrate multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
-
| Parameter | Value/Condition |
| Biocatalyst | Saccharomyces cerevisiae (Baker's Yeast) |
| Co-substrate/Energy Source | Sucrose or Glucose |
| Solvent | Water |
| Reaction Temperature | 25-30 °C |
| Reaction Time | 24-72 hours |
| Expected Yield | >70% |
| Expected Enantiomeric Excess (ee) | >95% |
Conclusion
This application note details a reliable and efficient two-step synthesis of this compound from 2-chlorocyclohexanone. The Favorskii rearrangement provides a strategic entry into the cyclopentane ring system, while the subsequent stereoselective biocatalytic reduction offers a green and highly effective method for establishing the desired stereochemistry. The protocols provided are robust and can be adapted for various scales, making this synthetic route highly valuable for researchers and professionals in the field of organic synthesis and drug development.
References
-
Yeast Catalysed Reduction of β-Keto Esters (1): Factors Affecting Whole-Cell Catalytic Activity and Stereoselectivity. Taylor & Francis Online. Available from: [Link]
-
Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. Available from: [Link]
-
Stereoselective, Biocatalytic Reductions of Alpha-Chloro-Beta-Keto Esters. PubMed. Available from: [Link]
-
Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. Available from: [Link]
-
Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. ACS Publications. Available from: [Link]
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Favorskii reaction. Grokipedia. Available from: [Link]
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Favorskii Rearrangement. Organic Reactions. Available from: [Link]
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Favorskii rearrangement. Wikipedia. Available from: [Link]
-
FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. Available from: [Link]
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Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. PubMed. Available from: [Link]
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methyl (1R,3S)-3-hydroxycyclopentanecarboxylate. AHH Chemical. Available from: [Link]
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3-Hydroxy-1-methylcyclopentane-1-carboxylic acid. PubChem. Available from: [Link]
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(1R,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester. Drug Intermediate. Available from: [Link]
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methyl (1R)-3-oxocyclopentane-1-carboxylate. PubChem. Available from: [Link]
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(1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester. Crysalin. Available from: [Link]
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Application Notes & Protocols: The Strategic Use of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate in Enantioselective Prostaglandin Synthesis
Abstract: Prostaglandins, a class of lipid compounds, are critical signaling molecules involved in a myriad of physiological processes, making them and their analogues prime targets for therapeutic drug development.[1][2][3][4] Their complex structures, featuring a cyclopentane core with multiple stereocenters, present significant challenges for chemical synthesis.[5] The enantioselective synthesis of these molecules is paramount, as different enantiomers can exhibit vastly different biological activities.[6][7] This document provides a detailed guide on the application of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate, a key chiral building block, in the stereocontrolled synthesis of prostaglandins, with a focus on the foundational Corey synthesis pathway. We will explore the strategic rationale behind key transformations, provide detailed experimental protocols, and offer insights for researchers in synthetic chemistry and drug development.
The Central Role of Chiral Building Blocks in Prostaglandin Synthesis
The synthesis of prostaglandins has been a benchmark in organic chemistry for decades, driving the development of novel synthetic strategies.[8][9] A central challenge is the precise control of stereochemistry at multiple centers on the five-membered ring.[5] Utilizing a pre-defined chiral building block, or "synthon," is a highly effective strategy to introduce the desired stereochemistry early in the synthetic sequence, avoiding complex resolution steps or non-selective reactions later on.[7][10][11]
This compound serves as an ideal starting material. It provides a cyclopentane scaffold with two of the required stereocenters already correctly established, significantly simplifying the synthetic route to key intermediates like the Corey Lactone.[12]
The Corey Pathway: A Strategic Overview
The landmark synthesis developed by E.J. Corey provides a convergent and highly stereocontrolled route to a wide range of prostaglandins.[13][14] The strategy hinges on the preparation of a versatile bicyclic intermediate, the Corey Lactone, from which the two side chains of the prostaglandin molecule are sequentially installed.[12][15] Our focus begins with the transformation of this compound into this critical intermediate.
The overall workflow can be visualized as a multi-stage process, beginning with the protection of the existing hydroxyl group, followed by the formation of the bicyclic lactone, and subsequent functional group manipulations to prepare for side-chain installation.
Caption: A simplified workflow of the Corey synthesis for prostaglandins.
Key Transformations and Experimental Protocols
This section details the critical steps to convert this compound into the Corey Aldehyde, the immediate precursor for side-chain addition.
Step 1: Protection of the C3-Hydroxyl Group
Scientific Rationale: The free hydroxyl group is reactive and would interfere with subsequent reactions, particularly the planned olefination steps. It must be "protected" with a chemical moiety that is stable under the upcoming reaction conditions but can be removed later. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are ideal. They are robust enough to withstand the planned transformations but can be selectively removed under mild acidic conditions that do not affect other parts of the molecule.[16][17]
Protocol: TBDMS Protection
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon).
-
Add imidazole (2.5 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected ester.
Step 2: Saponification of the Methyl Ester
Scientific Rationale: The formation of the lactone ring in the next step requires a free carboxylic acid to act as an intramolecular nucleophile. Saponification, the base-catalyzed hydrolysis of the methyl ester, achieves this transformation.
Protocol: Ester Hydrolysis
-
Dissolve the TBDMS-protected ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 2-4 hours), carefully acidify the mixture to pH ~3 using 1M hydrochloric acid (HCl) at 0 °C.
-
Extract the carboxylic acid product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude carboxylic acid, which is often used in the next step without further purification.
Step 3: Iodolactonization
Scientific Rationale: This is a cornerstone reaction in the Corey synthesis. It masterfully constructs the bicyclic lactone core and sets the stereochemistry of the adjacent carbon atom.[13][14] The reaction proceeds via the addition of an electrophilic iodine source (I+) to the cyclopentene double bond, forming a cyclic iodonium ion intermediate. The nearby carboxylate group then attacks this intermediate in an intramolecular SN2 fashion, leading to the formation of the γ-lactone with the iodine atom in a stereospecific orientation.[14]
Caption: Key mechanism of the Iodolactonization step.
Protocol: Iodolactone Formation
-
Dissolve the crude carboxylic acid (1.0 eq) in a solution of sodium bicarbonate (NaHCO₃, 3.0 eq) in water.
-
Cool the solution to 0-4 °C.
-
Add a solution of potassium iodide (KI, 4.0 eq) and iodine (I₂, 2.0 eq) in water dropwise with vigorous stirring. The solution should maintain a persistent brown color.
-
Stir the reaction at 4 °C for 12-24 hours, keeping it protected from light.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.
-
Extract the product with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography or recrystallization to obtain the iodolactone.
Subsequent Transformations to Prostaglandins
The iodolactone is then converted to the pivotal Corey Aldehyde through a two-step sequence:
-
Reductive Deiodination: The iodine atom is removed, typically using tributyltin hydride (n-Bu₃SnH) with AIBN as a radical initiator.[14] The hydroxyl group is often acetylated before this step for better results.
-
Lactone Reduction and Oxidation: The lactone is first reduced to a lactol (a hemiacetal) using a controlled reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).[14][17] The resulting lactol is then oxidized to the "Corey aldehyde" using an oxidant such as the Collins reagent (CrO₃·2py).[14]
From the Corey aldehyde, the two side chains are installed:
-
The ω-chain: Attached via a Horner-Wadsworth-Emmons (HWE) reaction, which typically yields the desired (E)-alkene.[18]
-
The α-chain: Installed using a Wittig reaction on the aldehyde derived from the lactol, which favors the formation of the required (Z)-alkene.[14][19]
Final deprotection of the hydroxyl groups yields the target prostaglandin, such as PGF₂α.[14][20]
Summary of Key Synthetic Steps
| Step | Transformation | Key Reagents | Typical Yield | Purpose |
| 1 | Hydroxyl Protection | TBDMSCl, Imidazole | >95% | Prevent interference from the free -OH group. |
| 2 | Saponification | NaOH, MeOH/H₂O | >90% | Generate the carboxylate for lactonization. |
| 3 | Iodolactonization | I₂, KI, NaHCO₃ | ~80% | Form the bicyclic lactone core stereoselectively.[13] |
| 4 | Deiodination | n-Bu₃SnH, AIBN | ~99% | Remove iodine to form the Corey Lactone.[14] |
| 5 | Reduction to Lactol | DIBAL-H, -78 °C | High | Prepare for α-chain Wittig reaction.[14] |
| 6 | Oxidation to Aldehyde | Collins Reagent | ~80% | Form the Corey Aldehyde for ω-chain addition.[14] |
Conclusion
This compound is a powerful and efficient chiral synthon for the enantioselective synthesis of prostaglandins. Its use within the well-established Corey pathway provides a reliable and stereocontrolled route to the Corey Lactone and subsequent prostaglandin targets. The protocols and rationale detailed in this guide are intended to provide researchers and drug development professionals with a solid foundation for applying this crucial building block in their synthetic endeavors. Understanding the causality behind each synthetic step—from the choice of protecting group to the mechanism of lactonization—is key to troubleshooting and optimizing these complex synthetic sequences.
References
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Concise, scalable and enantioselective total synthesis of prostaglandins. Nature Chemistry. [Link]
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(PDF) Concise, Scalable and Enantioselective Total Synthesis of Prostaglandins. ResearchGate. [Link]
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Concise, scalable and enantioselective total synthesis of prostaglandins. ResearchGate. [Link]
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First Enantioselective Total Synthesis of (8S,12R,15S)-Prostaglandin J2. ACS Publications. [Link]
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Enantioselective Syntheses of Prostaglandins. Chemistry LibreTexts. [Link]
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Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. MDPI. [Link]
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Prostaglandins. Caltech. [Link]
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Total synthesis of prostaglandin-F2α involving stereocontrolled and photo-induced reactions of bicyclo[3.2.0]heptanones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Stereo-Controlled Synthesis of Prostaglandins F2α and E2 (dl). Synfacts. [Link]
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Week 02: Lecture 10: Total synthesis of Prostaglandin (Corey). YouTube. [Link]
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Strategies in Prostaglandins Synthesis. Chemistry LibreTexts. [Link]
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Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. National Institutes of Health. [Link]
-
General synthesis of PGF2α. PrGr – Protecting group. ResearchGate. [Link]
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A concise and scalable chemoenzymatic synthesis of prostaglandins. National Institutes of Health. [Link]
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A General Catalyst Controlled Route to Prostaglandin F2α. Organic Letters. [Link]
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Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PubMed. [Link]
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Pot and time economies in the total synthesis of Corey lactone. RSC Publishing. [Link]
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Corey's synthetic route of the Corey lactone. ResearchGate. [Link]
-
Concise Synthesis of a New Chiral Cyclopentenone Building Block for Prostaglandins and their Derivatives. ResearchGate. [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
- Process for the preparation of prostaglandins and analogues thereof.
- Process for the preparation of prostaglandins.
-
ChemInform Abstract: SYNTHESIS OF METHYLATED PROSTAGLANDINS. Sci-Hub. [Link]
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-
Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization. National Institutes of Health. [Link]
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The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system. PubMed. [Link]
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Prostaglandin | Definition, Function, Synthesis, & Facts. Britannica. [Link]
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Synthesis of (±)-prostaglandin I2 methyl ester and its 15-epimer from 2-(cyclopent-2-enyl)-1-(2-oxocyclopentyl)ethanol derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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rac-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate. PubChem. [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Link]
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The Versatile Chiral Synthon: Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate in Total Synthesis
In the intricate field of total synthesis, where the precise construction of complex, stereochemically-defined molecules is paramount, the choice of starting materials is a critical determinant of success. Among the arsenal of chiral building blocks available to the synthetic chemist, methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate stands out as a versatile and highly valuable synthon. Its rigid cyclopentane core, adorned with strategically placed functional groups of defined stereochemistry, provides a powerful platform for the enantioselective synthesis of a wide array of biologically active molecules, most notably prostaglandins and carbocyclic nucleosides.
This comprehensive guide delves into the practical applications of this compound as a chiral building block. Moving beyond a mere recitation of synthetic steps, we will explore the underlying principles that govern its reactivity and the strategic considerations that underpin its use in the total synthesis of medicinally relevant compounds. The protocols and discussions presented herein are designed to provide researchers, scientists, and drug development professionals with a detailed and insightful resource to leverage the full potential of this remarkable chiral synthon.
Part 1: Strategic Application in Prostaglandin Synthesis via the Corey Lactone
Prostaglandins are a class of lipid compounds that exhibit a broad spectrum of physiological effects, making them important targets for pharmaceutical development. A cornerstone in the synthesis of many prostaglandins is the "Corey lactone," a bicyclic intermediate that elegantly encapsulates the stereochemical complexity of the cyclopentane core of the target molecule.[1] The synthesis of the Corey lactone from this compound is a testament to the strategic power of this chiral building block. The inherent stereochemistry of the starting material is judiciously carried through a series of transformations to establish the requisite stereocenters in the final prostaglandin structure.
The Strategic Pathway to the Corey Lactone
The conversion of this compound to the Corey lactone involves a sequence of carefully orchestrated steps. The overall strategy hinges on the introduction of an olefin, followed by a stereoselective iodolactonization reaction. This key step not only forms the lactone ring but also sets the stage for the introduction of the prostaglandin side chains.[1][2]
Caption: Synthetic workflow from the chiral building block to prostaglandins.
Detailed Protocol: Synthesis of a Corey Lactone Intermediate
This protocol outlines a representative synthesis of a Corey lactone intermediate from this compound.
Step 1: Protection of the Hydroxyl Group
-
Rationale: The secondary hydroxyl group is protected to prevent its interference in subsequent reactions, particularly the introduction of the double bond. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a common choice due to its stability and ease of removal under specific conditions.
-
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected ester.
-
Step 2: Introduction of a Double Bond
-
Rationale: The introduction of a carbon-carbon double bond is crucial for the subsequent iodolactonization. This is typically achieved via an elimination reaction. One common method involves the formation of a selenide and subsequent oxidative elimination.
-
Protocol:
-
To a solution of the TBDMS-protected ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA, 1.1 eq) dropwise.
-
After stirring for 1 hour at -78 °C, add phenylselenyl chloride (PhSeCl, 1.2 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Add 30% hydrogen peroxide (H₂O₂, 5.0 eq) and stir vigorously.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash chromatography to obtain the α,β-unsaturated ester.
-
Step 3: Ester Hydrolysis
-
Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is necessary for the intramolecular cyclization in the iodolactonization step.
-
Protocol:
-
Dissolve the α,β-unsaturated ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the reaction is complete.
-
Acidify the reaction mixture with 1 M HCl to pH ~3.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the unsaturated carboxylic acid.
-
Step 4: Iodolactonization
-
Rationale: This is the key stereochemistry-defining step. The reaction proceeds through an iodonium ion intermediate, which is then attacked intramolecularly by the carboxylate in an anti-fashion, leading to the formation of the lactone with the desired stereochemistry.[3][4]
-
Protocol:
-
Dissolve the unsaturated carboxylic acid (1.0 eq) in a solution of sodium bicarbonate (NaHCO₃, 3.0 eq) in water.
-
Add a solution of iodine (I₂, 2.5 eq) and potassium iodide (KI, 2.5 eq) in water dropwise with vigorous stirring.
-
Stir the reaction at room temperature, protected from light, until the starting material is consumed.
-
Extract the mixture with ethyl acetate and wash the combined organic layers with saturated aqueous sodium thiosulfate solution until the color of iodine disappears.
-
Dry the organic layer, filter, and concentrate. Purify by flash chromatography to afford the Corey lactone intermediate.[5][6]
-
| Step | Key Transformation | Typical Reagents | Purpose |
| 1 | Hydroxyl Protection | TBDMSCl, Imidazole | Prevent interference of the -OH group in subsequent steps. |
| 2 | Olefin Synthesis | LDA, PhSeCl, H₂O₂ | Introduce a C=C bond for iodolactonization. |
| 3 | Ester Hydrolysis | LiOH | Generate the carboxylate for intramolecular cyclization. |
| 4 | Iodolactonization | I₂, KI, NaHCO₃ | Form the key bicyclic lactone with stereocontrol. |
Part 2: A Chiral Scaffold for Carbocyclic Nucleoside Synthesis
Carbocyclic nucleosides are a class of antiviral and anticancer agents in which the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This modification imparts greater metabolic stability. This compound serves as an excellent starting material for the synthesis of these important therapeutic agents, providing a pre-defined stereochemical framework.
General Strategy for Carbocyclic Nucleoside Synthesis
The synthesis of carbocyclic nucleosides from our chiral building block typically involves the stereoselective introduction of a nitrogen-containing functional group, which then acts as a handle for coupling with a nucleobase. The Mitsunobu reaction is a powerful tool for this transformation, as it proceeds with inversion of stereochemistry at the reacting center, allowing for precise control over the final stereochemical outcome.[7][8]
Caption: Synthetic workflow for carbocyclic nucleosides.
Detailed Protocol: Synthesis of a Carbocyclic Nucleoside Precursor
This protocol outlines the synthesis of a key amine intermediate, which can be further elaborated to various carbocyclic nucleosides.
Step 1: Ester Reduction
-
Rationale: The methyl ester is reduced to a primary alcohol, which can be used to direct subsequent reactions or be converted into other functional groups.
-
Protocol:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the diol.
-
Step 2: Selective Protection of the Primary Alcohol
-
Rationale: The primary alcohol is selectively protected to allow for the manipulation of the secondary hydroxyl group. A bulky silyl protecting group like tert-butyldiphenylsilyl (TBDPS) is often used for this purpose.
-
Protocol:
-
Dissolve the diol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq).
-
Stir at room temperature until the reaction is complete.
-
Work up the reaction as described in Step 1 of the prostaglandin synthesis protocol.
-
Step 3: Introduction of an Azide via Mitsunobu Reaction
-
Rationale: The Mitsunobu reaction is employed to invert the stereochemistry at C3 and introduce an azide group, which can be subsequently reduced to the desired amine.[9][10] The use of diphenylphosphoryl azide (DPPA) as the azide source is common.
-
Protocol:
-
Dissolve the protected alcohol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify by flash chromatography to yield the azide with inverted stereochemistry.
-
Step 4: Reduction of the Azide
-
Rationale: The azide is reduced to the primary amine, which is the key functionality for coupling with the nucleobase.
-
Protocol:
-
Dissolve the azide (1.0 eq) in methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the amine.
-
This amine is a versatile intermediate that can be used to construct a variety of carbocyclic nucleosides by reacting it with appropriate pyrimidine or purine precursors.
| Step | Key Transformation | Typical Reagents | Purpose |
| 1 | Ester Reduction | LiAlH₄ | Conversion of ester to primary alcohol. |
| 2 | Selective Protection | TBDPSCl, Imidazole | Differentiate the two hydroxyl groups. |
| 3 | Azide Introduction | PPh₃, DEAD, DPPA | Inversion of stereochemistry and introduction of a nitrogen source. |
| 4 | Azide Reduction | H₂, Pd/C | Formation of the key amine for nucleobase coupling. |
Conclusion
This compound is a powerful and versatile chiral building block that provides an efficient entry into the enantioselective synthesis of complex and biologically important molecules. Its well-defined stereochemistry and strategically placed functional groups allow for the controlled construction of the intricate architectures of prostaglandins and carbocyclic nucleosides. The protocols and strategies outlined in this guide are intended to serve as a practical resource for chemists engaged in the art and science of total synthesis, empowering them to harness the full synthetic potential of this invaluable chiral synthon.
References
- Nicolaou, K. C., & Sorensen, E. J. (2003).
-
Ferreira, V. F., & de Souza, M. C. B. V. (2014). Recent Advances in the Synthesis of Prostaglandins and Related Compounds. Molecules, 19(7), 9878–9919. [Link]
- Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. Wiley-Interscience.
-
Hayashi, M. (2016). Pot and Time Economies in the Total Synthesis of Corey Lactone. Chemical Science, 7(2), 864-871. [Link]
- Marquez, V. E. (1991). Carbocyclic Nucleosides. In Advances in Antiviral Drug Design (Vol. 1, pp. 89-149). JAI Press.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- Schneller, S. W. (1983). Carbocyclic Analogs of Nucleosides. Accounts of Chemical Research, 16(5), 157-163.
- Trost, B. M. (1991). The Atom Economy—A Search for Synthetic Efficiency. Science, 254(5037), 1471-1477.
- Crimmins, M. T. (1998). New Developments in the Enantioselective Synthesis of Cyclopentyl Carbocyclic Nucleosides. Tetrahedron, 54(32), 9229-9272.
- Bäckvall, J. E. (Ed.). (2004).
- Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. Wiley.
- Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Dowle, M. D., & Davies, D. I. (1979). Synthesis and Synthetic Utility of Iodolactones. Chemical Society Reviews, 8(2), 171-197.
-
Yang, M., Zhou, J., & Schneller, S. W. (2006). The Mitsunobu reaction in preparing 3-deazapurine carbocyclic nucleosides. Tetrahedron, 62(14), 3259-3264. [Link]
- Cristau, H. J., & Chabaud, B. (1983). Iodolactonization of unsaturated carboxylic acids. Tetrahedron, 39(12), 2047-2056.
- Taber, D. F. (1984). Intramolecular reactions of diazocarbonyl compounds. Springer.
-
Bartlett, P. A., & Myerson, J. (1978). A mild and efficient method for the iodolactonization of unsaturated acids. Journal of the American Chemical Society, 100(12), 3950-3952. [Link]
-
Bermejo Gonzalez, F., & Bartlett, P. A. (1986). trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. Organic Syntheses, 64, 175. [Link]
-
Wikipedia contributors. (2023). Iodolactonization. In Wikipedia, The Free Encyclopedia. [Link]
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Application Notes and Protocols: Derivatization of the Hydroxyl Group in Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
Introduction
Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereochemically defined cyclopentane core is a key structural motif in a variety of biologically active molecules, including carbocyclic nucleoside analogues with antiviral properties and prostaglandin derivatives.[1][2] The secondary hydroxyl group at the C3 position offers a versatile handle for synthetic modifications, allowing for the introduction of diverse functionalities to modulate the pharmacological profile of target compounds.
This comprehensive guide provides detailed application notes and protocols for the derivatization of the hydroxyl group of this compound. We will explore common and robust derivatization strategies, including acylation (esterification), silylation, etherification, and the Mitsunobu reaction for stereochemical inversion. The causality behind experimental choices, self-validating protocols, and references to authoritative literature are provided to ensure scientific integrity and practical utility for researchers in organic synthesis and drug discovery.
Acylation: Formation of Ester Derivatives
Acylation of the hydroxyl group to form an ester is a fundamental transformation that can be employed to protect the alcohol, introduce a new functional group, or modify the lipophilicity of the molecule. The choice of acylating agent and catalyst can be tailored to the desired ester and the scale of the reaction.
Mechanism of Acylation
The most common methods for acylation of secondary alcohols involve the use of an acid anhydride or an acyl chloride in the presence of a base. The base, typically a non-nucleophilic amine like pyridine or triethylamine, serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acidic byproduct of the reaction (e.g., carboxylic acid or HCl).
Protocol: Acetylation with Acetic Anhydride
This protocol describes a standard procedure for the acetylation of this compound to yield Methyl (1S,3R)-3-acetoxycyclopentane-1-carboxylate.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add pyridine (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Methyl (1S,3R)-3-acetoxycyclopentane-1-carboxylate.
Causality of Choices:
-
Pyridine: Acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct, driving the reaction to completion.
-
Anhydrous Conditions: Acetic anhydride is sensitive to moisture, which would lead to the formation of acetic acid and reduce the yield of the desired ester.
-
0 °C Addition: The reaction is exothermic; initial cooling helps to control the reaction rate and prevent potential side reactions.
-
Aqueous Work-up: The series of washes effectively removes the catalyst, unreacted reagents, and byproducts, simplifying the purification process.
Alternative Acylating Agents
A variety of other acylating agents can be used to introduce different ester functionalities. The general protocol can be adapted for these reagents, although reaction times and temperatures may need to be optimized.
| Acylating Agent | Catalyst/Base | Typical Conditions | Resulting Ester Functionality |
| Benzoyl chloride | Pyridine, DMAP (cat.) | DCM, 0 °C to rt | Benzoyl (OBz) |
| Pivaloyl chloride | Triethylamine, DMAP (cat.) | DCM, 0 °C to rt | Pivaloyl (OPiv) |
| Propionic anhydride | Pyridine | DCM, rt | Propionyl |
Silylation: Formation of Silyl Ethers
Silyl ethers are widely used as protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage under specific conditions.[3] The steric bulk of the silyl group can be tuned to achieve selective protection of different hydroxyl groups in a molecule.
Mechanism of Silylation
Silylation is typically achieved by reacting the alcohol with a silyl halide (e.g., chloride) in the presence of a base, such as imidazole or triethylamine. The base facilitates the reaction by deprotonating the alcohol and neutralizing the generated HCl.
Protocol: Formation of a tert-Butyldimethylsilyl (TBS) Ether
This protocol details the protection of the hydroxyl group as a TBS ether, a common and robust silyl protecting group.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (approx. 0.5 M) in a round-bottom flask under a nitrogen atmosphere.
-
Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Methyl (1S,3R)-3-(tert-butyldimethylsilyloxy)cyclopentane-1-carboxylate.
Causality of Choices:
-
Imidazole: Acts as both a base and a catalyst, facilitating the silylation reaction.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants.
-
TBSCl: A common silylating agent that provides a sterically hindered and stable silyl ether.
-
Aqueous Work-up: Removes the DMF and excess reagents.
Common Silylating Agents and Their Properties
| Silylating Agent | Abbreviation | Stability to Acid | Stability to Base | Cleavage Conditions |
| Trimethylsilyl chloride | TMSCl | Low | Moderate | Mild acid, K₂CO₃/MeOH |
| tert-Butyldimethylsilyl chloride | TBSCl | Moderate | High | TBAF, HF, CSA |
| Triisopropylsilyl chloride | TIPSCl | High | High | TBAF, HF |
| tert-Butyldiphenylsilyl chloride | TBDPSCl | High | High | TBAF, HF |
Etherification: Formation of Ether Derivatives
Formation of an ether linkage provides a more permanent protection for the hydroxyl group compared to esters or silyl ethers, as ethers are generally stable to a wider range of reagents, including strong bases and nucleophiles.
Williamson Ether Synthesis
A classic method for forming ethers is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.
Protocol: Formation of a Benzyl Ether
This protocol describes the formation of a benzyl ether, a common protecting group that can be removed under neutral conditions by catalytic hydrogenation.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Tetrabutylammonium iodide (TBAI, catalytic amount)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a suspension of sodium hydride (1.5 eq, 60% dispersion in oil) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add a catalytic amount of tetrabutylammonium iodide (TBAI, ~0.1 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain Methyl (1S,3R)-3-(benzyloxy)cyclopentane-1-carboxylate.
Causality of Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.
-
TBAI: A phase-transfer catalyst that can accelerate the reaction rate.
-
Anhydrous THF: Essential to prevent quenching of the highly reactive sodium hydride.
-
Careful Quenching: The reaction is quenched at 0 °C with a saturated NH₄Cl solution to safely neutralize any unreacted NaH.
Mitsunobu Reaction: Stereochemical Inversion
The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry.[4] This is particularly valuable when the opposite stereoisomer of a chiral alcohol is desired.
Mechanism of the Mitsunobu Reaction
The reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms a good leaving group which is then displaced by a nucleophile in an Sₙ2 fashion, resulting in a clean inversion of the stereocenter.
Protocol: Inversion to Methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate via a Benzoate Ester
This protocol describes the inversion of the C3 stereocenter of this compound through the formation of the corresponding (1R,3S)-benzoate ester, followed by hydrolysis.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Benzoic acid
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
Step A: Mitsunobu Reaction
-
Dissolve this compound (1.0 eq), benzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate Methyl (1R,3S)-3-(benzoyloxy)cyclopentane-1-carboxylate.
Step B: Hydrolysis of the Benzoate Ester
-
Dissolve the isolated benzoate ester from Step A in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Neutralize the reaction mixture with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired Methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate.
Causality of Choices:
-
PPh₃ and DIAD/DEAD: The classic reagent combination for activating the alcohol in the Mitsunobu reaction.
-
Benzoic Acid: Acts as the nucleophile, leading to the formation of the benzoate ester with inverted stereochemistry.
-
Anhydrous THF: Essential for the success of the Mitsunobu reaction.
-
LiOH/MeOH/H₂O: Standard conditions for the saponification (hydrolysis) of the ester to reveal the inverted alcohol.
Analytical Characterization
The successful derivatization of this compound should be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The appearance of new signals corresponding to the introduced functional group (e.g., acetyl protons, silyl methyl groups, benzyl protons) and shifts in the signals of the cyclopentane ring protons, particularly the proton at C3, will confirm the derivatization.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the derivatized product.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the stereochemical integrity or inversion of the C3 center, chiral HPLC analysis is crucial. A suitable chiral stationary phase (e.g., polysaccharide-based columns) should be employed to separate the enantiomers or diastereomers of the starting material and the product.
Diagrams
Workflow for Derivatization Strategies
Sources
Oxidation of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate: A Senior Application Scientist's Guide to Ketone Synthesis
In the landscape of pharmaceutical development and complex organic synthesis, the precise conversion of functional groups is paramount. The oxidation of secondary alcohols to ketones represents a cornerstone transformation, and the specific case of converting methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate to its corresponding ketone, methyl (1S)-3-oxocyclopentane-1-carboxylate, is a critical step in the synthesis of numerous biologically active molecules. This chiral keto-ester is a valuable building block, and its efficient and stereochemically faithful synthesis is of significant interest to researchers and process chemists.
This comprehensive guide provides an in-depth analysis of various methodologies for this oxidation, moving beyond simple procedural lists to offer insights into the rationale behind reagent selection and reaction conditions. We will explore a range of modern and classical oxidation protocols, detailing their mechanisms, operational considerations, and providing step-by-step instructions to ensure reproducible and high-yielding results.
Choosing the Right Tool for the Job: A Comparative Overview of Oxidation Methods
The selection of an appropriate oxidizing agent is dictated by several factors, including the substrate's sensitivity to reaction conditions (e.g., pH, temperature), the presence of other functional groups, desired yield, and practical considerations such as reagent toxicity and ease of workup. For the oxidation of this compound, the key challenges are to achieve complete conversion of the secondary alcohol without affecting the methyl ester or the stereocenter at the 1-position.
| Oxidation Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Anhydrous, low temperature (-78 °C) | Mild, high yields, avoids heavy metals | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Anhydrous, room temperature | Mild, neutral pH, short reaction times, high chemoselectivity | DMP is expensive and potentially explosive |
| Parikh-Doering Oxidation | Sulfur trioxide pyridine complex, DMSO, Triethylamine | Anhydrous, 0 °C to room temperature | Milder than Swern, avoids cryogenic temperatures | Can require a large excess of reagents |
| Jones Oxidation | Chromium trioxide, Sulfuric acid, Acetone | Acidic, 0 °C to room temperature | Inexpensive and powerful oxidant | Uses toxic chromium(VI), harsh acidic conditions can be problematic for sensitive substrates |
| Corey-Kim Oxidation | N-chlorosuccinimide, Dimethyl sulfide, Triethylamine | Anhydrous, -25 °C to 0 °C | Milder than Jones, can be run at higher temperatures than Swern | Potential for chlorination of sensitive substrates |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), Co-oxidant (e.g., NaOCl) | Biphasic or monophasic, room temperature | "Green" and catalytic, high selectivity | Can be sensitive to substrate structure and reaction conditions |
Mechanistic Insights: Understanding the "How" and "Why"
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing any chemical transformation. The oxidation of the secondary alcohol in our target molecule proceeds through distinct pathways depending on the chosen reagent.
Activated DMSO Oxidations (Swern, Parikh-Doering, Corey-Kim)
These methods rely on the in-situ formation of a highly electrophilic sulfur species from dimethyl sulfoxide (DMSO). This "activated DMSO" reacts with the alcohol to form an alkoxysulfonium salt. A hindered base then facilitates an intramolecular E2-type elimination to yield the ketone.
Caption: Simplified mechanism of Jones oxidation.
Hypervalent Iodine Oxidations (Dess-Martin)
The Dess-Martin periodinane (DMP) is a hypervalent iodine compound that acts as a mild and selective oxidant. The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center, followed by an intramolecular elimination.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific batch of starting material and laboratory conditions. Always perform a small-scale trial reaction before committing a large amount of material.
Protocol 1: Swern Oxidation
This method is often favored for its mild conditions and high yields. The requirement for cryogenic temperatures is a key consideration.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon/nitrogen inlet.
-
Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
To the cold DCM, add anhydrous DMSO via syringe.
-
Slowly add oxalyl chloride dropwise from the dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM.
-
Add the alcohol solution dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.
-
Add anhydrous triethylamine dropwise, which may cause the mixture to become thick. Stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Dess-Martin Oxidation
This protocol offers the advantage of being performed at room temperature, simplifying the experimental setup.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
Procedure:
-
To a stirred solution of this compound in anhydrous DCM at room temperature, add Dess-Martin Periodinane in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Parikh-Doering Oxidation
A convenient alternative to the Swern oxidation that does not require cryogenic temperatures.
Materials:
-
This compound
-
Sulfur trioxide pyridine complex
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine, anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound and triethylamine in anhydrous DCM.
-
Add anhydrous DMSO to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfur trioxide pyridine complex portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Stereochemical Considerations
A critical aspect of this oxidation is the retention of the stereochemical integrity at the C1 position, which bears the methyl carboxylate group. The α-proton to the carbonyl in the product ketone is potentially epimerizable. Mild, non-acidic, and non-basic workup conditions are therefore crucial. The methods described above (Swern, Dess-Martin, Parikh-Doering) are generally performed under neutral or mildly basic conditions and are less likely to cause epimerization compared to strongly acidic methods like the Jones oxidation. It is always advisable to analyze the enantiomeric or diastereomeric purity of the product, for example, by chiral HPLC or NMR with a chiral shift reagent.
Conclusion
The oxidation of this compound to the corresponding ketone is a well-established transformation with several reliable methods at the disposal of the synthetic chemist. The choice of oxidant should be guided by the specific requirements of the synthesis, with a focus on mild conditions to preserve the stereochemical integrity of the molecule. The protocols detailed in this guide provide a solid foundation for achieving this important transformation efficiently and with high fidelity. As with any chemical synthesis, careful execution and monitoring are key to success.
References
-
Corey, E. J.; Kim, C. U. A new and highly effective method for the oxidation of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 1972 , 94(21), 7586–7587. [Link]
-
Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 1983 , 48(22), 4155–4156. [Link]
-
Parikh, J. R.; Doering, W. v. E. Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 1967 , 89(21), 5505–5507. [Link]
-
Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006 . [Link]
-
Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. A new, mild, and selective method for the oxidation of alcohols to carbonyl compounds. The Journal of Organic Chemistry, 1987 , 52(12), 2559–2562. [Link]
-
Bowden, K.; Heilbron, I. M.; Jones, E. R. H.; Weedon, B. C. L. 13. Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society (Resumed), 1946 , 39. [Link]
Application Note: Protocols for the Diastereoselective Reduction of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
Introduction and Strategic Importance
The chiral diol, (1S,3R)-1-(hydroxymethyl)cyclopentan-3-ol, is a high-value building block in medicinal chemistry and drug development. Its stereochemically defined structure serves as a critical precursor for the synthesis of various prostaglandin analogues and carbocyclic nucleosides, which are potent antiviral agents against viruses like hepatitis B[1][2]. The synthesis of this diol is frequently accomplished through the reduction of its corresponding methyl ester, Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate[3].
This application note provides a detailed guide for researchers and drug development professionals on the selective reduction of this ester. We will explore two primary methodologies, contrasting the high-reactivity, industry-standard approach using Lithium Aluminum Hydride (LAH) with a milder, more accessible alternative employing a modified Sodium Borohydride system. The causality behind reagent selection, safety protocols, and reaction workup is explained to ensure reproducible, high-yield outcomes.
Chemical Principle and Mechanistic Considerations
The conversion of an ester to a primary alcohol is a two-stage reductive process. The reaction proceeds via nucleophilic acyl substitution followed by a subsequent nucleophilic addition.
-
First Hydride Addition: A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, forming a tetrahedral intermediate[4].
-
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the methoxide (-OCH₃) as a leaving group. This results in the formation of an aldehyde intermediate[5].
-
Second Hydride Addition: The aldehyde formed is more reactive than the starting ester and is immediately attacked by a second equivalent of the hydride reagent. This leads to a second tetrahedral intermediate, an aluminum alkoxide complex.
-
Protonation (Workup): The final product, the primary alcohol, is liberated upon protonation of the alkoxide during aqueous workup[4].
A critical consideration for the reduction of this compound is the presence of a free secondary hydroxyl group. Potent hydride reagents like LiAlH₄ are also strong bases and will deprotonate this alcohol. Therefore, an additional equivalent of the hydride must be used to account for this acid-base reaction.
Diagram of the General Reduction Mechanism
Sources
- 1. Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy (1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol (EVT-15361024) [evitachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
Welcome to the dedicated technical support guide for the purification of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the isolation of this valuable chiral building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient. The most common synthetic route to this compound is the stereoselective reduction of methyl 3-oxocyclopentanecarboxylate, which often results in a mixture of the desired product, unreacted starting materials, and diastereomeric byproducts.[1] This guide provides a structured approach to overcoming the purification challenges associated with these reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
General Purification Issues
Q1: My crude reaction mixture is a complex mess. Where do I even begin with purification?
A1: The first step is to analyze your crude mixture, typically by Thin Layer Chromatography (TLC), to get a baseline understanding of its composition. The presence of both a hydroxyl (-OH) and an ester (-O-C=O) group gives your target molecule moderate polarity.[2] This allows for effective separation from less polar impurities (e.g., non-hydroxylated starting materials) and more polar impurities (e.g., diols) using normal-phase chromatography.[2]
A typical starting point for TLC analysis is a solvent system of hexane and ethyl acetate.[2] Start with a ratio of 4:1 or 3:1 (hexane:ethyl acetate) to assess the separation.[2] Your target compound should have an Rf value between 0.2 and 0.4 for optimal separation on a column.
Q2: I'm observing co-elution of my product with an impurity during flash column chromatography. What are my options?
A2: Co-elution is a common problem that can often be resolved by optimizing your chromatographic conditions. Here are several strategies to improve separation:
-
Adjust the Mobile Phase Polarity: If your product and the impurity are eluting too quickly (high Rf), decrease the polarity of your mobile phase (increase the proportion of hexane). If they are eluting too slowly (low Rf), gradually increase the polarity (increase the proportion of ethyl acetate).[2]
-
Try a Different Solvent System: Sometimes, a simple binary system of hexane/ethyl acetate may not provide sufficient selectivity. Consider incorporating a third solvent. For example, adding a small amount of dichloromethane or tert-butyl methyl ether can alter the selectivity and improve resolution.
-
Switch to a Different Stationary Phase: While silica gel is the most common choice for hydroxy esters[2], other stationary phases can be beneficial. For compounds sensitive to the acidic nature of silica, deactivated silica gel can prevent degradation.[2] Reversed-phase chromatography (using a C18 stationary phase) is another option, particularly if the impurities have significantly different hydrophobic character.[3]
Advanced Purification: Stereoisomer Separation
Q3: My primary impurity is the cis-diastereomer, Methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate. How can I separate it from my desired (1S,3R)-trans-isomer?
A3: Separating diastereomers can be challenging as they often have very similar polarities. While careful optimization of standard flash chromatography may provide some separation, achieving high diastereomeric excess often requires more specialized techniques.
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is often the method of choice.[4] Polysaccharide-based chiral stationary phases (CSPs), such as those with cellulose or amylose derivatives, are frequently effective for separating stereoisomers of hydroxy esters.[5]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for chiral separations, offering faster separations and reduced solvent consumption. It often uses the same types of chiral stationary phases as HPLC.
Troubleshooting Poor Chiral Resolution:
If you are experiencing poor resolution during chiral HPLC or SFC, consider the following:[5]
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical. Screen a variety of polysaccharide-based columns to find one that provides the best stereospecific interactions.
-
Suboptimal Mobile Phase: The type and concentration of the organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., trifluoroacetic acid, diethylamine) can significantly impact selectivity.
-
Temperature: Temperature affects the thermodynamics of the separation. Experiment with different column temperatures to enhance enantioselectivity.
Experimental Protocols
Protocol 1: Flash Column Chromatography for General Purification
This protocol is a general guideline for purifying this compound from a typical reaction mixture after stereoselective reduction.
1. TLC Analysis:
- Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
- Spot the solution on a silica gel TLC plate.
- Develop the plate in a chamber with a hexane:ethyl acetate solvent system (e.g., 2:1).
- Visualize the spots using a suitable stain (e.g., potassium permanganate or vanillin). The starting ketone will likely have a higher Rf than the product alcohol.
2. Column Preparation (Wet Packing):
- Secure a glass chromatography column vertically.
- Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
- Prepare a slurry of silica gel (typically 40-63 µm particle size) in the initial, least polar mobile phase.[6] The amount of silica should be 30-100 times the weight of your crude sample.[2]
- Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to pack under a gentle flow of the mobile phase.
3. Sample Loading:
- Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
- Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting with a less polar solvent mixture (e.g., 10% ethyl acetate in hexane).[2]
- Gradually increase the polarity of the mobile phase (gradient elution) to elute your product.[2] For example, you might increase to 20%, then 30% ethyl acetate in hexane.
- Collect fractions and monitor their composition by TLC.
- Combine the fractions containing the pure product.
5. Product Isolation:
- Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Data Presentation
| Parameter | Typical Conditions for Flash Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh)[6] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Eluent | 10-20% Ethyl Acetate in Hexane |
| Final Eluent | 30-50% Ethyl Acetate in Hexane |
| Expected Purity | 95-98%[4] |
Visualizations
Purification Workflow Diagram
Caption: Decision tree for troubleshooting co-elution issues in column chromatography.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Hydroxy Esters via Column Chromatography.
- BenchChem. (n.d.). Methyl trans-3-hydroxycyclopentane-1-carboxylate.
- BenchChem. (n.d.). Troubleshooting poor resolution in chiral separation of hydroxy esters.
- BenchChem. (n.d.). A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate.
- Biotage. (n.d.). Successful Flash Chromatography.
- KNAUER Santai SepaFlash. (2025, September 1). Flash Chromatography Explained.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
-
Sui, J., Wang, N., Wang, J., Huang, X., Wang, T., Zhou, L., & Hao, H. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10455-10473. [Link]
Sources
Technical Support Center: Synthesis of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
Welcome to the technical support center for the synthesis of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and stereoselectivity of this important pharmaceutical intermediate.[1][2][3]
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceuticals. The key challenge lies in the stereoselective reduction of the prochiral precursor, Methyl 3-oxocyclopentanecarboxylate, to establish the desired (1S,3R) stereochemistry. This guide will focus on the most common and effective methods for this transformation: the Corey-Itsuno (CBS) reduction and Noyori asymmetric hydrogenation.
Visualizing the Synthetic Pathway
Caption: General synthetic route to the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for the asymmetric reduction of Methyl 3-oxocyclopentanecarboxylate?
The two most prominent and reliable methods for this transformation are the Corey-Itsuno (CBS) reduction and the Noyori asymmetric hydrogenation.[2][4][5]
-
Corey-Itsuno (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst and a borane source (e.g., BH₃•THF or BH₃•SMe₂) to achieve high enantioselectivity.[4][6][7] It is known for its operational simplicity and the commercial availability of the catalyst.
-
Noyori Asymmetric Hydrogenation: This technique utilizes a ruthenium catalyst with a chiral phosphine ligand (like BINAP) and a diamine ligand.[5][8] It is highly efficient, often requiring very low catalyst loadings, and is widely used in industrial applications.[5]
Q2: Which enantiomer of the catalyst should I use to obtain the (1S,3R) product?
The choice of catalyst enantiomer is crucial for obtaining the desired product stereochemistry.
-
For the CBS reduction , using an (S)-oxazaborolidine catalyst will typically yield the (R)-alcohol. To obtain the desired (3R)-hydroxyl group in your product, you will likely need the (S)-CBS catalyst. However, the final stereochemistry can be influenced by the relative priorities of the substituents on the ketone. It is always recommended to consult literature for the specific substrate or a closely related analog.
-
For Noyori hydrogenation , the stereochemical outcome depends on the specific combination of the chiral phosphine and diamine ligands. For instance, with a Ru-BINAP/diamine system, an (R)-BINAP ligand often leads to the (R)-alcohol, but this is not a universal rule and depends on the substrate.[9]
Q3: My reaction is complete, but I'm having trouble separating the desired (1S,3R) diastereomer from the other stereoisomers. What can I do?
Separating diastereomers can be challenging. Here are a few approaches:
-
Chromatography: Diastereomers have different physical properties and can often be separated by column chromatography (either normal or reversed-phase).[10][11] Methodical screening of solvent systems is key. Chiral HPLC can also be used for both analytical and preparative separations.[12][13][14][15][16]
-
Crystallization: Fractional crystallization can be a powerful technique for separating diastereomers, especially on a larger scale.[1] You may need to screen different solvents to find conditions where one diastereomer selectively crystallizes.
-
Derivatization: If direct separation is difficult, you can derivatize the hydroxyl group with a chiral resolving agent to create a new set of diastereomers that may be more easily separated by chromatography or crystallization. The resolving agent can then be cleaved to yield the pure desired enantiomer.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low Overall Yield
| Potential Cause | Recommended Solution & Explanation |
| Incomplete Reaction | Monitor the reaction progress using TLC, GC, or LC-MS. If the reaction stalls, consider adding more reducing agent. Be aware that excess reducing agent can sometimes lead to side reactions. |
| Product Loss During Workup | The product, being a hydroxy ester, has some water solubility. Saturate the aqueous layer with NaCl during extraction to reduce the product's solubility in the aqueous phase. Use a continuous liquid-liquid extractor for quantitative recovery if necessary. |
| Decomposition of Reagents or Product | Ensure all reagents are of high quality. The borane source for CBS reduction can degrade over time. The product may be sensitive to strongly acidic or basic conditions during workup. A neutral or mildly acidic workup is often preferred. |
| Catalyst Inactivity | Oxazaborolidine catalysts for CBS reduction can be sensitive to moisture and air.[6][17] Although some are stable, their activity can diminish with improper storage.[17] Consider using a freshly opened bottle of catalyst or preparing it in situ.[17][18] For Noyori catalysts, ensure they are handled under an inert atmosphere. |
Problem 2: Poor Stereoselectivity (Low Diastereomeric or Enantiomeric Excess)
| Potential Cause | Recommended Solution & Explanation |
| Presence of Water (especially in CBS Reduction) | Water can react with the borane reducing agent and the catalyst, leading to a non-catalyzed, non-selective reduction pathway.[4][6][7] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Temperature | Stereoselectivity is often highly temperature-dependent. For many asymmetric reductions, lower temperatures lead to higher enantiomeric excess.[4] Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). |
| Sub-optimal Catalyst or Ligand | The structure of the catalyst can have a significant impact on selectivity. For the CBS reduction, the substituent on the boron atom can be varied.[19] For Noyori hydrogenation, a screen of different chiral phosphine and diamine ligands may be necessary to find the optimal combination for your specific substrate.[20] |
| Non-catalyzed Background Reaction | If the rate of the catalyzed reaction is slow, a non-selective background reduction can occur, lowering the overall enantiomeric excess. Ensure efficient stirring and consider adjusting the rate of addition of the reducing agent. |
Experimental Protocols & Mechanisms
Corey-Itsuno (CBS) Reduction: A Deeper Look
The CBS reduction relies on the formation of a chiral complex between the oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate.[2][4]
Caption: Mechanism of the Corey-Itsuno (CBS) Reduction.
Troubleshooting Workflow for CBS Reduction
Caption: A step-by-step troubleshooting guide for the CBS reduction.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Itsuno, S., Hirao, A., Nakahama, S., & Yamazaki, N. (1981). Asymmetric reduction of aromatic ketones with chiral alkoxy-amineborane complexes. Journal of the Chemical Society, Chemical Communications, (7), 315–317. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo‐ and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
-
Wikipedia contributors. (2023). Corey–Itsuno reduction. Wikipedia. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link] (Note: A generic YouTube link is provided as the original may not be stable. The content is based on general knowledge of the named reaction.)
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. [Link]
-
Cho, B. T., & Kim, J. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. [Link]
-
Wikipedia contributors. (2023). Noyori asymmetric hydrogenation. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]
-
Crysalin. (n.d.). (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]
-
Chiralpedia. (n.d.). Direct chiral HPLC separation on CSPs. [Link]
-
Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Chiralpedia. (n.d.). Chiral HPLC separation: strategy and approaches. [Link]
-
SynArchive. (n.d.). Itsuno-Corey Reduction. [Link]
-
Wikipedia contributors. (2023). Asymmetric hydrogenation. Wikipedia. [Link]
-
ResearchGate. (2020). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. [Link]
-
PubMed. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation. [Link]
-
ResearchGate. (2015). How can I know what is the best condition for CBS reduction of my ketone compound?. [Link]
-
YouTube. (2023). Corey-Bakshi-Shibata reduction. [Link] (Note: A generic YouTube link is provided as the original may not be stable. The content is based on general knowledge of the named reaction.)
-
ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]
- Asymmetric-hydrogenation-2015.pdf. (n.d.). A document on asymmetric hydrogenation.
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- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
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- 19. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 20. ethz.ch [ethz.ch]
Technical Support Center: Separation of Methyl 3-Hydroxycyclopentane-1-carboxylate Stereoisomers
Welcome to the technical support center for the stereoisomeric separation of methyl 3-hydroxycyclopentane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique challenges associated with separating the four stereoisomers of this valuable chiral building block.
This document provides in-depth, experience-based troubleshooting advice and detailed protocols in a direct question-and-answer format. Our goal is to explain not just the "how" but the critical "why" behind each experimental step, ensuring you can confidently navigate your separation challenges.
Part 1: Foundational Concepts & Initial Analysis
Before diving into troubleshooting, it's crucial to understand the nature of the molecule. Methyl 3-hydroxycyclopentane-1-carboxylate has two chiral centers, giving rise to four stereoisomers:
The relationship between the cis and trans pairs is diastereomeric. Diastereomers have different physical properties and can typically be separated by standard chromatography (e.g., flash chromatography with hexane/ethyl acetate).[3] The primary challenge lies in separating the enantiomers within each pair, which requires a chiral environment.
Frequently Asked Questions: The Basics
Q: How do I confirm if I have a mixture of cis and trans isomers?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. The coupling constants (J-values) between the protons on C1 and C3 will differ. In cyclopentane systems, the cis coupling constant is typically larger than the trans coupling constant.[4] You can also develop a simple achiral HPLC or GC method, as the diastereomers should resolve into two distinct peaks.
Q: My initial flash chromatography isn't separating the cis and trans isomers well. What's wrong?
A: This indicates your mobile phase has incorrect polarity.
-
If peaks are broad and unresolved: Your mobile phase is likely too polar (too much ethyl acetate). This causes the isomers to move too quickly without sufficient interaction with the silica stationary phase. Reduce the percentage of ethyl acetate.
-
If peaks are retained for too long: Your mobile phase is not polar enough (too much hexane). Gradually increase the percentage of ethyl acetate. A shallow gradient can often improve the separation of closely eluting diastereomers.
Part 2: Troubleshooting Chiral HPLC Separations
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for enantioseparation. However, its success is highly dependent on specific interactions between the analyte and the Chiral Stationary Phase (CSP).[5]
Frequently Asked Questions: Chiral HPLC
Q: I'm starting from scratch. How do I begin developing a chiral HPLC method?
A: The most effective approach is to screen a diverse set of chiral stationary phases (CSPs) with a standard set of mobile phases.[6] It is nearly impossible to predict which CSP will work best.[6] A good starting point for a molecule with alcohol and ester functionalities includes:
-
Polysaccharide-based CSPs: (e.g., Lux Cellulose-1, Chiralpak AD) These are versatile and should be screened under Normal Phase, Reversed-Phase, and Polar Organic modes.[6][7]
-
Pirkle-type CSPs: (e.g., Whelk-O 1) These work on a π-electron acceptor/donor mechanism and are excellent for a broad range of compounds, including alcohols and esters.[8]
Q: I've screened several polysaccharide columns in normal phase (Hexane/Isopropanol) with no separation. What is my next step?
A: Don't abandon the columns yet. The chiral recognition mechanism is highly sensitive to the mobile phase.[9]
-
Switch to a Different Alcohol Modifier: Change the isopropanol (IPA) to ethanol. The change in the hydrogen bonding characteristics of the alcohol can dramatically alter selectivity.
-
Switch to Polar Organic Mode: Try 100% methanol or ethanol as the mobile phase. This completely changes the conformation of the polysaccharide polymer and the analyte interactions.
-
Switch to Reversed-Phase Mode: Use a mobile phase like water/acetonitrile or water/methanol. For some polar compounds, this can provide separation where normal phase fails.[9][10]
-
Add an Additive: For molecules with acidic or basic sites, adding a small amount (0.1%) of an acid (like trifluoroacetic acid, TFA) or a base (like diethylamine, DEA) can improve peak shape and sometimes induce separation by suppressing unwanted ionic interactions with the stationary phase.[9]
Q: My peaks are resolved, but they are broad and tailing. What are the common causes?
A: Peak tailing in chiral chromatography usually points to three issues:
-
Secondary Interactions: Unwanted ionic interactions between your analyte and residual silanols on the silica support. Adding an appropriate additive (acid or base) as described above is the first solution to try.
-
Sample Overload: You are injecting too much sample. The resolving power of a chiral column is based on a limited number of specific interaction sites. Overloading saturates these sites, leading to poor peak shape. Reduce your injection concentration and/or volume.
-
Mobile Phase Mismatch: The solvent your sample is dissolved in (the diluent) is much stronger than your mobile phase. This causes the initial band of analyte to spread on the column before the separation begins. Whenever possible, dissolve your sample in the initial mobile phase.[11]
Q: My retention times and resolution are drifting between runs. Why is this happening?
A: This points to a lack of system equilibration or stability.
-
Column Equilibration: Chiral separations, especially in normal phase, can require long equilibration times.[5] Ensure you flush the column with at least 10-20 column volumes of the mobile phase before your first injection.
-
Temperature Fluctuation: Chiral recognition is a thermodynamic process and is highly sensitive to temperature.[9] Use a column thermostat to maintain a constant temperature. Even a few degrees of change can significantly alter selectivity.
-
"Memory Effects": This is a common issue when switching between methods that use different additives (e.g., from a basic DEA-containing mobile phase to an acidic TFA-containing one). The additive can adsorb strongly to the stationary phase and alter its properties for a long time.[5] It is highly recommended to dedicate specific columns to acidic or basic methods.
Protocol: Universal Chiral HPLC Method Development Screening
-
Column Selection: Choose 3-4 columns with diverse chemistries (e.g., Lux Cellulose-1, Lux Amylose-1, Whelk-O 1).
-
Normal Phase Screen:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)
-
Run a 15-20 minute isocratic hold for each mobile phase on each column.
-
-
Polar Organic Screen:
-
Mobile Phase C: 100% Methanol
-
Mobile Phase D: 100% Acetonitrile
-
Run a 15-20 minute isocratic hold for each mobile phase on each column (ensure the column is compatible with these solvents).
-
-
Reversed-Phase Screen:
-
Mobile Phase E: Acetonitrile/Water (50:50, v/v)
-
Mobile Phase F: Methanol/Water (50:50, v/v)
-
Run a 15-20 minute isocratic hold for each mobile phase on each column.
-
-
Review and Optimize: Identify the condition that gives the best "hit" (any sign of peak splitting or asymmetry). Optimize this condition by fine-tuning the solvent ratio, changing the temperature, or adjusting the flow rate.
Data Summary: Typical Starting Conditions for CSP Screening
| CSP Type | Phase Example | Typical Mobile Phase (Normal) | Typical Mobile Phase (Reversed) |
| Cellulose Carbamate | Lux Cellulose-1 | Hexane/IPA, Hexane/Ethanol | ACN/Water, MeOH/Water |
| Amylose Carbamate | Chiralpak AD | Hexane/IPA, Hexane/Ethanol | ACN/Water, MeOH/Water |
| Pirkle-Type | Whelk-O 1 | Hexane/IPA (+/- 0.1% TFA) | ACN/Water (+/- 0.1% TFA) |
| Macrocyclic Antibiotic | Teicoplanin-based | Polar Ionic, Reversed Phase | ACN/Water/TFA |
Visualization: Chiral HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting chiral HPLC separations.
Part 3: Troubleshooting Chiral GC and Enzymatic Resolution
While HPLC is dominant, Gas Chromatography (GC) and Enzymatic Resolution offer powerful alternative or complementary strategies.
Frequently Asked Questions: Chiral Gas Chromatography (GC)
Q: When should I consider Chiral GC for my compound?
A: Chiral GC is suitable for analytes that are volatile and thermally stable. Methyl 3-hydroxycyclopentane-1-carboxylate, with its hydroxyl group, is not volatile enough for direct analysis. It requires derivatization to block the polar -OH group, typically by converting it to an ester (e.g., acetate) or a silyl ether.[12][13]
Q: My derivatization reaction seems incomplete, leading to extra peaks and poor quantification. How can I fix this?
A: Incomplete derivatization is a common problem.
-
Use a Stronger Reagent: If simple acylation with acetic anhydride is insufficient, use a more reactive agent like trifluoroacetic anhydride (TFAA).[14] Note that some acidic conditions can cause partial isomerization, so this must be validated.[12]
-
Ensure Anhydrous Conditions: Derivatization reagents like silylating agents (e.g., BSTFA) are highly sensitive to moisture. Ensure your sample and solvents are completely dry.
-
Optimize Reaction Conditions: Increase the reaction temperature or time. Use a catalyst, such as pyridine or iodine, if the protocol calls for it.[12][14]
Frequently Asked Questions: Enzymatic Resolution
Q: How does enzymatic resolution work for this molecule, and what are the benefits?
A: Enzymatic kinetic resolution uses an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other unreacted.[15][16] For your compound, a lipase can selectively acylate the hydroxyl group of one enantiomer (e.g., the R-enantiomer) using an acyl donor like vinyl acetate.
This converts the starting racemic mixture of alcohols into a mixture of an acylated ester and the unreacted alcohol enantiomer. These two products now have very different chemical properties and can be easily separated by standard flash chromatography. This method is often highly selective (high E-value), scalable, and uses mild, environmentally friendly conditions.[17]
Q: My enzymatic reaction is very slow or stops at low conversion. What should I investigate?
A: This is a classic enzyme troubleshooting scenario.[18]
-
Incorrect Enzyme: Not all lipases will work. You must screen a panel of enzymes. Candida antarctica Lipase B (CALB, often immobilized as Novozym 435) and Pseudomonas cepacia Lipase (PCL) are excellent starting points for resolving secondary alcohols.[19][20]
-
Non-Optimal Solvent: The choice of organic solvent is critical for enzyme activity. Highly polar solvents can strip essential water from the enzyme, inactivating it. Start with non-polar solvents like hexane or toluene. Avoid highly polar options like DMF or DMSO.
-
Inhibitors in Sample: Impurities from your synthesis (e.g., heavy metals, strong acids/bases) can inhibit or denature the enzyme.[21][22] Ensure your starting material is reasonably pure.
-
Incorrect Water Activity: Lipases require a tiny amount of water to maintain their active conformation, but too much water will promote hydrolysis instead of transesterification. The reaction should be run in a dry organic solvent with the enzyme used as a heterogeneous catalyst.
Visualization: Principle of Enzymatic Kinetic Resolution
Caption: Workflow of lipase-catalyzed kinetic resolution.
References
- Methyl trans-3-hydroxycyclopentane-1-carboxylate | Benchchem. Benchchem.
- CHIRAL STATIONARY PHASES - HPLC. Regis Technologies.
- Application Note: Chiral Separation of 2,3-Dihydroxybutanoic Acid Isomers by Gas Chromatography with Derivatization. Benchchem.
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods . MDPI. Available at: [Link]
- Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU.
- TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. Abcam.
-
Trouble with chiral separations . Chromatography Today. Available at: [Link]
-
Chiral Chromatography . Chemistry LibreTexts. Available at: [Link]
- Restriction Enzyme Troubleshooting Guide. New England Biolabs - BenchFly.
-
Playing with Selectivity for Optimal Chiral Separation . LCGC International. Available at: [Link]
-
Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization . National Institutes of Health (NIH). Available at: [Link]
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
-
Chiral Separation of Polar Compounds? . Reddit. Available at: [Link]
- Restriction Endonuclease Troubleshooting Guide. IMBB-FoRTH.
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis . National Institutes of Health (NIH). Available at: [Link]
-
Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones . PubMed. Available at: [Link]
- Acids: Derivatization for GC Analysis. ScienceDirect.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. Available at: [Link]
- Restriction Enzyme Troubleshooting Guide. NEB.
-
Synthesis of methyl 1-hydroxy-3-cyclopentene-1-carboxylate . PrepChem.com. Available at: [Link]
-
Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters . National Institutes of Health (NIH). Available at: [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif . TU Delft Repository. Available at: [Link]
-
methyl (1R,3S)-3-hydroxycyclopentanecarboxylate . PubChem. Available at: [Link]
-
Cis-trans Isomerism in Cycloalkanes . Chemistry LibreTexts. Available at: [Link]
-
Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? . Quora. Available at: [Link]
-
rac-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate . PubChem. Available at: [Link]
-
Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure . ResearchGate. Available at: [Link]
-
An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate . MDPI. Available at: [Link]
- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC.
-
H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study . ResearchGate. Available at: [Link]
-
3-Hydroxy-1-methylcyclopentane-1-carboxylic acid . PubChem. Available at: [Link]
-
How to experimentally find if my compound is in cis or trans? . ResearchGate. Available at: [Link]
-
3-Methylcyclopentane-1-carboxylic acid . PubChem. Available at: [Link]
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Common side reactions in the synthesis of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
Welcome to the Technical Support Center for the synthesis of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges in this stereospecific synthesis. As a key building block for various pharmaceutical agents, including prostaglandin analogues, achieving high chemical and stereochemical purity is paramount. This resource offers field-proven insights to help you optimize your synthetic route and overcome common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the common synthetic route involving the stereoselective reduction of a prochiral ketone precursor.
I. Issues Related to Stereoselectivity and Epimerization
Maintaining the desired (1S,3R) stereochemistry is the most critical aspect of this synthesis. Loss of stereochemical integrity can occur at two key chiral centers, C1 and C3.
Question 1: My final product shows a mixture of diastereomers, specifically the (1S,3S) and/or (1R,3R) isomers, in addition to the desired (1S,3R) product. What is the likely cause?
Answer: The presence of unwanted diastereomers typically points to two potential issues: incomplete stereocontrol during the reduction of the ketone precursor, Methyl (S)-3-oxocyclopentane-1-carboxylate, or epimerization of the chiral centers either during the reaction or workup.
-
Inadequate Stereocontrol During Reduction: The reduction of the C3 ketone is the crucial stereochemistry-determining step. If the reducing agent or reaction conditions do not provide sufficient facial selectivity, a mixture of syn ((1S,3S), the undesired cis isomer) and anti ((1S,3R), the desired trans isomer) products will be formed.
-
Epimerization at C1: The proton at the C1 position (alpha to the ester carbonyl) is acidic and susceptible to abstraction under basic conditions, leading to racemization at this center. This can occur if the reaction or workup conditions are too basic.
-
Epimerization at C3: While less common under standard conditions, epimerization at the C3 position bearing the hydroxyl group can occur, particularly if harsh acidic or basic conditions are employed, or if there is a temporary oxidation-reduction cycle.
Troubleshooting Steps:
-
Re-evaluate Your Reducing Agent: For the reduction of Methyl (S)-3-oxocyclopentane-1-carboxylate, the choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used, it often provides moderate diastereoselectivity. Consider using a bulkier reducing agent that can enhance the stereochemical outcome through steric hindrance.
-
Recommended Agents: Lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®) are known to provide higher diastereoselectivity in the reduction of cyclic ketones.
-
-
Control Reaction Temperature: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to enhance the kinetic control of the reaction, which generally favors the formation of the desired diastereomer.
-
Maintain Neutral or Mildly Acidic pH during Workup: To avoid epimerization at the C1 position, ensure that the workup and extraction steps are not performed under strongly basic conditions. A slightly acidic quench (e.g., with saturated ammonium chloride solution) is often preferred over a strong base wash.
-
Analytical Verification: To pinpoint the source of the isomeric impurities, it is advisable to analyze the crude product mixture before and after purification. This can help determine if the issue is with the reaction's selectivity or if epimerization is occurring during purification.
Question 2: I am observing the formation of the cis-isomer, Methyl (1S,3S)-3-hydroxycyclopentane-1-carboxylate. How can I minimize this side product?
Answer: The formation of the cis-isomer is a direct result of the reducing agent attacking the carbonyl group from the less desired face.
Mechanism of Undesired Cis-Isomer Formation:
Caption: Competing pathways in the reduction of the ketone precursor.
Strategies to Enhance Trans-Isomer Formation:
| Strategy | Rationale | Recommended Conditions |
| Use of Bulky Reducing Agents | Sterically demanding hydride reagents will preferentially attack from the less hindered face of the cyclopentanone ring, leading to the desired trans-product. | L-Selectride® or K-Selectride® in THF at -78 °C. |
| Chelation-Controlled Reduction | In some cases, using a chelating metal in conjunction with a reducing agent can help direct the hydride attack. | Not the primary strategy for this substrate, but can be explored with certain Lewis acidic additives. |
| Enzymatic Reduction | Biocatalysis using specific ketoreductases can offer near-perfect stereoselectivity. | Screening of commercially available ketoreductase enzyme panels. |
II. Side Reactions Involving the Hydroxyl and Ester Groups
Even after successfully forming the desired stereoisomer, the bifunctional nature of the molecule (containing both a hydroxyl and an ester group) can lead to subsequent side reactions.
Question 3: During purification or upon standing, I am observing the formation of a higher molecular weight impurity. What could this be?
Answer: The formation of a higher molecular weight species is often due to intermolecular esterification (transesterification) or condensation reactions.
-
Intermolecular Esterification: One molecule of this compound can act as an alcohol, with its hydroxyl group attacking the ester carbonyl of another molecule. This leads to the formation of a dimer and the elimination of methanol. This process can be catalyzed by trace amounts of acid or base.
Mechanism of Dimer Formation:
Caption: Intermolecular esterification leading to dimer formation.
Troubleshooting and Prevention:
-
Neutralize Thoroughly: Ensure that all acidic or basic catalysts from previous steps are completely removed or neutralized before concentration and purification.
-
Avoid High Temperatures: Distillation at high temperatures can promote intermolecular reactions. If distillation is necessary, use a high vacuum to keep the temperature as low as possible. Flash column chromatography is often a milder purification method.
-
Storage: Store the purified product at low temperatures (e.g., in a refrigerator or freezer) and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation over time.
III. Purification and Analytical Challenges
Question 4: I am having difficulty separating the desired (1S,3R) diastereomer from the other isomers by standard column chromatography. What are my options?
Answer: The diastereomers of methyl 3-hydroxycyclopentanecarboxylate can have very similar polarities, making their separation by standard silica gel chromatography challenging.
Purification Strategies:
-
Optimize Column Chromatography:
-
Solvent System: A systematic screen of solvent systems with varying polarities and compositions is recommended. Hexane/ethyl acetate or dichloromethane/methanol are common starting points. Sometimes, the addition of a small amount of a third solvent (e.g., tert-butyl methyl ether) can improve separation.
-
High-Performance Flash Chromatography: Utilizing a flash chromatography system with high-quality silica gel and a shallow gradient can significantly improve resolution compared to manual gravity chromatography.
-
-
Derivatization to Enhance Separability:
-
The hydroxyl group can be derivatized to form a bulkier ester or ether (e.g., a benzoate or a silyl ether). The resulting diastereomeric derivatives may have larger differences in their physical properties, allowing for easier separation. The protecting group can then be removed in a subsequent step.
-
-
Preparative HPLC:
-
For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) can be an effective, albeit more expensive, method for separating all stereoisomers.
-
Analytical Protocol: Chiral HPLC for Stereoisomer Analysis
A robust analytical method is essential to confirm the stereochemical purity of your product.
Workflow for Chiral HPLC Analysis:
Caption: Workflow for the chiral HPLC analysis of stereoisomers.
| Parameter | Recommended Conditions |
| Column | Chiral stationary phases (CSPs) based on amylose or cellulose derivatives (e.g., Chiralpak® IA, IC, ID, etc.) are often effective for this class of compounds. |
| Mobile Phase | A mixture of hexane and isopropanol is a common starting point for normal-phase chiral HPLC. The ratio can be adjusted to optimize resolution. |
| Flow Rate | Typically 0.5 - 1.0 mL/min. |
| Detection | UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore. |
| Quantification | The diastereomeric excess (de) and enantiomeric excess (ee) can be calculated from the relative peak areas of the separated isomers. |
References
-
Corey, E. J., et al. (1970). Tetrahedron Letters, 11(4), 311-314. [Link]
-
Alvarez, F. S., et al. (1972). Journal of the American Chemical Society, 94(22), 7823-7827. [Link]
-
Chemistry LibreTexts. (2020). The Claisen Condensation Reactions of Esters. [Link]
-
Nabika, T., et al. (2015). Synthesis of coibamide A. Angewandte Chemie International Edition, 54(44), 13024-13028. [Link]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate. This chiral building block is a valuable intermediate in the synthesis of various pharmaceutical agents.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols centered around the most reliable method for this transformation: the Corey-Bakshi-Shibata (CBS) enantioselective reduction.[3][4]
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved via the asymmetric reduction of the prochiral ketone, methyl 3-oxocyclopentane-1-carboxylate. The Corey-Bakshi-Shibata (CBS) reduction stands out as a powerful and highly predictable method, employing a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the ketone reduction with high fidelity.[5][6]
The reaction mechanism involves the formation of a complex between the CBS catalyst and a borane source (e.g., BH₃·THF). The ketone then coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner. This ternary complex facilitates a face-selective intramolecular hydride transfer from the borane to the carbonyl carbon, yielding the desired chiral alcohol with high enantiomeric excess.[5][7]
Caption: Asymmetric synthesis of the target molecule via CBS reduction.
Optimization of Reaction Parameters
Achieving high yield and stereoselectivity hinges on the careful control of several key parameters. The following table summarizes optimized conditions derived from established literature.
| Parameter | Recommended Condition | Rationale & Expert Insights | Potential Issues |
| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine (1-10 mol%) | The (R)-enantiomer of the catalyst stereospecifically delivers the hydride to the re-face of the ketone, yielding the desired (3R)-alcohol.[3] Catalyst loading can be optimized; lower loadings may require longer reaction times. | Aged or impure catalyst can lead to low reproducibility and decreased enantioselectivity.[8] |
| Reducing Agent | Borane-THF complex (BH₃·THF) or Borane-DMS (BH₃·SMe₂) (1.0 - 1.5 equiv.) | These are common, effective borane sources. BH₃·SMe₂ is often more stable for storage.[9] Catecholborane can also be used, especially at very low temperatures (-78°C), to enhance selectivity.[7] | Commercial borane solutions can contain borohydride impurities, which cause non-selective background reduction, lowering the ee.[7] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Toluene | THF is standard and effectively dissolves reagents. Toluene can be advantageous for achieving lower temperatures. The solvent must be rigorously dried. | The presence of water is highly detrimental, as it quenches the borane reagent and significantly reduces enantiomeric excess.[5][6] |
| Temperature | -20°C to -78°C | Lower temperatures generally enhance enantioselectivity by favoring the highly organized transition state over non-selective pathways.[7] The optimal temperature is a balance between reaction rate and selectivity. | Temperatures that are too low may lead to excessively long reaction times or incomplete conversion. |
| Work-up | Quench with Methanol, followed by acidic wash (e.g., 1M HCl) | Methanol safely quenches excess borane. The acidic wash protonates the resulting alkoxyborane to yield the final alcohol product and helps in removing boron species.[9] | Boron byproducts can be difficult to remove. Co-evaporation with methanol is highly effective for removing them as volatile trimethyl borate.[10][11] |
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should adapt it based on their specific equipment and scale.
Materials:
-
Methyl 3-oxocyclopentane-1-carboxylate
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in Toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add methyl 3-oxocyclopentane-1-carboxylate (1.0 equiv.) and anhydrous THF (approx. 0.2 M concentration) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to the desired temperature (e.g., -40°C) using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Catalyst Addition: Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.10 equiv.) dropwise to the stirred solution.
-
Reductant Addition: Add the borane-dimethyl sulfide complex (1.1 equiv.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at the set temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully and slowly add methanol dropwise at the reaction temperature to quench any excess borane reagent. (Caution: Hydrogen gas evolution). Allow the mixture to warm to room temperature.
-
Solvent Removal: Remove the solvents under reduced pressure.
-
Boron Removal: Add methanol to the residue and concentrate again under reduced pressure. Repeat this co-evaporation step 2-3 times to remove boron impurities as trimethyl borate.[11]
-
Work-up: Dissolve the residue in Ethyl Acetate. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Caption: Troubleshooting decision tree for common synthesis issues.
Q: My enantiomeric excess (ee) is lower than expected. What went wrong? A: Low enantioselectivity is the most common issue and typically points to one of three culprits:
-
Moisture: The CBS reduction is extremely sensitive to water.[5] Ensure all glassware is rigorously flame-dried or oven-dried, and use fresh, anhydrous solvents. Perform the reaction under a strict inert atmosphere.
-
Temperature: The reaction temperature was likely too high. The energy difference between the desired diastereomeric transition state and competing non-selective pathways is small, so lower temperatures are crucial for maximizing selectivity.[7] Try running the reaction at a lower temperature (e.g., -78°C).
-
Reagent Quality: The borane source may contain borohydride species, which perform a non-asymmetric reduction.[7] Use a fresh bottle of a high-purity borane complex. Additionally, the CBS catalyst itself can degrade over time; using a recently purchased or prepared catalyst is recommended.[8]
Q: The reaction yield is poor, and my crude NMR looks messy. How can I improve this? A: Poor yields can result from incomplete reactions or difficult purifications.
-
Incomplete Reaction: Confirm the complete consumption of starting material via TLC. If the reaction has stalled, it could be due to insufficient reducing agent (quenched by trace moisture) or deactivated catalyst. Consider increasing the reaction time or adding a small additional portion of the borane reagent.
-
Purification Issues: Boron-containing byproducts are notoriously difficult to remove via standard chromatography and can complicate NMR analysis. The most effective solution is to perform repeated co-evaporations with methanol after quenching the reaction.[10][11] This converts non-volatile boric acids into volatile trimethyl borate, which is easily removed under vacuum.
Q: How do I confirm the diastereomeric and enantiomeric purity of my final product? A: A combination of techniques is required:
-
Diastereomeric Ratio (dr): The diastereomers (cis vs. trans) will have distinct signals in ¹H and ¹³C NMR spectra. The diastereomeric ratio can be determined by integrating characteristic, well-resolved peaks in the ¹H NMR spectrum.[12]
-
Enantiomeric Excess (ee): This cannot be determined by standard NMR. The most common methods are Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Chiral Gas Chromatography (GC). Alternatively, you can derivatize the alcohol with a chiral agent like Mosher's acid chloride to form diastereomeric esters, which can then be distinguished by standard NMR or GC.[13]
Frequently Asked Questions (FAQs)
Q: Why is the CBS reduction preferred over simpler reducing agents like sodium borohydride (NaBH₄)? A: While NaBH₄ can reduce the ketone, it is an achiral reagent and will produce a racemic mixture of the cis and trans alcohols, meaning you will get all four possible stereoisomers with no control.[14] The CBS reduction provides exquisite control over the stereochemistry at the newly formed alcohol center, allowing for the synthesis of a single, desired enantiomer in high purity.[3]
Q: Can I use a different chiral catalyst? A: Yes, various derivatives of the oxazaborolidine catalyst exist where the R' group is modified (e.g., Butyl, Phenyl instead of Methyl).[7] These variations can sometimes offer improved selectivity for specific substrates. However, the (R)- or (S)-Methyl-CBS catalyst is robust, commercially available, and well-documented for a wide range of ketones.
Q: What safety precautions should be taken when working with borane reagents? A: Borane complexes are flammable and react exothermically with water, alcohols, and acids to produce flammable hydrogen gas.[15] All reactions must be conducted in an inert atmosphere and quenched carefully at low temperatures. A methanol scrubbing system is recommended for larger-scale reactions to safely vent any escaping diborane.[15] Always consult the Safety Data Sheet (SDS) for the specific reagent being used.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]
-
Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-hydroxy-3-cyclopentene-1-carboxylate. Retrieved from [Link]
-
Merlic, C. (n.d.). Workup Tricks: Reagents. UCLA Chemistry. Retrieved from [Link]
-
Jura, M., et al. (2020). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 59(38), 16475-16482. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
NRO Reagents. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]
-
Drug Intermediate Control. (n.d.). (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]
-
Devine, P. N., et al. (2019). Safe Handling of Boranes at Scale. Organic Process Research & Development, 23(2), 147-156. [Link]
-
Denmark, S. E., & Edwards, J. P. (2016). The Corey–Bakshi–Shibata Reduction: Mechanistic and Synthetic Considerations – Bifunctional Lewis Base Catalysis with Dual Activation. RSC Catalysis Series. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
- Google Patents. (1981). US4304925A - Process for purifying esters.
-
Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]
-
Noyori, R., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research, 38(4), 259-267. [Link]
-
Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]
-
Seidel, D., et al. (2011). Asymmetric Synthesis of Hydroxy Esters with Multiple Stereocenters via a Chiral Phosphoric Acid Catalyzed Kinetic Resolution. The Journal of Organic Chemistry, 76(11), 4598–4608. [Link]
-
Stürmer, R. (2010). Method for preparing optically active hydroxy acid esters. SciSpace. [Link]
-
Organic Syntheses. (1955). Cyclopentanecarboxylic acid, methyl ester. Coll. Vol. 3, p.188. [Link]
-
ACS Green Chemistry Institute. (n.d.). Ketone Reduction. Retrieved from [Link]
- Google Patents. (2020).
-
University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]
-
Organic Syntheses. (1990). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Coll. Vol. 7, p.460. [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
-
Organic Chemistry, Reaction Mechanism. (2021, September 15). CBS Reduction, Enantioselective Catalysis. [Video]. YouTube. [Link]
-
PubChem. (n.d.). Methyl 1-methyl-3-oxocyclopentane-1-carboxylate. Retrieved from [Link]
-
Szaleniec, M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic, 115, 91-99. [Link]
-
PubMed. (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Chirality, 35(5), 416-425. [Link]
-
ResearchGate. (n.d.). Synthesis of Chiral Cyclopentenones. Retrieved from [Link]
-
Liu, W., et al. (2004). Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography. Journal of Chromatography A, 1027(1-2), 115-121. [Link]
-
PubChem. (n.d.). 3-Hydroxycyclopentanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). methyl (1R)-3-oxocyclopentane-1-carboxylate. Retrieved from [Link]
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Technical Support Center: Synthesis of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of key chiral intermediates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate, a critical building block in the synthesis of prostaglandins and other bioactive molecules.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you resolve specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction produced the desired trans-isomer, but it's contaminated with the cis-diastereomer. How do I effectively remove it?
Problem: You have successfully reduced Methyl 3-oxocyclopentanecarboxylate but your post-reaction analysis (NMR, GC-MS) indicates a mixture of the desired trans product (1S,3R) and the undesired cis diastereomer (1R,3S or 1S,3S).
Probable Cause: The stereoselectivity of ketone reduction is rarely perfect. The most common method, the reduction of methyl 3-oxocyclopentanecarboxylate, proceeds via hydride attack on a prochiral ketone.[3] While the trans isomer is sterically favored, the formation of the cis isomer is a common byproduct.[4] The ratio of these isomers depends heavily on the reducing agent and reaction conditions. For instance, sodium borohydride (NaBH₄) gives good yields but moderate selectivity, whereas bulkier reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) can improve the trans:cis ratio to as high as 9:1.[4]
Caption: Stereochemical outcome of the reduction of Methyl 3-oxocyclopentanecarboxylate.
Proposed Solution: Flash Column Chromatography
Since diastereomers have different physical properties, they can be separated using standard laboratory techniques.[5] Flash column chromatography is the most effective and widely used method for this specific separation.[4] The key is exploiting the subtle polarity difference between the cis and trans isomers. The cis-isomer, where the hydroxyl and ester groups are on the same face of the ring, can exhibit slightly different interactions with the stationary phase compared to the trans-isomer.
Detailed Protocol: Flash Chromatography for Diastereomer Separation
This protocol is a self-validating system. The in-process TLC checks ensure that the separation is proceeding as expected before committing the entire batch.
-
Prepare the Stationary Phase:
-
Select a glass column of appropriate size for your sample scale (e.g., a 40g silica gel cartridge for 1-2g of crude material).
-
Slurry pack the column with silica gel (230-400 mesh) in the initial mobile phase (e.g., 10% Ethyl Acetate in Hexane). Ensure a well-packed, homogenous bed to prevent cracking or channeling.
-
-
Determine Elution Conditions via TLC:
-
Spot your crude reaction mixture on a silica gel TLC plate.
-
Develop the plate in various solvent systems (Ethyl Acetate/Hexane mixtures are a good starting point, e.g., 10%, 20%, 30% EtOAc).
-
The goal is to find a solvent system that gives good separation between the two spots (ΔRf > 0.1) with the lower spot having an Rf of ~0.2-0.3. The trans-isomer is typically less polar and will have a higher Rf value.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel (~1-2 times the mass of your crude product) to this solution.
-
Concentrate this slurry in vacuo until you have a dry, free-flowing powder. This "dry loading" technique prevents solvent effects and leads to sharper bands and better separation.
-
-
Elution and Fraction Collection:
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Begin elution with a low-polarity mobile phase (e.g., 10% EtOAc/Hexane) and collect fractions.
-
Gradually increase the polarity of the mobile phase (a "gradient elution") to elute your compounds. A typical gradient might be from 10% to 40% EtOAc over 10-15 column volumes.
-
Collect fractions (~20 mL for a 40g column) and monitor the elution by TLC.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure desired trans-isomer.
-
Combine fractions containing the pure cis-isomer separately if desired.
-
Fractions containing a mixture can be combined and re-purified if necessary.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions containing the pure product using a rotary evaporator to yield the purified this compound.
-
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, and provides good resolution for this polarity range. |
| Mobile Phase | Ethyl Acetate / Hexane Gradient | Offers excellent control over polarity to resolve closely-eluting spots. |
| Sample Loading | Dry Loading | Prevents band broadening caused by strong loading solvents, maximizing separation.[6] |
| Elution Order | trans-isomer (higher Rf) followed by cis-isomer (lower Rf) | The trans configuration is generally less polar, leading to faster elution. |
FAQ 2: How can I confirm the stereochemical purity of my final product after purification?
Problem: You have isolated your product, and it appears as a single spot on TLC. However, you need to confirm its diastereomeric purity and verify the correct stereochemistry.
Probable Cause: Co-elution of isomers can occur, and standard techniques like TLC or basic ¹H NMR may not be sufficient to resolve or definitively assign the stereochemistry, especially for researchers new to this synthesis.
Proposed Solution: Advanced Analytical Techniques
A multi-faceted analytical approach is required to ensure the identity and purity of your chiral intermediate.
-
High-Resolution ¹H and ¹³C NMR Spectroscopy:
-
Causality: The spatial arrangement of substituents in cis and trans isomers leads to distinct magnetic environments for the nuclei.[7] This results in different chemical shifts (δ) and coupling constants (J).
-
Key Differentiators:
-
Chemical Shifts: Protons and carbons near the functional groups (especially C1, C3, and the attached protons H1, H3) will have measurably different chemical shifts.[8]
-
Coupling Constants: The vicinal coupling constants (³J) between protons on adjacent carbons are highly dependent on the dihedral angle (Karplus relationship).[9] The ³J values for H1-H2 and H3-H4 protons will differ significantly between the rigidified conformations of the cis and trans isomers.
-
2D NMR (NOESY): For unambiguous proof, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be performed. In the cis isomer, a through-space correlation (NOE) should be observed between the protons at C1 and C3, which will be absent or significantly weaker in the trans isomer.[7]
-
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Causality: Chiral Stationary Phases (CSPs) contain a single enantiomer of a chiral selector that interacts diastereomerically with the enantiomers in your sample, leading to different retention times.
-
Protocol Outline:
-
Column Selection: Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for separating a wide range of chiral compounds.[10][11]
-
Method Development: Screen various mobile phases (normal phase like Hexane/Isopropanol or reversed-phase like Acetonitrile/Water) to achieve baseline separation.[12]
-
Quantification: The peak area of each enantiomer can be used to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of your sample with high accuracy.
-
-
Caption: A typical workflow from crude product to certified pure intermediate.
FAQ 3: My reaction is complete, but I still see unreacted starting material, Methyl 3-oxocyclopentanecarboxylate. What is the best course of action?
Problem: Your reaction has stopped (e.g., no more hydrogen evolution with NaBH₄), but analysis shows the presence of the starting ketoester alongside the desired product and its diastereomer.
Probable Cause:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent was insufficient to fully reduce the starting material. This can happen if the reagent has degraded over time or if there were other reducible functional groups present in the starting material or solvent (e.g., peroxides in THF).
-
Low Reaction Temperature/Time: The reaction may not have been allowed to proceed to completion. Some reductions, especially with sterically hindered hydrides, can be sluggish at low temperatures.
-
Reagent Deactivation: The reducing agent may have been quenched by moisture or acidic impurities in the reaction flask or solvent.
Proposed Solutions:
-
Re-treatment (for significant contamination): If a substantial amount of starting material remains (>15-20%), the most efficient approach is to re-subject the crude mixture to the reduction conditions.
-
Protocol: After the initial workup, dissolve the crude material in the reaction solvent (e.g., methanol). Cool the solution to 0°C and add a fresh portion of the reducing agent (e.g., 0.3-0.5 equivalents of NaBH₄) in small portions. Monitor the reaction by TLC until all the starting ketone is consumed. Perform a standard aqueous workup before proceeding to purification.
-
Trustworthiness: This method is self-validating. By monitoring with TLC, you ensure the reaction goes to completion without adding a large excess of reagent, which would complicate the workup.
-
-
Chromatographic Separation (for minor contamination): If only a small amount of starting material remains (<15%), it can be effectively removed during the flash chromatography step intended to separate the diastereomers.
-
Causality: The starting ketoester is significantly less polar than both the cis and trans alcohol products due to the lack of the hydroxyl group.
-
Expected Outcome: During flash chromatography with an Ethyl Acetate/Hexane gradient, the unreacted Methyl 3-oxocyclopentanecarboxylate will elute first, well before the desired product and its diastereomer. This allows for a clean separation of all three components in a single chromatographic step.
-
References
- BenchChem Technical Support. (2025).
-
Chemistry LibreTexts. (2021). Biosynthesis of Prostaglandins. [Link]
- BenchChem Technical Support. (2025). Distinguishing Cis and Trans Isomers of 3-(Hydroxymethyl)
- Bindra, J.S., & Bindra, R. (1977). Prostaglandin Synthesis. Academic Press.
- BenchChem Technical Support. (2025). A Comparative Analysis of cis-3-(Hydroxymethyl)
-
Chemistry LibreTexts. (2024). Strategies in Prostaglandins Synthesis. [Link]
- Waller, C. W., et al. (1972). Enzymatic preparation and purification of prostaglandin E2. Journal of Biological Chemistry, 247(13), 4223-4228.
-
Simeonov, S. P., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5760-5893. [Link]
-
Request PDF. (2024). Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes. [Link]
- Werz, D. B., & Vidal, S. (Eds.). (2019).
-
Wikipedia. (2024). Prostaglandin. [Link]
-
ResearchGate. (2024). Molecular Structure and Chirality and Chiral Crystals. [Link]
-
ResearchGate. (2008). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. [Link]
- BenchChem Technical Support. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.
-
Chemwise. (2023). Cis or Trans? How to differentiate by NMR?. YouTube. [Link]
-
Shinde, S. (2017). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie-Chemical Monthly, 152(6), 637-651. [Link]
-
Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. [Link]
-
Scribd. (n.d.). Comprehensive Review on Chiral Stationary Phases. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
- Zhang, W., et al. (2014). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate.
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- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stereoselective Synthesis of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
Welcome to the technical support center for the stereoselective synthesis of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. The target molecule is a crucial chiral building block in the synthesis of various carbocyclic nucleosides, which are potent antiviral and anticancer agents.[1][2] Achieving the desired (1S,3R) stereochemistry with high fidelity is paramount for the biological activity of the final therapeutic agent.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experimental work. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can confidently overcome synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
The principal challenge lies in controlling the stereochemistry at two chiral centers, C1 and C3, on the cyclopentane ring to obtain the desired cis relationship between the hydroxyl and carboxylate groups, with the correct absolute configuration ((1S,3R)). Key difficulties include:
-
Poor Diastereoselectivity: The reduction of a prochiral ketone precursor, methyl 3-oxocyclopentane-1-carboxylate, can lead to a mixture of cis and trans diastereomers. The formation of the undesired trans isomer is often a significant side reaction.
-
Low Enantioselectivity: Achieving high enantiomeric excess (ee) for the desired (1S,3R) enantiomer over its (1R,3S) counterpart requires highly selective chiral catalysts or reagents.
-
Substrate-Related Issues: The conformational flexibility of the five-membered ring can make stereochemical control challenging compared to more rigid systems.[3]
-
Epimerization: The stereocenter at C1 can be susceptible to epimerization under certain reaction conditions, particularly if basic conditions are employed, leading to a loss of stereochemical purity.[4]
Q2: What are the most common strategies to achieve high stereoselectivity in this synthesis?
Several robust strategies are employed to address the stereochemical challenges:
-
Asymmetric Hydrogenation: This is a powerful technique for the enantioselective reduction of the ketone precursor. The Noyori asymmetric hydrogenation, utilizing a Ruthenium catalyst with a chiral BINAP ligand, is a well-established method for reducing functionalized ketones with high enantioselectivity.[4][5][6][7]
-
Corey-Itsuno Reduction (CBS Reduction): This method uses a chiral oxazaborolidine catalyst to enantioselectively reduce prochiral ketones with borane.[8][9][10][11][12] It is known for its high enantiomeric excess and predictable stereochemical outcome.[8][9]
-
Enzymatic Kinetic Resolution: Lipases are commonly used to resolve a racemic mixture of the hydroxy ester.[13][14][15][16] This involves the selective acylation of one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, after which it is cleaved.[17][18][19][20] This approach can provide high diastereoselectivity.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Reduction of Methyl 3-oxocyclopentane-1-carboxylate
Symptom: Your reaction yields a significant amount of the undesired trans diastereomer, Methyl (1S,3S)-3-hydroxycyclopentane-1-carboxylate, leading to a low cis:trans ratio.
Possible Causes and Solutions:
-
Inadequate Chelation Control: The formation of the cis isomer is often favored when the reducing agent can chelate with the carbonyl oxygen and the ester group, leading to hydride delivery from a specific face.
-
Troubleshooting:
-
Choice of Reducing Agent: Simple hydride reagents like sodium borohydride may offer poor diastereoselectivity. Consider using reducing agents with larger cations (e.g., zinc borohydride) or those known to participate in chelation control.
-
Lewis Acids: The addition of a Lewis acid (e.g., CeCl₃ in the Luche reduction) can enhance chelation and improve cis selectivity.
-
-
-
Reaction Temperature: Higher temperatures can lead to reduced selectivity by providing enough energy to overcome the activation barrier for the formation of the less stable transition state.
-
Troubleshooting: Perform the reduction at lower temperatures (e.g., -78 °C) to enhance the kinetic preference for the transition state leading to the cis product.[21]
-
Experimental Protocol: Diastereoselective Reduction using Sodium Borohydride with Chelation Control
-
Dissolve methyl 3-oxocyclopentane-1-carboxylate in anhydrous methanol and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate flask, prepare a solution of sodium borohydride in anhydrous methanol.
-
Slowly add the sodium borohydride solution to the ketone solution dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of acetic acid or saturated ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the cis:trans ratio of the crude product by ¹H NMR or GC.
Issue 2: Low Enantioselectivity in Asymmetric Catalysis
Symptom: The desired (1S,3R) enantiomer is produced with low enantiomeric excess (ee).
Possible Causes and Solutions:
-
Catalyst Inactivity or Decomposition: The chiral catalyst may be sensitive to air, moisture, or impurities in the reagents or solvents.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere.
-
Use freshly distilled and degassed solvents.
-
Purify the substrate to remove any potential catalyst poisons.
-
The CBS catalyst, for instance, is sensitive to water, which can significantly reduce enantioselectivity.[11][12]
-
-
-
Incorrect Catalyst or Ligand Choice: The chosen chiral ligand or catalyst may not be optimal for the specific substrate.
-
Troubleshooting:
-
Noyori Hydrogenation: Screen different chiral diphosphine ligands (e.g., (S)-BINAP vs. (R)-BINAP to obtain the desired enantiomer). The choice of ligand is critical for stereochemical control.[6]
-
CBS Reduction: The stereochemistry of the resulting alcohol is dependent on the chirality of the amino alcohol used to prepare the oxazaborolidine catalyst.[8] Ensure you are using the correct enantiomer of the catalyst precursor.
-
-
-
Suboptimal Reaction Conditions: Temperature, pressure (for hydrogenation), and solvent can all influence enantioselectivity.
-
Troubleshooting:
-
Optimize the reaction temperature. While lower temperatures often improve selectivity, they can also slow down the reaction rate.
-
For asymmetric hydrogenation, systematically vary the hydrogen pressure.
-
Screen different solvents, as solvent polarity and coordinating ability can affect the catalyst's conformation and, consequently, the enantioselectivity.
-
-
Workflow for Optimizing Asymmetric Reduction
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 3: Difficulty in Separating Enantiomers After Enzymatic Resolution
Symptom: After enzymatic kinetic resolution, you are unable to achieve a clean separation of the acylated product from the unreacted alcohol.
Possible Causes and Solutions:
-
Incomplete Reaction: The resolution may not have proceeded to approximately 50% conversion, which is optimal for achieving high ee for both the product and the remaining starting material.
-
Troubleshooting:
-
Monitor the reaction progress carefully over time using chiral HPLC or GC to stop the reaction at the optimal point.
-
Adjust the enzyme loading or reaction time to reach the target conversion.
-
-
-
Similar Physical Properties: The acylated and unacylated compounds may have very similar polarities, making chromatographic separation difficult.
-
Troubleshooting:
-
Choice of Acylating Agent: Use a bulkier or more functionalized acylating agent (e.g., vinyl laurate instead of vinyl acetate). This will significantly alter the polarity and steric bulk of the acylated product, facilitating easier separation by column chromatography.
-
Chromatography Optimization: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases for column chromatography to improve separation.
-
-
Data Summary: Common Strategies and Reported Selectivities
| Method | Key Reagent/Catalyst | Typical Diastereoselectivity (cis:trans) | Typical Enantioselectivity (ee%) | Reference |
| Asymmetric Hydrogenation | Ru-BINAP complex | High | >95% | [4][5] |
| Corey-Itsuno Reduction | Chiral Oxazaborolidine (CBS) | Moderate to High | >95% | [8][9][12] |
| Enzymatic Resolution | Lipase (e.g., Pseudomonas cepacia) | N/A (separates existing enantiomers) | >99% (for separated enantiomers) | [13][16] |
Concluding Remarks
The stereoselective synthesis of this compound is a well-documented but challenging endeavor that requires careful control over reaction conditions and judicious selection of reagents and catalysts. By understanding the underlying principles of stereocontrol and systematically troubleshooting common issues, researchers can successfully obtain this valuable chiral intermediate in high purity. This guide provides a starting point for addressing the challenges you may face, and we encourage you to consult the cited literature for more detailed experimental procedures and mechanistic insights.
References
-
Wikipedia. Asymmetric hydrogenation. Available from: [Link]
-
Ma, S., & Yu, F. (2012). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 112(9), 5064-5128. Available from: [Link]
-
Harrington, P. E., & Tius, M. A. (2000). Asymmetric cyclopentannelation. Chiral auxiliary on the allene. Organic Letters, 2(16), 2447-2450. Available from: [Link]
-
Corma, A., García, H., & Leyva, A. (2016). Synthesis and Application of Magnetic Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation Reactions in Water. ACS Sustainable Chemistry & Engineering, 4(4), 2095-2103. Available from: [Link]
-
De Clercq, E. (2009). Recent progress for the synthesis of selected carbocyclic nucleosides. Antiviral Chemistry & Chemotherapy, 19(6), 217-245. Available from: [Link]
-
Slideshare. Noyori asymmetric hydrogenation. Available from: [Link]
-
Chem-Station. Noyori Asymmetric Hydrogenation. Available from: [Link]
-
De Clercq, E. (2009). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Request PDF. Available from: [Link]
-
ResearchGate. Enantioselective preparation of (R) and (S)-hydroxycyclopentanone resolution. Request PDF. Available from: [Link]
-
Beilstein-Institut. Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Miller, A. D., et al. (2022). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry, 87(24), 16345-16371. Available from: [Link]
-
Grokipedia. Corey–Itsuno reduction. Available from: [Link]
-
Miller, A. D., et al. (2022). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. PMC. Available from: [Link]
-
Organic Chemistry Portal. Cyclopentane synthesis. Available from: [Link]
-
Wikipedia. Corey–Itsuno reduction. Available from: [Link]
-
Wikipedia. Chiral auxiliary. Available from: [Link]
-
SynArchive. Itsuno-Corey Reduction. Available from: [Link]
-
ResearchGate. Asymmetric Cyclopentannelation. Chiral Auxiliary on the Allene. Available from: [Link]
-
PrepChem.com. Synthesis of methyl 1-hydroxy-3-cyclopentene-1-carboxylate. Available from: [Link]
-
Doyle, M. P., & Hu, W. (2005). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PMC. Available from: [Link]
-
YouTube. Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Available from: [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available from: [Link]
-
Trost, B. M., & Crawley, M. L. (2003). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Journal of the American Chemical Society, 125(44), 13424-13425. Available from: [Link]
-
Forró, E., & Fülöp, F. (2021). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 26(21), 6362. Available from: [Link]
-
Gresa, A., et al. (2021). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC. Available from: [Link]
-
Organic Syntheses. DIRECTED HOMOGENEOUS HYDROGENATION: METHYL anti-3-HYDROXY-2-METHYLPENTANOATE. Available from: [Link]
-
ChemSynthesis. ethyl 3-hydroxy-1-methyl-2-oxo-3-cyclopentene-1-carboxylate. Available from: [Link]
-
ResearchGate. Scheme 1 Enzymatic kinetic resolution (EKR) of 4-hydroxycyclopentenone... Available from: [Link]
-
ResearchGate. The thio-adduct facilitated, enzymatic kinetic resolution of 4-hydroxycyclopentenone and 4-hydroxycyclohexenone. Available from: [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
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Monitoring the progress of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate synthesis by TLC or GC
Welcome to the technical support guide for monitoring the synthesis of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting guides, protocols, and expert insights to ensure robust and reliable reaction tracking using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common questions encountered during reaction monitoring.
TLC Monitoring FAQs
Q1: What is a good starting mobile phase (eluent) for TLC analysis? A common starting point for separating moderately polar compounds like your starting material and product is a mixture of a nonpolar solvent and a slightly more polar one. A system of Hexane:Ethyl Acetate (EtOAc) in a 70:30 or 60:40 ratio is often effective. The hydroxyl group on the product makes it more polar than many common starting materials, causing it to have a lower Retention Factor (Rf).
Q2: My compound is not visible under UV light. How can I visualize my TLC plate? The target molecule lacks a strong chromophore, so UV visualization is often ineffective.[1] You must use a chemical stain that reacts with the functional groups present (alcohol and ester). The most effective stains are oxidizing agents that react with the hydroxyl group.[2][3]
-
Potassium Permanganate (KMnO₄): Excellent for alcohols and other oxidizable groups. It provides a yellow-brown spot on a purple/pink background.
-
p-Anisaldehyde Stain: A versatile stain that reacts with nucleophiles like alcohols to give colored spots (often blue, purple, or green) upon heating.[1][4]
-
Ceric Ammonium Molybdate (CAM): A general-purpose, highly sensitive oxidizing stain that visualizes a wide range of organic compounds as dark blue spots on a light blue background upon heating.[4]
Q3: My spots are streaking vertically on the TLC plate. What's causing this? Streaking is a common issue with several potential causes:
-
Sample Overloading: The most frequent cause. The concentration of your spotted sample is too high, saturating the silica gel.[5] Solution: Dilute your reaction sample significantly (a 1% solution is a good rule of thumb) before spotting.[5]
-
Highly Polar Compound: The hydroxyl group can interact strongly with the acidic silica gel, causing tailing. Solution: Add a small amount (0.5-1%) of acetic acid to your eluent to mitigate this interaction.
-
Insoluble Sample: If the sample did not fully dissolve in the spotting solvent, it will streak from the baseline. Ensure your sample is completely soluble before spotting.
Q4: I see a new spot on the TLC. How do I confirm it's my desired product? The best practice is to use a co-spot . On your TLC plate, spot the starting material in one lane, the reaction mixture in the middle lane, and then spot both the starting material and the reaction mixture on top of each other in a third lane. As the reaction progresses, the starting material spot should diminish in intensity while the new, lower Rf product spot appears and intensifies. In the co-spot lane, you should see two distinct spots, confirming the new spot is not the starting material.
GC Analysis FAQs
Q1: What type of GC column is required to analyze this chiral molecule? To separate the desired (1S,3R) enantiomer from other potential stereoisomers, a chiral stationary phase (CSP) is mandatory.[6][7] Columns based on derivatized cyclodextrins are the industry standard for this purpose.[8][9] Look for phases such as:
-
Astec® CHIRALDEX® G-TA (trifluoroacetyl-derivatized gamma-cyclodextrin), which has excellent selectivity for alcohols.[8]
-
Supelco® BETA DEX™ or GAMMA DEX™ (permethylated beta- or gamma-cyclodextrin).[10]
Q2: My GC peaks are broad and tailing. What should I do? Peak tailing for a polar analyte like a hydroxy-ester is often caused by unwanted interactions within the GC system.[11][12]
-
Active Sites: The polar hydroxyl group can interact with active silanol groups in the injector liner or the front of the column. Solution: Use a deactivated liner and consider silylating your sample with a reagent like BSTFA to convert the polar -OH group into a less polar -OTMS ether.
-
Injector Temperature Too Low: If the temperature is insufficient, the sample may volatilize too slowly, leading to broad peaks. Solution: Ensure the injector temperature is at least 250 °C.[13][14]
-
Column Overload: Injecting too much sample can saturate the column. Solution: Dilute your sample or increase the split ratio.[11]
Q3: Can I use a standard non-chiral column like a DB-5 or DB-WAX? You can use a standard polar (e.g., DB-WAX) or mid-polar (e.g., DB-5) column to monitor the reaction's progress by observing the disappearance of starting material and the appearance of a product peak. However, these columns cannot distinguish between the different stereoisomers of the product.[15] You will see a single peak for all product isomers. Chiral analysis requires a chiral column.
Q4: What are good starting parameters for a GC oven temperature program? A good starting point is a temperature ramp that provides adequate separation without excessively long run times.
-
Initial Temperature: 50-60 °C, hold for 1-2 minutes.
-
Ramp Rate: 5-10 °C/min.
-
Final Temperature: 220-240 °C, hold for 5-10 minutes to elute any high-boiling impurities.[13][16][17] Optimization is key; a slower ramp rate generally improves resolution.[18]
In-Depth Troubleshooting Guides
TLC Monitoring: A Deeper Dive
This guide addresses persistent issues that may not be resolved by the quick fixes in the FAQ section.
Problem: Poor Separation (Rf Values are Too Close)
When the Rf values of your starting material and product are very similar (<0.1 difference), accurately judging reaction completion is difficult.
-
Causality: The mobile phase polarity is not optimal for the differential functional groups of your compounds. The eluent is either too strong (polar), moving everything up the plate, or too weak (nonpolar), leaving everything at the baseline.
-
Solution Workflow:
-
Adjust Polarity: Systematically vary your Hexane:EtOAc ratio. Create trials at 80:20, 70:30, 60:40, and 50:50 to find the ideal balance. The goal is to have the product Rf between 0.2 and 0.4 for the best resolution.
-
Change Solvents: If adjusting the ratio is insufficient, change the solvent system entirely. Replacing Ethyl Acetate with Dichloromethane (DCM) or using a ternary mixture like Hexane:DCM:Methanol can significantly alter selectivity.[19]
-
Try a Different Stationary Phase: While less common for routine monitoring, if separation on silica is impossible, consider using alumina plates or reversed-phase (C18) plates, which separate based on different interaction mechanisms.
-
Problem: Spots Appear as Crescents or "Doughnuts"
Distorted spot shapes can interfere with Rf calculation and interpretation.
-
Causality:
-
Crescents: This often occurs if the spotting capillary scratches or damages the silica surface, causing the solvent front to move unevenly.
-
"Doughnut" Rings: This happens when the spotting solvent is too polar for the nonpolar eluent (e.g., spotting a sample dissolved in methanol and eluting with hexane). The sample crashes out of the spotting solvent in a ring at the baseline before the eluent can move it up the plate.
-
-
Solutions:
-
Spotting Technique: Touch the capillary to the plate gently and briefly. Do not press down. Allow the solvent to fully evaporate between applications if multiple spots are needed for concentration.[5]
-
Solvent Choice: Dissolve your sample in a volatile, low-polarity solvent like DCM or diethyl ether for spotting.
-
Logical Workflow for TLC Troubleshooting
Below is a diagram outlining a decision-making process for common TLC problems.
Caption: Troubleshooting flowchart for TLC analysis.
GC Analysis: A Deeper Dive
This guide provides solutions for achieving high-quality, reproducible chiral separations.
Problem: Poor or No Enantiomeric Resolution
Seeing a single product peak on a chiral column indicates the conditions are not suitable for separating the stereoisomers.
-
Causality: Chiral recognition depends on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase.[7] This interaction is highly sensitive to temperature and carrier gas flow rate.
-
Solution Workflow:
-
Lower the Oven Temperature: Enantiomeric separation is an exothermic process, so lower temperatures favor resolution. Decrease the final temperature and slow the ramp rate (e.g., from 10 °C/min to 2-3 °C/min).[10] Running the analysis isothermally at a low temperature may also be effective.
-
Optimize Carrier Gas Flow: The optimal linear velocity for resolution is often slower than that for speed. Adjust the carrier gas (Helium or Hydrogen) flow rate or pressure to find the sweet spot that maximizes resolution.[9]
-
Derivatize the Analyte: If the free hydroxyl group is interfering with the chiral interaction, derivatizing it to an acetate or silyl ether can change its shape and how it fits into the cyclodextrin cavity, sometimes dramatically improving separation.
-
Select a Different Chiral Column: If optimization fails, the specific interaction required for separation may not be possible on the current phase. A different cyclodextrin derivative (e.g., switching from a beta- to a gamma-cyclodextrin column) may provide the necessary selectivity.[17]
-
Problem: Inconsistent Retention Times
If the time it takes for your product to elute varies significantly between runs, your quantitative analysis will be unreliable.
-
Causality: Fluctuations in flow rate, oven temperature, or column integrity can lead to retention time drift.
-
Solutions:
-
Check for Leaks: A leak in the system (e.g., at the injector septum or column fittings) is a common cause. Use an electronic leak detector to verify system integrity.
-
Ensure Stable Gas Flow: Use electronic pressure control (EPC) if available to maintain a constant flow or pressure. Verify that the gas cylinder has adequate pressure.
-
Verify Oven Temperature: Ensure the GC oven is properly calibrated and that the temperature program is consistent for every run.
-
Column Conditioning: The column may need to be conditioned to remove residual solvents or contaminants. Bake out the column at its maximum allowed temperature for 30-60 minutes.[20]
-
Logical Workflow for GC Troubleshooting
This diagram provides a systematic approach to resolving common GC analysis issues.
Caption: Troubleshooting flowchart for chiral GC analysis.
Experimental Protocols & Data Tables
Protocol 1: Standard TLC Monitoring Procedure
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), reaction mixture (R), and a co-spot (Co).
-
Sample Preparation: Dilute a small aliquot of your reaction mixture (1-2 drops) in a volatile solvent like ethyl acetate or DCM (approx. 0.5 mL).
-
Spotting: Using a microcapillary tube, spot a small amount of the SM solution in the SM lane and the diluted reaction mixture in the R lane. In the Co lane, spot the SM first, then spot the reaction mixture directly on top of it. Ensure each spot is small and concentrated.[5]
-
Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 70:30 Hexane:EtOAc). The solvent level must be below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Dip the plate quickly and evenly into a prepared staining solution (see Table 2) using tweezers.
-
Heating: Gently warm the stained plate with a heat gun until colored spots appear. Avoid overheating, which can char the plate and obscure the results.
-
Analysis: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled) and assess the relative intensity of the SM and product spots to determine reaction progress.
Table 1: TLC Solvent Systems and Expected Results
| Solvent System (v/v) | Polarity | Expected Product Rf | Notes |
| 80:20 Hexane:EtOAc | Low | 0.1 - 0.2 | Good for early reaction stages where the product is in low concentration. |
| 70:30 Hexane:EtOAc | Medium | 0.25 - 0.4 | Recommended starting system for optimal resolution. |
| 60:40 Hexane:EtOAc | Medium-High | 0.4 - 0.6 | Useful if the starting material is also quite polar. |
| 95:5 DCM:Methanol | High | Variable | An alternative system if EtOAc/Hexane fails to provide separation. |
Table 2: TLC Staining Reagent Preparation and Results
| Stain Name | Preparation | Visualization |
| Potassium Permanganate | Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL of water.[4] | Develops immediately. Yellow/brown spots appear on a purple background. Excellent for alcohols.[2] |
| p-Anisaldehyde | Add 3.5 mL of p-anisaldehyde and 15 mL of acetic acid to 350 mL of ice-cold ethanol. Slowly add 50 mL of concentrated H₂SO₄.[4] | Requires heating. Produces a range of colors (blue, green, purple) for different functional groups.[1] |
| Ceric Ammonium Molybdate (CAM) | Dissolve 0.5 g Ce(NH₄)₂(NO₃)₆ and 24.0 g (NH₄)₆Mo₇O₂₄·4H₂O in 500 mL of 10% aqueous H₂SO₄. | Requires strong heating. Very sensitive, general stain. Gives dark blue spots.[4] |
Protocol 2: Chiral GC Method Development
-
Column Installation: Install a chiral GC column (e.g., a cyclodextrin-based phase) according to the manufacturer's instructions. Condition the column by heating it to its maximum operating temperature for 1-2 hours with carrier gas flowing.
-
Sample Preparation: Dilute a sample of your purified product in a suitable solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Initial Parameter Setup:
-
Injection and Analysis: Inject 1 µL of the sample and run the analysis. Identify the peak(s) corresponding to your product.
-
Optimization for Resolution: If the enantiomers are not resolved, systematically adjust the parameters.
-
First, lower the oven temperature. Try a slower ramp (2 °C/min) or an isothermal run at a low temperature (e.g., 100-120 °C).
-
Next, adjust the carrier gas flow rate. Test flows from 0.8 mL/min to 2.0 mL/min to find the optimum.
-
If resolution is still poor, consider derivatization of the sample before injection.
-
Table 3: Recommended GC Columns and Typical Parameters
| Parameter | Recommended Setting | Rationale |
| Column Type | Chiral phase (e.g., Astec CHIRALDEX® G-TA, Supelco® BETA DEX™) | Essential for separating enantiomers. [8][10] |
| Dimensions | 30 m length, 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing a good balance of efficiency and capacity. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Hydrogen can allow for faster analysis. |
| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte.[13] |
| Split Ratio | 50:1 to 100:1 | Prevents column overload and ensures sharp peaks. |
| Oven Program | Start at 60 °C, ramp 2-5 °C/min to 220 °C | A slow ramp is critical for enhancing enantiomeric resolution.[18] |
| Detector | Flame Ionization Detector (FID) | Robust, sensitive, and provides a linear response for organic compounds. |
References
- PerkinElmer. (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry.
- Organic Chemistry. (n.d.). TLC stains.
- ChemBAM. (n.d.). TLC troubleshooting.
- ResearchGate. (2017). Visualization of alcohols in TLC?.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- National Institutes of Health (NIH). (2022). Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis.
- Unknown Source. (n.d.). TLC Stains.
- BenchChem. (n.d.). Technical Support Center: Optimizing GC-MS Parameters for Fatty Acid Methyl Esters (FAMEs).
- OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
- Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
- Unknown Source. (n.d.). TLC Stains.
- AOCS. (n.d.). The Chromatographic Resolution of Chiral Lipids.
- Sigma-Aldrich. (n.d.). Astec CHIRALDEX and Supelco DEX Chiral GC Columns.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- Supelco. (n.d.). Chiral Cyclodextrin Capillary GC Columns.
- Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters Application.
- Sippola, E., David, F., & Sandra, P. (1993). Temperature program optimization by computer simulation for the capillary GC analysis of fatty acid methyl esters on biscyanopropyl siloxane phases. Journal of High Resolution Chromatography, 16(2), 95-100.
- BenchChem. (n.d.). Technical Support Center: Polyol Analysis by Gas Chromatography (GC).
- Phenomenex. (n.d.). GC Technical Tip.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek.
- Restek. (n.d.). Basis of Interactions in Gas Chromatography – Part 2: Polar Interactions.
- Sorbent Technologies, Inc. (2020). CHIRAL GC (PART 2 OF 2).
- Chromatography Forum. (2014). Dangers of using a more polar column for analysis.
- PubChem. (n.d.). 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid.
- Drug Intermediate Control. (n.d.). (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester.
- Wikipedia. (n.d.). Chiral analysis.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. TLC stains [reachdevices.com]
- 3. researchgate.net [researchgate.net]
- 4. depts.washington.edu [depts.washington.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. gcms.cz [gcms.cz]
- 7. Chiral analysis - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lcms.cz [lcms.cz]
- 10. gcms.cz [gcms.cz]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Dangers of using a more polar column for analysis. - Chromatography Forum [chromforum.org]
- 16. scilit.com [scilit.com]
- 17. sorbtech.com [sorbtech.com]
- 18. gcms.cz [gcms.cz]
- 19. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 20. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Scaling Up the Synthesis of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
Welcome to the technical support center for the synthesis of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and detailed protocols for the successful and scalable synthesis of this critical chiral building block. As a key intermediate in the synthesis of various pharmaceutical agents, achieving high yield and stereochemical purity of this compound is of paramount importance.[1][2] This resource consolidates field-proven expertise to address common challenges encountered during its synthesis.
I. Introduction to Synthetic Strategies
The synthesis of the specific stereoisomer, this compound, necessitates precise control over stereochemistry. The primary approaches to achieve this are through stereoselective reduction of a prochiral ketone, enzymatic kinetic resolution of a racemic mixture, or asymmetric synthesis from an achiral starting material. The choice of strategy often depends on the scale of the synthesis, available resources, and the desired level of enantiomeric purity.
Common Synthetic Pathways
Below is a summary of the most effective and widely employed synthetic routes.
| Synthetic Strategy | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) | Advantages | Challenges |
| Stereoselective Reduction | Corey-Bakshi-Shibata (CBS) catalyst, Borane (BH₃) | >95% | High enantioselectivity, predictable stereochemistry | Requires anhydrous conditions, cost of chiral catalyst |
| Diastereoselective Reduction | Sodium Borohydride (NaBH₄), Lithium tri-tert-butoxyaluminum hydride | Variable (favors trans) | Cost-effective, simple procedure | Lower stereocontrol compared to asymmetric methods |
| Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica lipase B) | >90% | Mild reaction conditions, high enantioselectivity | Maximum theoretical yield of 50% for the desired enantiomer |
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Low Yield
Q1: My overall yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can arise from several factors throughout the synthetic process. Here’s a breakdown of common culprits and troubleshooting steps:
-
Incomplete Reaction: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the equivalents of the limiting reagent.
-
Side Reactions: The presence of impurities in starting materials or solvents can lead to unwanted side reactions. Ensure all reagents and solvents are of high purity and appropriately dried, especially for moisture-sensitive reactions like the CBS reduction.[3]
-
Product Degradation During Workup: The workup procedure should be optimized to minimize product loss. Ensure the pH is controlled during aqueous extractions to prevent hydrolysis of the ester. Minimize the time the product is exposed to acidic or basic conditions.
-
Purification Losses: Significant product loss can occur during purification, particularly with column chromatography. Optimize the solvent system for chromatography to achieve good separation between the product and impurities. Ensure the silica gel is properly packed and not overloaded.
Poor Stereoselectivity
Q2: I am struggling to achieve the desired (1S,3R) stereochemistry with high selectivity. What factors influence the stereochemical outcome?
A2: Achieving high stereoselectivity is the most critical aspect of this synthesis. The following factors are key:
-
Choice of Reducing Agent and Catalyst: For the asymmetric reduction of methyl 3-oxocyclopentanecarboxylate, the Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for establishing the desired stereocenters with high enantiomeric excess.[4][5][6] The chirality of the resulting alcohol is dictated by the chirality of the CBS catalyst used.[5]
-
Reaction Temperature: Temperature plays a crucial role in stereoselective reactions. Lower temperatures generally favor higher selectivity. For CBS reductions, maintaining the recommended low temperature is critical for achieving high enantiomeric excess.
-
Steric Hindrance: In diastereoselective reductions using agents like sodium borohydride, the hydride attacks the carbonyl group from the less sterically hindered face, which typically favors the formation of the trans isomer.[7]
-
Enzyme Selection in Kinetic Resolution: When employing enzymatic kinetic resolution, the choice of lipase is critical for achieving high enantioselectivity. Different lipases exhibit varying selectivities for the enantiomers of the substrate. Screening a panel of lipases is often necessary to identify the optimal enzyme for the desired transformation.[8]
Purification Challenges
Q3: I am having difficulty separating the cis and trans isomers of Methyl 3-hydroxycyclopentane-1-carboxylate. What purification techniques are most effective?
A3: The separation of diastereomers can be challenging due to their similar physical properties.
-
Flash Column Chromatography: This is the most common method for separating cis and trans isomers. Careful optimization of the eluent system is crucial. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate) solvents can often provide the necessary resolution.[7] Monitor the fractions carefully by TLC or HPLC.
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative HPLC can be an effective, albeit more expensive and less scalable, option.
-
Derivatization: In some cases, derivatizing the hydroxyl group to form an ester or ether can alter the polarity and steric properties of the diastereomers, making them easier to separate by chromatography. The protecting group can then be removed in a subsequent step.
III. Detailed Experimental Protocols
The following protocols provide step-by-step guidance for key synthetic methods.
Protocol 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction
This protocol describes the enantioselective reduction of methyl 3-oxocyclopentanecarboxylate to yield this compound.
Diagram of the CBS Reduction Workflow:
Caption: Workflow for the CBS reduction.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of Borane: Slowly add borane-tetrahydrofuran complex (1.0 M in THF, 1.2 eq.) to the catalyst solution and stir for 15 minutes.
-
Substrate Addition: Add a solution of methyl 3-oxocyclopentanecarboxylate (1.0 eq.) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC. Once the starting material is consumed, typically after 1-2 hours, proceed to the workup.
-
Quenching and Workup: Slowly quench the reaction by the dropwise addition of methanol. Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Protocol 2: Enzymatic Kinetic Resolution
This protocol outlines the resolution of racemic methyl trans-3-hydroxycyclopentane-1-carboxylate using a lipase.
Diagram of the Enzymatic Resolution Workflow:
Caption: Workflow for enzymatic resolution.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of racemic methyl trans-3-hydroxycyclopentane-1-carboxylate in an appropriate organic solvent (e.g., toluene or tert-butyl methyl ether), add an acyl donor such as vinyl acetate.
-
Enzyme Addition: Add an immobilized lipase, for example, Candida antarctica lipase B (Novozym 435).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by taking aliquots and analyzing them by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted alcohol and the acylated product.
-
Workup and Separation: Once the desired conversion is reached, filter off the enzyme. Remove the solvent under reduced pressure. The resulting mixture of the unreacted alcohol and the acylated product can be separated by flash column chromatography.
-
Hydrolysis (Optional): If the acylated enantiomer is the desired product, it can be hydrolyzed back to the alcohol using standard methods (e.g., mild basic hydrolysis).
IV. References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
-
Corey–Itsuno reduction. Grokipedia. (URL: [Link])
-
(1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester. Drug Intermediate Control. (URL: [Link])
-
Corey–Itsuno reduction. Wikipedia. (URL: [Link])
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. (URL: [Link])
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH. (URL: [Link])
-
Enantioselective preparation of (R) and (S)-hydroxycyclopentanone resolution. ResearchGate. (URL: [Link])
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester | 1292307-06-2 [chemicalbook.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of different synthetic routes to Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate is a chiral building block of significant interest in the pharmaceutical industry, serving as a key intermediate in the synthesis of various therapeutic agents. The precise stereochemical arrangement of its hydroxyl and carboxylate functional groups is crucial for the biological activity of the final drug substance. Consequently, the development of efficient and highly stereoselective synthetic routes to this compound is a topic of considerable importance. This guide provides a detailed comparison of three prominent synthetic strategies: Enzymatic Kinetic Resolution, Asymmetric Hydrogenation, and a Chemoenzymatic approach starting from a chiral precursor. Each method is evaluated based on its stereoselectivity, yield, operational simplicity, and scalability, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable route for their specific needs.
Introduction to the Chiral Challenge
The synthesis of single-enantiomer chiral compounds is a cornerstone of modern pharmaceutical development. In the case of this compound, the two stereocenters at the 1 and 3 positions of the cyclopentane ring present a significant synthetic challenge. An ideal synthesis must not only be efficient in terms of chemical yield but also exhibit exceptional control over the stereochemical outcome, producing the desired (1S,3R) isomer with high enantiomeric and diastereomeric purity. This guide will explore and compare three distinct and effective approaches to achieving this goal.
Route 1: Enzymatic Kinetic Resolution of Racemic Methyl 3-hydroxycyclopentane-1-carboxylate
Enzymatic kinetic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. In this approach, a racemic mixture of methyl 3-hydroxycyclopentane-1-carboxylate is subjected to an enzyme-catalyzed transformation, typically an acylation, where one enantiomer reacts significantly faster than the other. This results in a mixture of one enantiomer in its acylated form and the other enantiomer as the unreacted alcohol, which can then be separated.
Mechanistic Rationale
Lipases are a class of enzymes widely employed in organic synthesis due to their broad substrate tolerance, high stability in organic solvents, and excellent enantioselectivity. The mechanism of lipase-catalyzed kinetic resolution relies on the formation of a tetrahedral intermediate between the enzyme's active site serine residue and the acyl donor. The chirality of the enzyme's active site creates a diastereomeric relationship with the two enantiomers of the alcohol substrate. This results in different activation energies for the acylation of each enantiomer, leading to a significant rate difference in their respective reactions. Candida antarctica lipase B (CALB) is a particularly effective biocatalyst for the resolution of a wide range of alcohols.
A Researcher's Guide to Stereochemical Control: Racemic vs. Enantiopure Methyl 3-hydroxycyclopentane-1-carboxylate in Asymmetric Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological effects. This guide provides an in-depth comparison of two strategic starting points for introducing the valuable 3-hydroxycyclopentane moiety: the racemic mixture of Methyl 3-hydroxycyclopentane-1-carboxylate and its enantiopure counterpart, such as (1R,3S)-methyl 3-hydroxycyclopentane-1-carboxylate. We will explore the practical implications, experimental workflows, and underlying principles that guide the choice between these two fundamental approaches in asymmetric synthesis.
The Strategic Crossroads: Resolution of a Racemate vs. Direct Chiral Pool Synthesis
The core decision facing a synthetic chemist is whether to begin with a less expensive, readily available racemic mixture and invest effort in separating the desired enantiomer, or to start with a more costly, pre-resolved enantiopure material. This choice has significant downstream consequences for yield, purification, and overall process efficiency.
Approach 1: The Racemic Mixture & The Power of Kinetic Resolution
Starting with racemic Methyl 3-hydroxycyclopentane-1-carboxylate presents a mixture of both enantiomers in equal amounts. To isolate the desired stereoisomer, a process of resolution is necessary. Among the various techniques, Enzymatic Kinetic Resolution (EKR) has emerged as a robust and highly selective method, prized for its mild reaction conditions and environmental compatibility.[1]
The principle of EKR is elegant in its simplicity: an enzyme, typically a lipase, selectively catalyzes a reaction on one enantiomer of the racemic substrate at a much faster rate than the other.[2] For a racemic alcohol like Methyl 3-hydroxycyclopentane-1-carboxylate, this often involves an acylation reaction. The enzyme selectively acylates one enantiomer, leaving the other unreacted. This transforms the challenge of separating two enantiomers into the more straightforward task of separating two different chemical compounds: an ester and an alcohol.
Causality in Action: Why Lipases? Lipases are workhorse enzymes in biocatalysis due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents.[3][4] In a common EKR setup, a lipase like Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase (PCL) is used with an acyl donor, such as vinyl acetate. The enol freed upon transesterification rapidly tautomerizes to a volatile ketone (acetone), rendering the reaction irreversible and driving it forward.[5] This irreversibility is key to achieving high enantiomeric excess (e.e.) in the products.
However, the primary limitation of EKR is its theoretical maximum yield of 50% for the desired product (either the acylated enantiomer or the unreacted one).[1][2] While advanced techniques like Dynamic Kinetic Resolution (DKR) can overcome this by racemizing the slower-reacting enantiomer in situ, they add complexity to the process.[2]
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Approach 2: The Enantiopure Starting Material - A Direct Path
The alternative is to begin with an enantiomerically pure starting material, such as (1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester.[6][7] This approach bypasses the need for resolution entirely. The stereocenter is pre-defined, allowing the chemist to proceed directly with stereoselective transformations where the chirality of the starting material dictates the stereochemical outcome of the product.[8]
This strategy is particularly advantageous in multi-step syntheses where preserving stereochemical integrity is paramount. For example, the hydroxyl group can be used for stereospecific reactions like a Mitsunobu inversion to access the opposite configuration, or it can act as a directing group for subsequent reactions on the cyclopentane ring. While the initial procurement cost of the enantiopure material is higher, the benefits can be substantial:
-
Higher Theoretical Yields: 100% of the starting material possesses the correct stereochemistry.
-
Simplified Purification: Eliminates the need to separate enantiomers or diastereomers arising from a racemic starting point.
-
Predictable Outcomes: Provides greater control and predictability in complex synthetic sequences.
Caption: A direct stereospecific synthesis pathway.
Performance Comparison: A Data-Driven Perspective
To provide a clear comparison, let's examine the quantitative outcomes of both approaches for obtaining a single enantiomer.
| Parameter | Racemic Approach (via EKR) | Enantiopure Approach |
| Starting Material | Racemic Methyl 3-hydroxycyclopentane-1-carboxylate | (1R,3S)-Methyl 3-hydroxycyclopentane-1-carboxylate |
| Key Process | Enzymatic Kinetic Resolution (e.g., acylation) | Direct use in stereospecific reaction |
| Max. Theoretical Yield | 50% for the desired enantiomer (unreacted or product) | >95% (limited only by reaction efficiency) |
| Typical e.e. Achieved | >95% for both resolved components is common[5] | >98% (as supplied/synthesized) |
| Purification Challenge | Separation of alcohol from ester (chemically distinct) | Standard purification to remove reagents/byproducts |
| Primary Advantage | Lower initial cost of starting material | Higher overall yield, process efficiency, predictability |
| Ideal Use Case | Large-scale synthesis where cost of starting material is a major driver and a 50% theoretical yield is acceptable. | Complex, multi-step syntheses where maximizing yield and ensuring stereochemical fidelity is critical. |
Experimental Protocols
To ensure this guide is grounded in practical application, the following are representative, self-validating protocols for each approach.
Protocol 1: Enzymatic Kinetic Resolution of Racemic Methyl 3-hydroxycyclopentane-1-carboxylate
This protocol is based on established lipase-catalyzed transesterification procedures.[1]
Objective: To resolve a racemic mixture via selective acylation to obtain both enantiomers with high enantiomeric excess.
Materials:
-
Racemic Methyl 3-hydroxycyclopentane-1-carboxylate (1.0 eq)
-
Pseudomonas cepacia Lipase (PCL) (e.g., 50 mg per mmol of substrate)
-
Vinyl Acetate (2.0-5.0 eq)
-
Anhydrous solvent (e.g., tert-Butyl methyl ether - TBME)
-
Silica gel for column chromatography
-
Chiral HPLC or GC column for analysis
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add racemic Methyl 3-hydroxycyclopentane-1-carboxylate (1.0 eq) and anhydrous TBME (10 mL per mmol of substrate).
-
Add the lipase (e.g., PCL) to the solution.
-
Add vinyl acetate (5.0 eq) to initiate the reaction.
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Self-Validation/Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours). Analyze the samples by chiral chromatography (HPLC or GC) to determine the conversion percentage and the enantiomeric excess (e.e.) of both the remaining alcohol and the newly formed acetate.
-
Stop the reaction when the conversion reaches approximately 50%. This point typically offers the optimal balance of high e.e. for both the unreacted starting material and the acylated product.
-
Filter the enzyme from the reaction mixture and wash it with fresh solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the unreacted alcohol from the acylated ester.
-
Final Validation: Characterize both purified fractions and confirm their enantiomeric purity via chiral chromatography.
Protocol 2: Stereospecific Mitsunobu Inversion of Enantiopure (1R,3S)-Methyl 3-hydroxycyclopentane-1-carboxylate
This protocol demonstrates the use of the enantiopure alcohol in a reaction that proceeds with a defined stereochemical outcome.[5]
Objective: To invert the stereochemistry of the hydroxyl group with high fidelity.
Materials:
-
(1R,3S)-Methyl 3-hydroxycyclopentane-1-carboxylate (>98% e.e., 1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Nucleophile (e.g., p-Nitrobenzoic acid) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saponification reagents (e.g., K₂CO₃ in Methanol/Water)
Procedure:
-
Dissolve (1R,3S)-Methyl 3-hydroxycyclopentane-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. The formation of a white precipitate (PPh₃=O) is often observed.
-
Add the nucleophile (e.g., p-nitrobenzoic acid, 1.5 eq) and allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Self-Validation/Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed.
-
Remove the solvent under reduced pressure. Purify the crude product via column chromatography to isolate the intermediate ester.
-
Dissolve the purified ester in a mixture of methanol and water. Add a base such as potassium carbonate (K₂CO₃) and stir at room temperature to hydrolyze the ester, yielding the inverted alcohol.
-
Final Validation: After workup and purification, confirm the structure and stereochemistry of the final product. The inversion of stereochemistry can be confirmed by comparing its optical rotation to the starting material or by using chiral chromatography. The high enantiomeric purity of the starting material should directly translate to high enantiomeric purity in the product, validating the stereospecificity of the reaction.
Conclusion and Recommendations
The choice between a racemic and an enantiopure starting material is a strategic decision dictated by project goals, scale, and budget.
-
The racemic approach followed by kinetic resolution is a powerful strategy, particularly for large-scale manufacturing where the lower initial cost of the racemic material provides a significant economic advantage. It is best suited for syntheses where the 50% theoretical yield is not a limiting factor. The development of an efficient resolution protocol, however, requires an initial investment in screening enzymes and optimizing conditions.
-
The enantiopure approach is the preferred method for research, process development, and the synthesis of complex, high-value molecules like pharmaceuticals.[9] Its key advantages are predictability, higher overall yields, and streamlined purification, which often save significant time and resources in the long run, justifying the higher upfront cost of the starting material.
Ultimately, a thorough understanding of both pathways allows researchers and drug development professionals to make informed decisions, optimizing their synthetic routes for efficiency, cost-effectiveness, and, most importantly, the precise stereochemical control required to create next-generation therapeutics and fine chemicals.
References
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-
Part 6: Resolution of Enantiomers - Chiralpedia. [Link]
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An Improved Stereoselective Synthesis of (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol - MDPI. [Link]
-
Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes | Request PDF. [Link]
-
rac-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate - PubChem. [Link]
- WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google P
-
Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects - MDPI. [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC - NIH. [Link]
-
3-Hydroxy-1-methylcyclopentane-1-carboxylic acid | C7H12O3 | CID 57485362 - PubChem. [Link]
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. [Link]
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- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Comparative Guide to Determining the Enantiomeric Purity of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a quality metric; it is a fundamental determinant of its therapeutic efficacy and safety profile. For chiral molecules such as Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents, the precise quantification of its enantiomeric purity is a critical analytical challenge. The presence of its enantiomer, Methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate, even in minute quantities, can have significant implications for the biological activity and potential toxicity of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric purity of this compound. We will delve into the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each methodology will be examined through the lens of a seasoned application scientist, focusing on the underlying principles, practical experimental protocols, and a critical evaluation of their respective strengths and limitations.
Navigating the Chiral Landscape: A Comparative Overview
The choice of an analytical technique for enantiomeric purity determination is a multifaceted decision, guided by factors such as the physicochemical properties of the analyte, the required sensitivity and resolution, sample throughput needs, and the availability of instrumentation. For this compound, a relatively polar and volatile molecule, several avenues are viable.
Below is a summary of the key performance characteristics of the techniques we will explore in detail. This at-a-glance comparison is intended to provide a high-level overview to aid in the initial selection process.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Resolution (Rs) | > 1.5 (baseline separation is common) | > 1.5 (baseline separation is often achievable) | > 1.5 (often provides superior resolution to HPLC) | Not directly applicable; relies on the separation of diastereomeric signals (Δδ) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 pg on column | 0.1 - 1 µg/mL | ~0.1% of the minor enantiomer |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 5 - 50 pg on column | 0.3 - 3 µg/mL | ~0.5% of the minor enantiomer |
| Analysis Time | 10 - 30 minutes per sample | 15 - 45 minutes per sample | 3 - 15 minutes per sample | 5 - 20 minutes per sample (post-derivatization) |
| Sample Preparation | Dissolution in mobile phase | Derivatization to a more volatile analyte may be beneficial | Dissolution in a suitable solvent (e.g., Methanol) | Derivatization or addition of a chiral solvating agent is required |
| Solvent Consumption | High | Low | Very Low | Low |
| Instrumentation Cost | Moderate | Moderate | High | Very High |
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC stands as the most established and widely utilized technique for the separation of enantiomers in the pharmaceutical industry.[1][2] Its robustness, versatility, and the vast array of commercially available chiral stationary phases (CSPs) make it an indispensable tool. The principle of chiral HPLC lies in the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, consequently, their separation.[3][4]
For a polar analyte like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad enantiorecognition capabilities.[5][6] These CSPs can be operated in normal-phase, reversed-phase, or polar organic modes, offering significant flexibility in method development.
Workflow for Chiral HPLC Method Development
Caption: A logical workflow for chiral HPLC method development.
Experimental Protocol: Chiral HPLC
This protocol provides a starting point for the method development for the enantiomeric purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column Screening:
-
Mobile Phase Screening (Normal Phase):
-
System A: n-Hexane / 2-Propanol (90:10, v/v)
-
System B: n-Hexane / Ethanol (90:10, v/v)
-
Acidic Modifier (if needed): 0.1% Trifluoroacetic Acid (TFA) for improved peak shape.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore)
-
Injection Volume: 10 µL
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral Gas Chromatography (GC): High Sensitivity for Volatile Analytes
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[7][8] The separation is achieved using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[7][9] For this compound, its inherent volatility makes it a suitable candidate for chiral GC analysis. However, derivatization of the hydroxyl group to form an ester or ether can sometimes improve peak shape and resolution.
Workflow for Chiral GC Method Development
Caption: Workflow for developing a chiral GC method.
Experimental Protocol: Chiral GC
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm or similar).
-
Carrier Gas: Hydrogen or Helium at an appropriate linear velocity.
-
Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 180 °C at 5 °C/min.
-
Final Temperature: 180 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Sample Preparation:
-
Direct Analysis: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Derivatization (Optional): Acetylation of the hydroxyl group can be performed using acetic anhydride and a catalyst like pyridine.
-
-
Data Analysis: Calculation of % ee is based on the peak areas of the two enantiomers, similar to the HPLC method.
Chiral Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
Chiral SFC has gained significant traction as a "green" alternative to normal-phase HPLC, primarily due to its use of supercritical carbon dioxide as the main mobile phase component.[10] This technique often provides faster separations and higher efficiency compared to HPLC.[11] For polar molecules like our target compound, SFC with a polar co-solvent is an excellent choice.
Workflow for Chiral SFC Method Development
Caption: A typical workflow for chiral SFC method development.
Experimental Protocol: Chiral SFC
-
Instrumentation: An SFC system with a UV or Diode Array Detector (DAD).
-
Column: Polysaccharide-based chiral columns (e.g., Chiralpak® series) are highly effective.
-
Mobile Phase:
-
Primary Component: Supercritical CO₂
-
Co-solvent: Methanol or Ethanol
-
-
Chromatographic Conditions:
-
Initial Screening: A gradient of 5% to 40% co-solvent over 5-10 minutes.
-
Flow Rate: 2-4 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: 210 nm
-
-
Sample Preparation: Dissolve the sample in the co-solvent (e.g., Methanol) at a concentration of approximately 1 mg/mL.
-
Data Analysis: The % ee is calculated from the peak areas of the resolved enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Separative Approach
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric purity. Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary must be introduced to induce diastereomeric interactions, which results in distinguishable signals for each enantiomer.[12] This can be achieved through two primary methods:
-
Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for quantification by integrating the signals corresponding to each.[13]
-
Chiral Solvating Agents (CSAs): A chiral solvating agent (also known as a chiral shift reagent) is added to the NMR sample, forming transient, non-covalent diastereomeric complexes with the enantiomers. This leads to a separation of signals for the two enantiomers in the NMR spectrum.[14][15]
Workflow for NMR-based Enantiomeric Purity Determination
Caption: Workflow for determining enantiomeric excess using NMR.
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) is a common choice for chiral alcohols.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of this compound in ~0.6 mL of the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Add the CSA in small increments (e.g., 0.25, 0.5, 1.0 molar equivalents) and acquire a spectrum after each addition, monitoring for the separation of key proton signals (e.g., the proton on the carbon bearing the hydroxyl group).
-
-
Data Analysis: Once baseline separation of a pair of signals is achieved, carefully integrate the two peaks. The % ee is calculated from the integration values.
Conclusion and Recommendations
The determination of the enantiomeric purity of this compound can be successfully achieved by several analytical techniques, each with its own set of advantages and disadvantages.
-
Chiral HPLC is the most versatile and robust method, and should be considered the primary technique for routine quality control. The wide availability of polysaccharide-based columns provides a high probability of achieving a successful separation.
-
Chiral SFC offers a significant advantage in terms of speed and reduced solvent consumption, making it an excellent choice for high-throughput screening and for laboratories with a focus on green chemistry.
-
Chiral GC is a highly sensitive technique that is well-suited for this analyte due to its volatility. It can be a cost-effective and efficient method, particularly if derivatization is not required.
-
NMR Spectroscopy provides a rapid, non-separative method for determining enantiomeric excess. While it may not offer the same level of sensitivity for trace impurities as chromatographic techniques, it is an invaluable tool for reaction monitoring and for confirming the results obtained by other methods.
Ultimately, the choice of technique will depend on the specific requirements of the analysis. For rigorous quality control in a regulated environment, a validated chromatographic method (HPLC, SFC, or GC) is essential.[16][17][18][19] For research and development purposes, the speed of SFC and the convenience of NMR can be highly advantageous. A comprehensive approach may involve using a chromatographic technique for primary analysis and validation, with NMR serving as a complementary, orthogonal method for confirmation.
References
- A Researcher's Guide to Polysaccharide-Based Chiral Columns for Hydroxy Acid Separ
- In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane. (2025). Benchchem.
- Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. (n.d.).
- Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. (1994).
- Cheng, Q.-Y., et al. (2018). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Chinese Chemical Letters, 29(1), 115-118.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Pharmtech.
- Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. (n.d.).
- Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. (2003). Chirality, 15(3), 256-70.
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). PMC - NIH.
- Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. (2007). Archives of Pharmacal Research, 30(5), 659-64.
- Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. (n.d.).
- Comparison of different polysaccharide-based chiral stationary phases for enantioselective resolution of Naftopidil and its derivatives by HPLC. (n.d.). Journal of Chinese Pharmaceutical Sciences.
- A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols. (2025). Benchchem.
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
- Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (2019). Methods in Molecular Biology, 1985, 93-126.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace.
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). American Journal of Analytical Chemistry, 3, 478-483.
- Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. (n.d.). MDPI.
- Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. (2021). Semantic Scholar.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). The Journal of Organic Chemistry.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
- Journal of Chrom
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Chiral HPLC Separ
- Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.).
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.).
- Chiral Gas Chrom
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie, 56(3).
- Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). PMC - PubMed Central.
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
- Chiral Separations by High‐Performance Liquid Chromatography. (n.d.).
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A Comparative Guide to Chiral Synthons: Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the quest for efficient and stereochemically defined building blocks is paramount. Chiral synthons, small molecules embodying specific stereochemistry, serve as the foundational keystones for the construction of complex, biologically active molecules. This guide provides an in-depth comparison of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate with other prominent chiral synthons, namely Corey lactone and Vince lactam. By examining their synthesis, applications, and performance through supporting experimental data, we aim to equip researchers with the critical insights needed to make informed decisions in their synthetic strategies.
Introduction to Chiral Cyclopentane Scaffolds
The cyclopentane ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, including prostaglandins, carbocyclic nucleosides, and various alkaloids. The stereochemical arrangement of substituents on this five-membered ring is often crucial for biological activity. Consequently, the development of synthetic routes to enantiomerically pure cyclopentane derivatives has been a long-standing objective in organic chemistry. This guide focuses on three key chiral synthons that provide access to this valuable chemical space.
This compound has emerged as a versatile and readily accessible building block. Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, allows for sequential and regioselective modifications, making it an attractive starting material for a variety of synthetic targets.
Comparative Analysis of Synthesis and Performance
The choice of a chiral synthon is often dictated by its accessibility, the efficiency of its synthesis, and its adaptability to the desired synthetic route. Here, we compare the synthesis and key performance indicators of this compound, Corey lactone, and Vince lactam.
Synthesis of Chiral Synthons: A Head-to-Head Comparison
| Chiral Synthon | Synthetic Approach | Key Advantages | Representative Yield | Enantiomeric Excess (ee) |
| This compound | Chemoenzymatic Resolution | High enantioselectivity, mild reaction conditions. | Good to Excellent | >99% |
| Corey Lactone | One-Pot Organocatalysis | High efficiency, short reaction time, scalability.[1][2] | ~50% (one-pot)[1] | >99%[3] |
| Vince Lactam | Enzymatic Kinetic Resolution | High enantioselectivity, access to both enantiomers.[4] | ~50% (for each enantiomer) | >99%[5] |
This compound is often prepared via chemoenzymatic methods, which capitalize on the high stereoselectivity of enzymes. A common strategy involves the enzymatic resolution of a racemic mixture of a suitable precursor. This approach typically affords the desired enantiomer with excellent optical purity under mild reaction conditions.
Corey Lactone , a cornerstone in prostaglandin synthesis, has seen significant advancements in its preparation. Notably, a highly efficient one-pot organocatalytic synthesis has been developed, allowing for its production in approximately 50% overall yield and over 99% enantiomeric excess in just over two hours.[1][3] This method is also amenable to gram-scale synthesis, highlighting its practicality for larger-scale applications.[1]
Vince Lactam , a critical precursor for carbocyclic nucleosides, is frequently obtained through enzymatic kinetic resolution of the corresponding racemic lactam.[6] This method provides access to both enantiomers in high optical purity, a significant advantage for exploring stereochemical diversity in drug discovery.[4][5]
Experimental Protocols
Chemoenzymatic Synthesis of this compound
A representative chemoenzymatic approach involves the lipase-catalyzed hydrolysis of a racemic acetate precursor.
Workflow for Chemoenzymatic Resolution:
Caption: Chemoenzymatic resolution workflow.
Step-by-Step Protocol:
-
Enzyme Immobilization: Immobilize a suitable lipase (e.g., Candida antarctica Lipase B) on a solid support to facilitate catalyst recovery and reuse.
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), suspend the racemic acetate precursor of methyl 3-hydroxycyclopentane-1-carboxylate.
-
Enzymatic Hydrolysis: Add the immobilized lipase to the reaction mixture and stir at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC or GC.
-
Reaction Quench and Extraction: Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the resulting (1S,3R)-alcohol from the unreacted (1R,3S)-acetate by column chromatography.
-
Esterification (if necessary): If the starting material was the free acid, perform a standard esterification (e.g., using methanol and a catalytic amount of acid) to obtain the final product.
One-Pot Synthesis of Corey Lactone[1]
This streamlined procedure combines multiple transformations in a single reaction vessel.
Workflow for One-Pot Corey Lactone Synthesis:
Sources
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- 4. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activity of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate Derivatives
This guide provides an in-depth comparison of the biological activities of key therapeutic agents derived from the versatile chiral building block, Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate. This core structure is fundamental to the synthesis of two major classes of drugs: Prostaglandin F2α (PGF2α) analogues for the treatment of glaucoma and carbocyclic nucleoside analogues with potent antiviral properties. We will objectively compare the performance of these derivatives against relevant alternatives, supported by experimental and clinical data, and elucidate the mechanistic rationale behind their therapeutic efficacy.
Part 1: Prostaglandin F2α Analogues in Glaucoma Therapy
The enantiomerically pure cyclopentane core of this compound provides a rigid scaffold for the stereocontrolled synthesis of PGF2α analogues. These synthetic compounds mimic the effects of natural prostaglandins and are frontline treatments for reducing elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2]
Mechanism of Action: Enhancing Aqueous Outflow
PGF2α analogues, including latanoprost and bimatoprost, function as selective agonists of the prostaglandin F (FP) receptor.[1][3] Activation of FP receptors in the ciliary muscle and other eye tissues initiates a signaling cascade that leads to the remodeling of the extracellular matrix. This remodeling reduces hydraulic resistance and significantly increases the outflow of aqueous humor from the eye, primarily through the uveoscleral pathway.[4][5] This enhanced drainage is the direct cause of the reduction in intraocular pressure.[1][4]
Caption: Mechanism of PGF2α analogues in reducing intraocular pressure.
Comparative Efficacy of Prostaglandin Analogues
The choice between different PGF2α analogues often comes down to their relative efficacy in lowering IOP and their side-effect profiles. Bimatoprost has demonstrated slightly greater mean IOP reductions compared to travoprost in some studies.
| Prostaglandin Analogue | Mean IOP Reduction from Baseline (3 Months) | Mean IOP Reduction from Baseline (6 Months) | Reference |
| Bimatoprost 0.03% | 8.4 mmHg (34%) | 33.0% | [6][7] |
| Travoprost 0.004% | 7.9 mmHg (30%) | 29.7% | [6][7] |
Furthermore, when patients on latanoprost require additional IOP lowering, switching to bimatoprost may provide a greater additional reduction compared to switching to travoprost. After 3 months, a switch to bimatoprost resulted in an additional mean diurnal IOP reduction of 2.1 mmHg (11.0%), whereas a switch to travoprost yielded a 1.4 mmHg (7.4%) reduction.[8]
Comparison with Beta-Blockers: Latanoprost vs. Timolol
Timolol, a non-selective beta-blocker, has long been a standard therapy for glaucoma. It acts by a different mechanism, reducing the production of aqueous humor. Numerous head-to-head trials have compared the efficacy of latanoprost with timolol.
| Treatment | Dosage | Mean IOP Reduction (12 Weeks) | Key Findings | Reference |
| Latanoprost | 0.005% once daily | 6.2 mmHg (26.8%) | Statistically superior to Timolol in IOP reduction. | [9] |
| Timolol | 0.5% twice daily | 4.4 mmHg (19.9%) | Less effective than Latanoprost; associated with reduced pulse rate. | [9] |
A meta-analysis of 11 randomized controlled trials confirmed that 0.005% latanoprost once daily is more effective at lowering IOP than 0.5% timolol twice daily.[10] The percentage IOP reductions from baseline at 3 months were 30.2% for latanoprost and 26.9% for timolol.[10] This superior efficacy, combined with a once-daily dosing regimen that improves patient compliance, positions latanoprost as a preferred first-line therapy.[11][12]
Experimental Protocol: IOP Measurement in Clinical Trials
A robust clinical trial to compare IOP-lowering agents is essential for generating reliable data.
Objective: To compare the efficacy of an experimental prostaglandin analogue eye drop versus a standard-of-care (e.g., Timolol 0.5%) in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).
Methodology:
-
Patient Recruitment: Enroll subjects diagnosed with POAG or OHT with a baseline IOP between 20 and 35 mmHg in both eyes.[13]
-
Study Design: A randomized, double-masked, multicenter design is employed. Patients are randomly assigned to receive either the experimental drug or the control.
-
Washout Period: A washout period is instituted for patients on prior glaucoma medication to establish a true baseline IOP.
-
Treatment Administration: Patients self-administer the assigned eye drops according to the prescribed schedule (e.g., once daily for latanoprost, twice daily for timolol) for a predefined period (e.g., 12 weeks).[9]
-
IOP Measurement:
-
IOP is measured at baseline and at specified follow-up visits (e.g., weeks 2, 4, 8, 12).[9]
-
The Goldmann applanation tonometer is the gold standard for IOP measurement.
-
To account for diurnal variation, measurements are often taken at the same time of day at each visit.
-
-
Data Analysis: The primary endpoint is the mean change in IOP from baseline to the final visit. Statistical analysis (e.g., ANCOVA) is used to compare the treatment groups.
-
Safety Assessment: Adverse events, such as conjunctival hyperemia, are recorded at each visit. Systemic effects, like changes in heart rate, are also monitored.[9][10]
Part 2: Carbocyclic Nucleoside Analogues as Antiviral Agents
The cyclopentane core is also a critical structural motif in carbocyclic nucleoside analogues, where it replaces the furanose sugar of natural nucleosides. This substitution confers resistance to enzymatic cleavage of the glycosidic bond and provides a stable scaffold for designing potent antiviral drugs. Key examples include Abacavir (a prodrug of Carbovir) for treating HIV and Entecavir for treating Hepatitis B Virus (HBV).[14]
Mechanism of Action: Viral Polymerase Inhibition and Chain Termination
Carbocyclic nucleoside analogues are prodrugs that must be activated intracellularly. Cellular kinases phosphorylate them to their active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral reverse transcriptase or DNA polymerase. It mimics a natural deoxynucleotide triphosphate (dNTP) and gets incorporated into the growing viral DNA chain. Because it lacks a 3'-hydroxyl group, it acts as a chain terminator, preventing further elongation of the viral DNA and halting viral replication.[15][16][17]
Caption: Intracellular activation and mechanism of action of carbocyclic nucleoside analogues.
Comparative Efficacy of Antiviral Derivatives
The efficacy of antiviral nucleoside analogues is determined by their potency against the target virus (IC50) and their toxicity to host cells (CC50). The ratio of these two values gives the Selectivity Index (SI), a critical measure of a drug's therapeutic window.
Anti-HIV Activity: Carbovir/Abacavir vs. Alternatives
Abacavir is a guanosine analogue that is metabolized to carbovir triphosphate (CBV-TP).[15][16] It shows potent activity against wild-type HIV-1. While its in vitro activity against lab-adapted strains may appear lower than that of Zidovudine (AZT), it is comparable against clinical isolates.
| Compound | Target Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Abacavir | HIV-1 (Wild-Type) | MT-4 | 4.0 | 140 (CD4+ CEM) | 35 | [18] |
| Abacavir | HIV-1 (Clinical Isolate) | - | 0.26 | 140 (CD4+ CEM) | ~538 | [18] |
| Zidovudine (AZT) | HIV-1 (Wild-Type) | MT-4 | 0.040 | >100 | >2500 | [18] |
| Zidovudine (AZT) | HIV-1 (Clinical Isolate) | - | 0.23 | >100 | >435 | [18] |
Anti-HBV Activity: Entecavir
Entecavir is a potent deoxyguanosine analogue highly effective against Hepatitis B Virus.[19] Its active triphosphate form inhibits all three functions of the HBV polymerase: base priming, reverse transcription, and DNA-dependent DNA synthesis.[19][20] This multi-faceted inhibition contributes to its high barrier to resistance. Entecavir is significantly more potent than other anti-HBV nucleoside inhibitors like lamivudine.[19]
Experimental Protocol: In Vitro Anti-HIV Assay
Determining the in vitro efficacy and selectivity of a potential anti-HIV drug is a foundational step in its development.
Objective: To determine the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of a test compound against HIV-1 in a human T-cell line.
Methodology:
-
Cell Culture: Maintain a susceptible T-cell line, such as MT-4 or CEM cells, in appropriate culture medium.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., Carbovir) in culture medium.
-
Cytotoxicity Assay (CC50 Determination):
-
Seed uninfected cells in a 96-well plate.
-
Add the serial dilutions of the test compound to the wells.
-
Incubate for a period corresponding to the length of the antiviral assay (e.g., 5 days).
-
Assess cell viability using a colorimetric assay, such as the MTT test, which measures mitochondrial activity. The CC50 is the concentration that reduces cell viability by 50% compared to untreated controls.
-
-
Antiviral Assay (IC50 Determination):
-
In a separate 96-well plate, infect MT-4 cells with a known titer of HIV-1.
-
Immediately add the serial dilutions of the test compound.
-
Include controls: infected untreated cells (positive control) and uninfected untreated cells (negative control).
-
Incubate for 5 days to allow for viral replication.
-
Assess the extent of viral replication. This can be done by measuring the cytopathic effect (CPE) of the virus on the cells or by quantifying a viral marker, such as the p24 core antigen, using an ELISA.[21]
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound concentration relative to the positive control.
-
The IC50 is the concentration of the compound that inhibits viral replication by 50%. This value is typically determined by non-linear regression analysis.
-
The Selectivity Index (SI) is calculated as the ratio CC50 / IC50. A higher SI value indicates a more favorable therapeutic window.
-
Conclusion
The chiral scaffold of this compound is a testament to the power of stereocontrolled synthesis in modern drug discovery. Its derivatives have led to best-in-class therapeutics in two distinct and critical areas of medicine. As prostaglandin analogues, they offer a highly effective mechanism for managing glaucoma, demonstrably outperforming older standards of care like beta-blockers. As carbocyclic nucleoside analogues, they provide a stable and potent platform for designing antiviral agents that form the backbone of combination therapies for HIV and HBV. The comparative data underscores the profound impact that a single, versatile chiral intermediate can have on the development of life-altering medications.
References
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Entecavir. (2024). In Patsnap Synapse. Retrieved from [Link]
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Comparison of Latanoprost Vs. Timolol. (2007). In ClinicalTrials.gov. Retrieved from [Link]
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Latanoprost vs Timolol: Which Eye Drop Is Better for Glaucoma?. (2025). In Healthon. Retrieved from [Link]
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- Cowart, M., Bennett, M. J., & Kerwin, J. F., Jr. (1999). Synthesis of Novel Carbocyclic Adenosine Analogues as Inhibitors of Adenosine Kinase. The Journal of organic chemistry, 64(6), 2240–2249.
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- Hong, J. H. (2007). Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents. Archives of pharmacal research, 30(2), 131–137.
- Cowart, M., Bennett, M. J., & Kerwin, J. F., Jr. (1999). Synthesis of Novel Carbocyclic Adenosine Analogues as Inhibitors of Adenosine Kinase. The Journal of Organic Chemistry, 64(6), 2240-2249.
- Yeom, Y. H., Lee, C. K., & Lee, M. G. (1995). Pharmacokinetics and bioavailability of carbovir, a carbocyclic nucleoside active against human immunodeficiency virus, in rats. Antimicrobial agents and chemotherapy, 39(1), 172–177.
- Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Journal of medicinal chemistry, 56(17), 6645–6668.
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Selected carbocyclic nucleosides. (n.d.). In ResearchGate. Retrieved from [Link]
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Latanoprost vs Bimatoprost for Eyelash Growth. (2025). In Dr.Oracle. Retrieved from [Link]
- Heo, J. Y., Rhee, D. J., & Ota, T. (2020). Effect of prostaglandin analogs: Latanoprost, bimatoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells. Experimental eye research, 194, 108019.
- Kelley, J. L., Linn, J. A., & Selway, J. W. (1989). Unsaturated and carbocyclic nucleoside analogues: synthesis, antitumor, and antiviral activity. Journal of medicinal chemistry, 32(8), 1757–1760.
- Hong, J. H. (2011). Synthesis and Antiviral Activity of Novel 4′Branched Carbocyclic C-Nucleoside. Bulletin of the Korean Chemical Society, 32(10), 3749-3752.
- Heo, J. Y., Ota, T., & Rhee, D. J. (2020). Effect of prostaglandin analogs: Latanoprost, bimatoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells. Experimental eye research, 194, 108019.
- Oh, D. J., Martin, J. L., Williams, A. J., Russell, P., & Rhee, D. J. (2006). Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Ciliary Body Smooth Muscle Cells. Experimental eye research, 83(2), 347–355.
- Elfiky, A. A. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 684.
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A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Methyl 3-hydroxycyclopentane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise stereochemical characterization of a molecule is not merely an academic exercise; it is a critical determinant of its biological activity, efficacy, and safety. The subtle yet profound differences between geometric isomers, such as the cis and trans forms of methyl 3-hydroxycyclopentane-1-carboxylate, can lead to vastly different pharmacological profiles. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of these two isomers, grounded in fundamental principles and supported by established experimental protocols. As Senior Application Scientists, we aim to elucidate not just the "how" but the "why" behind these analytical techniques, ensuring a robust and reliable characterization of these important chemical entities.
The Structural Imperative: Why Isomer Differentiation Matters
The cis and trans isomers of methyl 3-hydroxycyclopentane-1-carboxylate possess the same molecular formula and connectivity but differ in the spatial arrangement of the hydroxyl (-OH) and methyl carboxylate (-COOCH₃) groups relative to the cyclopentane ring. In the cis isomer, these substituents lie on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly minor variation has significant consequences for the molecule's three-dimensional shape, polarity, and ability to interact with biological targets such as enzymes and receptors. Consequently, the ability to definitively assign the stereochemistry is paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment
NMR spectroscopy stands as the most powerful and definitive tool for distinguishing between the cis and trans isomers of methyl 3-hydroxycyclopentane-1-carboxylate. The spatial arrangement of atoms directly influences the local electronic environment of each nucleus, leading to distinct and measurable differences in chemical shifts and spin-spin coupling constants.[1][2]
¹H NMR Spectroscopy: A Tale of Two Protons
The ¹H NMR spectra of the cis and trans isomers are expected to exhibit subtle but significant differences in both the chemical shifts of the methine protons (H-1 and H-3) and the vicinal coupling constants between adjacent protons.
In the cis isomer, the proximity of the hydroxyl and methyl carboxylate groups can lead to steric compression and potential intramolecular hydrogen bonding, which would deshield the H-1 and H-3 protons, causing them to resonate at a slightly downfield (higher ppm) chemical shift compared to the trans isomer.[1]
A more definitive diagnostic tool lies in the vicinal coupling constants (³J). The magnitude of ³J is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. For cyclopentane systems, the coupling constant between cis protons is generally larger than that between trans protons.[1][3]
Table 1: Expected ¹H NMR Spectral Data for Cis and Trans Isomers
| Proton | Expected Chemical Shift (ppm) - cis | Expected Chemical Shift (ppm) - trans | Expected Vicinal Coupling Constant (³J) - cis | Expected Vicinal Coupling Constant (³J) - trans |
| H-1 (CH-COOCH₃) | ~2.8 - 3.1 | ~2.7 - 3.0 | ³J(H-1, H-2/H-5) ~ 8-10 Hz | ³J(H-1, H-2/H-5) ~ 2-9 Hz |
| H-3 (CH-OH) | ~4.0 - 4.3 | ~3.9 - 4.2 | ³J(H-3, H-2/H-4) ~ 8-10 Hz | ³J(H-3, H-2/H-4) ~ 2-9 Hz |
| -OCH₃ | ~3.7 | ~3.7 | N/A | N/A |
| Cyclopentyl Protons | ~1.5 - 2.2 | ~1.4 - 2.1 | Complex Multiplets | Complex Multiplets |
¹³C NMR Spectroscopy: The Influence of Steric Effects
The ¹³C NMR spectra will also reflect the stereochemical differences. In the cis isomer, the carbon atoms bearing the substituents (C-1 and C-3) are expected to be deshielded and appear at a downfield chemical shift due to steric interactions, often referred to as the gamma-gauche effect.[1]
Table 2: Expected ¹³C NMR Spectral Data for Cis and Trans Isomers
| Carbon | Expected Chemical Shift (ppm) - cis | Expected Chemical Shift (ppm) - trans |
| C-1 (CH-COOCH₃) | ~46 - 49 | ~44 - 47 |
| C-3 (CH-OH) | ~74 - 77 | ~72 - 75 |
| C=O | ~174 - 176 | ~174 - 176 |
| -OCH₃ | ~51 - 53 | ~51 - 53 |
| Cyclopentyl Carbons | ~25 - 40 | ~25 - 40 |
Nuclear Overhauser Effect (NOE) Spectroscopy: Through-Space Correlations
NOE spectroscopy is a powerful technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å).[4] This is particularly useful for differentiating cis and trans isomers on a ring system.[1][5]
In the cis isomer of methyl 3-hydroxycyclopentane-1-carboxylate, a clear NOE correlation is expected between the methine protons at C-1 and C-3. Irradiation of the H-1 proton should result in an enhancement of the H-3 proton signal, and vice versa. This is because these two protons are on the same face of the cyclopentane ring and are therefore spatially close. In the trans isomer, these protons are on opposite faces of the ring, and thus a much weaker or no NOE effect would be observed between them.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the resolution to accurately determine coupling constants.
-
-
¹³C NMR Acquisition:
-
2D NOESY Acquisition:
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.
-
Optimize the mixing time to effectively observe the through-space correlations.
-
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
While NMR is the primary tool, IR spectroscopy can provide complementary information for distinguishing between the cis and trans isomers. The key differences are expected in the hydroxyl (-OH) stretching region and the fingerprint region.
In the cis isomer, the proximity of the hydroxyl and ester carbonyl groups allows for the possibility of intramolecular hydrogen bonding. This would result in a broader and red-shifted (lower wavenumber) O-H stretching band compared to the trans isomer, where intermolecular hydrogen bonding would be more prevalent.
Furthermore, the overall symmetry of the molecule influences the IR spectrum. The less symmetric cis isomer may exhibit more complex absorption bands in the fingerprint region (below 1500 cm⁻¹) compared to the more symmetric trans isomer.[6]
Table 3: Expected IR Spectral Data for Cis and Trans Isomers
| Functional Group | Expected Wavenumber (cm⁻¹) - cis | Expected Wavenumber (cm⁻¹) - trans |
| O-H Stretch | 3200 - 3500 (broad, intramolecular H-bonding) | 3300 - 3600 (sharper, intermolecular H-bonding) |
| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 |
| C=O Stretch (Ester) | ~1735 | ~1735 |
| C-O Stretch | 1000 - 1300 | 1000 - 1300 |
Experimental Protocol for IR Analysis
-
Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Carefully compare the O-H stretching region and the fingerprint region of the two isomers.
Mass Spectrometry (MS): A Note on Isomeric Differentiation
Standard electron ionization mass spectrometry (EI-MS) is generally not effective in distinguishing between cis and trans isomers as they often produce identical or very similar fragmentation patterns. However, when coupled with a separation technique like gas chromatography (GC-MS), the two isomers can be separated based on their different boiling points and retention times, and then individually analyzed by the mass spectrometer to confirm their molecular weight.
Conclusion
The definitive spectroscopic differentiation of cis and trans isomers of methyl 3-hydroxycyclopentane-1-carboxylate is readily achievable through a systematic application of modern analytical techniques. ¹H and ¹³C NMR, and particularly 2D NOESY, provide the most conclusive evidence for stereochemical assignment by probing the distinct spatial relationships and electronic environments within each isomer. IR spectroscopy offers valuable complementary data, especially concerning intramolecular interactions. By understanding the fundamental principles behind these spectroscopic methods, researchers and drug development professionals can confidently and accurately characterize these crucial stereoisomers, ensuring the integrity and success of their scientific endeavors.
References
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DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]
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A Comparative Guide to the Efficacy of Chiral Cyclopentane-Based Synthons in the Synthesis of Carbocyclic Nucleosides
In the landscape of modern medicinal chemistry, the stereocontrolled synthesis of complex molecular architectures is paramount. Chiral cyclopentane cores are privileged scaffolds found in a plethora of biologically active compounds, most notably in the class of carbocyclic nucleosides, which are indispensable in antiviral therapies. This guide provides an in-depth technical comparison of the efficacy of various chiral building blocks in the synthesis of the potent anti-HIV drugs, Abacavir and its precursor, Carbovir. We will critically evaluate the synthetic routes starting from Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate , alongside established and industrially relevant alternatives such as (-)-Vince Lactam and chiral 4-hydroxy-2-cyclopenten-1-one . This analysis is supported by experimental data, detailed protocols, and mechanistic insights to aid researchers and drug development professionals in making informed decisions for their synthetic campaigns.
Introduction: The Significance of Chiral Cyclopentane Scaffolds in Antiviral Drugs
Carbocyclic nucleosides are a class of compounds where the furanose oxygen of a natural nucleoside is replaced by a methylene group.[1] This structural modification imparts significant metabolic stability by rendering the molecule resistant to enzymatic degradation by phosphorylases, while often retaining or even enhancing its biological activity.[2] Abacavir and Carbovir are prominent examples of carbocyclic 2'-deoxyguanosine analogues that act as potent reverse transcriptase inhibitors, forming a cornerstone of highly active antiretroviral therapy (HAART) for HIV.[3][4] The therapeutic efficacy of these drugs is critically dependent on their absolute stereochemistry, making their enantioselective synthesis a topic of considerable interest and industrial importance.
A variety of chiral synthons have been explored for the construction of the key cyclopentene framework of Abacavir and Carbovir. An ideal chiral building block should be readily available, offer high stereochemical control, and participate in efficient and scalable chemical transformations. This guide will dissect and compare the synthetic strategies employing three key chiral precursors.
Comparative Analysis of Synthetic Routes to Abacavir and Carbovir
The Potential of this compound: A Promising yet Undocumented Precursor
This compound presents itself as an attractive starting material for the synthesis of carbocyclic nucleosides due to its inherent chirality and functional handles. The (1S,3R) stereochemistry is congruent with the desired stereocenters in the final drug targets. The hydroxyl group can be readily converted into a leaving group for the introduction of the purine base, while the methyl ester provides a handle for further functional group manipulations.
However, despite its structural promise, a comprehensive search of the scientific literature and patent databases did not yield a detailed, published synthetic route for the conversion of this compound into Abacavir or Carbovir. While its use as a synthetic intermediate in pharmaceutical chemistry is acknowledged, its specific application in the synthesis of these high-profile antiviral agents remains undocumented in peer-reviewed literature.[4][5][6] This represents a significant knowledge gap and an opportunity for future research in the field. The absence of a documented pathway precludes a direct, data-driven comparison of its efficacy in terms of overall yield and process efficiency against the more established routes.
The Industrially Favored Route: (-)-Vince Lactam
The resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a cornerstone of the industrial synthesis of Abacavir and Carbovir.[5][7] The enantiopure (-)-Vince lactam is a versatile intermediate that provides the requisite stereochemistry for the cyclopentene core.
Synthetic Strategy:
The key to this approach lies in the efficient enzymatic kinetic resolution of racemic Vince lactam. γ-Lactamases are employed to selectively hydrolyze the (+)-enantiomer, leaving the desired (-)-enantiomer unreacted and in high enantiomeric purity.[4] This enzymatic step is highly efficient and scalable, making it a preferred industrial method. Following resolution, the (-)-Vince lactam is then subjected to a series of chemical transformations to construct the final carbocyclic nucleoside.
Experimental Data Snapshot:
| Step | Transformation | Reagents/Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| 1 | Enzymatic Resolution of (±)-Vince Lactam | (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans | >45% (for (-)-lactam) | >99% | [4] |
| 2 | Protection and Ring Opening | Various | High | - | [3] |
| 3 | Purine Coupling and Deprotection | Various | Good | - | [3] |
Causality Behind Experimental Choices:
The choice of enzymatic resolution is driven by the need for high enantiopurity, which is difficult and costly to achieve through classical chemical resolution methods. The γ-lactamase provides a highly selective and environmentally benign approach to obtain the desired enantiomer. The bicyclic structure of the Vince lactam provides a rigid framework that allows for excellent stereocontrol in subsequent reactions.
Caption: Synthetic pathway from racemic Vince Lactam to Abacavir/Carbovir.
The Chiral Pool Approach: (S)-4-Hydroxy-2-cyclopenten-1-one
Another effective strategy for the asymmetric synthesis of carbocyclic nucleosides utilizes chiral 4-hydroxy-2-cyclopenten-1-one as a starting material. This synthon can be obtained in high enantiopurity through various methods, including enzymatic kinetic resolution.
Synthetic Strategy:
A notable approach involves the lipase-catalyzed kinetic resolution of a racemic precursor. This method provides access to the desired (S)-enantiomer with high optical purity. This chiral cyclopentenone then undergoes a series of transformations, including a key photoradical addition reaction, to introduce the necessary functional groups and build the final drug molecule.
Experimental Data Snapshot:
| Step | Transformation | Reagents/Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| 1 | Enzymatic Kinetic Resolution of rac-4-acetoxy-2-cyclopenten-1-one | Lipase, MTBE | 45% (for (S)-alcohol) | 98% | |
| 2 | Photoradical Addition of Methanol | Benzophenone, UV light | 32% (anti-adduct) | - | |
| 3 | Multi-step Elaboration to Abacavir/Carbovir | Various | - | - |
Causality Behind Experimental Choices:
The use of a lipase for kinetic resolution offers a practical and cost-effective method for obtaining the chiral starting material. The photoradical addition is a key step that allows for the stereocontrolled introduction of a hydroxyl group, which is a precursor to the amine functionality required for purine coupling.
Caption: Synthetic pathway from racemic 4-hydroxy-2-cyclopenten-1-one to Abacavir/Carbovir.
Detailed Experimental Protocols
Enzymatic Kinetic Resolution of (±)-Vince Lactam
Materials:
-
Racemic Vince Lactam
-
Phosphate buffer (pH 7.0)
-
Recombinant (+)-γ-lactamase from Microbacterium hydrocarbonoxydans
-
Ethyl acetate
Procedure:
-
Prepare a solution of racemic Vince lactam in phosphate buffer (pH 7.0).
-
Add the recombinant (+)-γ-lactamase to the solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess of the remaining (-)-Vince lactam.
-
Once the desired conversion is reached (typically around 50%), quench the reaction.
-
Extract the unreacted (-)-Vince lactam with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiopure (-)-Vince lactam.
Lipase-Catalyzed Kinetic Resolution of rac-4-acetoxy-2-cyclopenten-1-one
Materials:
-
rac-4-acetoxy-2-cyclopenten-1-one
-
Lipase (e.g., from Candida antarctica)
-
Methyl tert-butyl ether (MTBE)
-
Ethanol
Procedure:
-
Dissolve rac-4-acetoxy-2-cyclopenten-1-one in MTBE.
-
Add the lipase and a stoichiometric amount of ethanol.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is achieved.
-
Filter off the enzyme.
-
Separate the resulting (S)-4-hydroxy-2-cyclopenten-1-one and the unreacted (R)-4-acetoxy-2-cyclopenten-1-one by column chromatography.
Conclusion and Future Outlook
This comparative guide highlights the established efficacy of (-)-Vince lactam and chiral 4-hydroxy-2-cyclopenten-1-one as precursors for the synthesis of the crucial anti-HIV drugs Abacavir and Carbovir. Both routes leverage highly efficient enzymatic kinetic resolutions to achieve the necessary enantiopurity, a testament to the power of biocatalysis in modern pharmaceutical manufacturing.
While this compound possesses the ideal stereochemistry and functional groups to be a valuable synthon for these targets, the lack of a published, detailed synthetic route is a significant finding. This presents a clear opportunity for process chemists and academic researchers to explore and develop a novel synthetic pathway from this readily available chiral building block. The development of such a route could offer advantages in terms of atom economy and overall process efficiency. Future work in this area should focus on the stereospecific conversion of the hydroxyl group to an amine and the subsequent coupling with the purine base, with a keen eye on maintaining stereochemical integrity throughout the synthesis.
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A Comparative Guide to Computational Insights into the Reactivity of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, understanding the intrinsic reactivity of chiral building blocks is paramount for designing efficient and stereoselective synthetic routes. Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate, a key intermediate in the synthesis of various bioactive molecules, presents a fascinating case study for the application of computational chemistry.[1][2][3] This guide provides a comprehensive comparison of computational approaches to elucidate the reactivity of this molecule, offering insights into the causality behind methodological choices and providing a framework for predictive studies.
Unveiling the Reactivity Landscape: A Comparison of Computational Lenses
The reactivity of this compound is governed by the interplay of its stereochemistry and the electronic nature of its hydroxyl and methyl ester functionalities. Computational chemistry provides a powerful toolkit to probe this landscape at a molecular level. Here, we compare the primary computational methodologies that can be employed.
Density Functional Theory (DFT): The Workhorse for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as the cornerstone for investigating the electronic structure and reactivity of organic molecules due to its excellent balance of accuracy and computational cost.[4] For a molecule like this compound, DFT calculations can predict a range of properties crucial for understanding its chemical behavior.
Key Applications of DFT:
-
Conformational Analysis: The cyclopentane ring is not planar and exists in various puckered conformations (envelope and twist). DFT can be used to determine the relative energies of these conformers, identifying the most stable ground-state geometries that will dictate the molecule's reactivity.
-
Reactivity Descriptors: Conceptual DFT provides a framework for quantifying reactivity through various descriptors.[1][5][6] These global and local descriptors offer a powerful means to compare the reactivity of different sites within the molecule.
-
Reaction Mechanism Elucidation: DFT is instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation barriers. This is critical for predicting reaction kinetics and selectivity.[7]
Comparison of DFT Functionals:
The choice of DFT functional can significantly impact the accuracy of the results. For a molecule containing hydroxyl and ester groups, a range of functionals should be considered and benchmarked against available experimental data for similar systems.
| Functional | Type | Strengths | Considerations |
| B3LYP | Hybrid GGA | A widely used and well-benchmarked functional for organic molecules. Often provides a good balance of accuracy for geometries and energies.[2] | May not be as accurate for systems with significant non-covalent interactions or for calculating reaction barriers in some cases. |
| M06-2X | Hybrid Meta-GGA | Generally performs well for thermochemistry, kinetics, and non-covalent interactions. Often recommended for main-group chemistry. | Can be more computationally expensive than B3LYP. |
| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Excellent for systems where non-covalent interactions, such as hydrogen bonding, are important. The dispersion correction is crucial for accurate energetics. | Increased computational cost compared to standard hybrids. |
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Reactions
While DFT provides a static picture of the potential energy surface, chemical reactions are dynamic processes influenced by temperature, solvent, and molecular motion. Molecular Dynamics (MD) simulations can capture these dynamic effects, providing a more realistic view of reaction pathways.[8]
Key Applications of MD Simulations:
-
Solvent Effects: MD simulations explicitly model solvent molecules, allowing for a detailed understanding of how the solvent influences conformational preferences and reaction barriers.
-
Conformational Sampling: For flexible molecules like cyclopentane derivatives, MD can explore the conformational landscape more exhaustively than static DFT calculations.
-
Free Energy Calculations: Methods like umbrella sampling or metadynamics, coupled with MD, can be used to calculate the free energy profile of a reaction, which is more directly comparable to experimental kinetics than potential energy profiles.
Comparison of MD Approaches:
| Approach | Description | Strengths | Considerations |
| Classical MD | Uses empirical force fields to describe the interactions between atoms. | Computationally efficient, allowing for long simulation times and large system sizes. | Accuracy is limited by the quality of the force field. Not suitable for studying reactions involving bond breaking/formation without specialized force fields. |
| Ab Initio MD (AIMD) | The forces are calculated "on-the-fly" using quantum mechanical methods (like DFT). | Provides a more accurate description of the potential energy surface and can model chemical reactions. | Extremely computationally expensive, limiting simulations to short timescales and small system sizes. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid approach where the reactive part of the system is treated with QM and the rest (e.g., solvent) is treated with MM. | Offers a balance between the accuracy of QM and the efficiency of MM, making it suitable for studying reactions in solution or in biological systems. | The interface between the QM and MM regions requires careful treatment. |
Experimental Data for Benchmarking Computational Models
The predictive power of any computational model relies on its validation against experimental data. For this compound, relevant experimental data would include:
-
Spectroscopic Data (NMR, IR): Can be used to validate the calculated equilibrium geometries and vibrational frequencies.
-
Kinetic Data: Experimentally determined rate constants and activation energies for reactions such as oxidation of the alcohol, hydrolysis of the ester, or substitution reactions provide direct benchmarks for calculated reaction barriers.[9][10][11]
-
Product Ratios: In cases of multiple possible reaction pathways, the experimentally observed product distribution can be compared with the branching ratios predicted from the calculated activation energies.
Protocols for Computational Reactivity Studies
DFT Protocol for Reactivity Descriptor Analysis
A robust protocol for analyzing the reactivity of this compound using DFT would involve the following steps:
-
Conformational Search: Perform a thorough conformational search of the molecule to identify the lowest energy conformer. This can be done using a combination of molecular mechanics and DFT geometry optimizations.
-
Geometry Optimization and Frequency Calculation: Optimize the geometry of the most stable conformer at a chosen level of theory (e.g., B3LYP/6-311+G(d,p)). A frequency calculation should be performed to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
Calculation of Reactivity Descriptors: From the single-point energy calculations, derive the global and local reactivity descriptors.
Conceptual DFT Reactivity Descriptors: [1][5][6]
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | The tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic character of a molecule. |
| Fukui Functions (f(r)) | - | Identify the most electrophilic and nucleophilic sites in a molecule. |
Workflow for a Comparative Computational Study
The following diagram illustrates a comprehensive workflow for a comparative computational study on the reactivity of this compound.
Figure 1: A comprehensive workflow for the computational study of this compound reactivity.
Conclusion and Future Outlook
Computational studies offer an invaluable lens through which to understand and predict the reactivity of complex chiral molecules like this compound. While DFT provides a robust framework for analyzing electronic structure and reaction mechanisms, MD simulations offer a more nuanced understanding of dynamic and solvent effects.
A key challenge remains the acquisition of specific experimental data for this molecule to rigorously benchmark and refine computational models. Future experimental work focused on the kinetics of key reactions of this compound would be highly beneficial for the computational chemistry community and would ultimately lead to more accurate and predictive models for its use in synthesis. The integration of high-level computational studies with targeted experimental validation will undoubtedly accelerate the rational design of synthetic routes utilizing this important chiral building block.
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The Strategic Advantage of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate in Modern Drug Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis, the selection of chiral building blocks is a critical decision that profoundly influences the efficiency, stereochemical purity, and economic viability of a drug candidate's manufacturing process. Among the plethora of available synthons, Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate has emerged as a versatile and strategically valuable intermediate. This guide provides an in-depth comparison of its applications, performance, and synthetic utility against alternative chiral building blocks, supported by experimental insights and established protocols.
Introduction: The Significance of the Chiral Cyclopentane Scaffold
The cyclopentane ring is a prevalent structural motif in a wide array of biologically active molecules, including prostaglandins and carbocyclic nucleosides.[1] The precise stereochemical arrangement of substituents on this five-membered ring is often paramount for therapeutic efficacy. This compound, with its defined cis-stereochemistry of the hydroxyl and methoxycarbonyl groups, offers a rigid scaffold that serves as a cornerstone for the stereocontrolled synthesis of complex drug molecules.
Core Applications and Mechanistic Considerations
The primary utility of this compound lies in its role as a precursor to key intermediates for two major classes of drugs: prostaglandin analogs and carbocyclic nucleosides.
Prostaglandin Synthesis: An Alternative to the Classic Corey Lactone
Prostaglandins are potent lipid compounds with diverse physiological effects, and their synthetic analogs are crucial therapeutics, particularly in ophthalmology for the treatment of glaucoma. The classical approach to prostaglandin synthesis has historically relied on the "Corey lactone," a bicyclic lactone that provides the necessary stereochemical framework for the cyclopentane core.[1][2]
This compound offers a convergent and flexible alternative to the Corey lactone. Its pre-defined stereochemistry simplifies the synthetic route, and the presence of distinct functional groups—a hydroxyl and an ester—allows for orthogonal chemical modifications.
Logical Workflow for Prostaglandin Synthesis:
Caption: Synthetic workflow for prostaglandin analogs from this compound.
Comparative Performance:
| Feature | This compound | Corey Lactone |
| Starting Material | Can be synthesized via chemoenzymatic methods.[3] | Multi-step synthesis from cyclopentadiene. |
| Stereocontrol | Pre-defined cis-stereochemistry. | Stereochemistry established during synthesis. |
| Flexibility | Allows for diverse modifications of both side chains. | Can be less flexible for certain analogs. |
| Convergence | Facilitates a more convergent synthetic strategy. | Often involves a more linear sequence. |
While the Corey lactone is a well-established and powerful tool, the use of synthons like this compound can offer advantages in terms of synthetic efficiency and access to a broader range of analogs. For instance, in the synthesis of Latanoprost, a widely used anti-glaucoma medication, a cyclopentane diol-acid with a similar stereochemical arrangement is a key intermediate.[4]
Carbocyclic Nucleoside Synthesis: A Stable Alternative to Ribose
Carbocyclic nucleosides are a class of antiviral and anticancer agents where the furanose oxygen of a natural nucleoside is replaced by a methylene group.[5] This modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond. Entecavir, a potent antiviral drug for the treatment of Hepatitis B, is a prime example of a carbocyclic nucleoside.[6]
This compound serves as a valuable precursor for the synthesis of the carbocyclic core of these drugs. The hydroxyl group is a crucial handle for introducing the nucleobase, often with inversion of configuration via a Mitsunobu reaction.[7]
Logical Workflow for Carbocyclic Nucleoside Synthesis:
Caption: Synthetic workflow for carbocyclic nucleosides from this compound.
Alternative Building Blocks:
Other chiral cyclopentane derivatives, often derived from natural products like D-ribose, are also employed in carbocyclic nucleoside synthesis.[8] However, the chemoenzymatic synthesis of cyclopentanol derivatives can provide a more direct and potentially scalable route to these key intermediates.[3]
Experimental Protocols
Chemoenzymatic Synthesis of (1R,3R)-3-Hydroxycyclopentanemethanol: A Precursor to the Target Synthon
A chemoenzymatic approach offers an efficient route to chiral cyclopentane intermediates. The following protocol is based on the synthesis of a closely related precursor to this compound.[3]
Step 1: Biocatalytic Reduction
-
Reaction Setup: In a temperature-controlled vessel, combine a solution of (S)-4-(hydroxymethyl)cyclopent-2-enone (5 mM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Cofactor and Regeneration System: Add FMN (0.05 mM), NADH (0.2 mM), formate dehydrogenase (40 μM), and sodium formate (40 mM).
-
Enzyme Addition: Introduce CrS enoate reductase (10 μM) to initiate the reaction.
-
Reaction Conditions: Maintain the reaction at 35 °C with gentle agitation.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until complete conversion of the starting material is observed (typically within 45 minutes).
-
Workup: Upon completion, quench the reaction and extract the product, (3R)-3-(hydroxymethyl)cyclopentanone, with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Chemical Reduction and Functionalization
The resulting (3R)-3-(hydroxymethyl)cyclopentanone can then be further elaborated through chemical steps, including reduction of the ketone and esterification, to yield this compound.
Mitsunobu Reaction for Nucleobase Installation
The Mitsunobu reaction is a powerful tool for the stereoinvertive introduction of nucleophiles, such as purine or pyrimidine bases, at the hydroxyl position.[9]
General Protocol:
-
Reactant Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral cyclopentanol substrate (1 equivalent), the nucleobase (e.g., a protected guanine derivative, 1.5 equivalents), and triphenylphosphine (PPh3, 1.5 equivalents) in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.
Conclusion
This compound stands out as a highly valuable and versatile chiral building block in modern pharmaceutical synthesis. Its applications in the construction of prostaglandin analogs and carbocyclic nucleosides demonstrate its strategic importance. While established synthons like the Corey lactone remain relevant, the chemoenzymatic routes to chiral cyclopentanes, including the title compound, offer a more direct and potentially scalable alternative. The ability to perform key stereochemical transformations, such as the Mitsunobu reaction, with high fidelity underscores the utility of this synthon for the efficient and stereocontrolled synthesis of complex and life-saving therapeutics. Researchers and drug development professionals should consider the strategic advantages of incorporating this compound and its derivatives into their synthetic designs to accelerate the path from discovery to clinical application.
References
- Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148.
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Tănase, C., & Cocu, F. G. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International journal of molecular sciences, 22(4), 1572. [Link]
- Tănase, C., Cocu, F., Căproiu, M. T., & Drăghici, C. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International journal of molecular sciences, 22(4), 1572.
- Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148.
- Marino, J. P., McClure, M. S., Olivero, A. G., & Price, M. D. (2002). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 102(1), 29-76.
- Umekubo, N., Suga, Y., & Hayashi, Y. (2019). Pot and time economies in the total synthesis of Corey lactone. Chemical science, 10(23), 6033–6038.
- Len, C., & Mackenzie, G. (2018). Cobalt-assisted route to rare carbocyclic C-ribonucleosides. Scientific reports, 8(1), 16298.
- Gasanz, Y., Valasco, D., & Liu, P. (2018). Synthesis Strategies for Entecavir. Organic Chemistry.
- Blanco, J. M., Caamaño, O., Fernández, F., Rodríguez-Borges, J. E., Balzarini, J., & De Clercq, E. (2003). Carbocyclic analogues of nucleosides from bis-(hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues. Chemical & pharmaceutical bulletin, 51(9), 1060–1063.
- Zhu, C., Li, N., Wang, Z., & Tu, Y. (2021). 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. The Journal of organic chemistry, 86(17), 11843–11853.
- Tănase, C., & Cocu, F. G. (2014). Transformation of δ-lactone in γ-lactone in the Corey route for synthesis of prostaglandins. Revue Roumaine de Chimie, 59(11-12), 845-853.
- Marino, J. P., McClure, M. S., Olivero, A. G., & Price, M. D. (2016). Synthesis of Chiral Cyclopentenones. Chemical reviews, 116(14), 7758–7837.
- Marino, J. P., & McClure, M. S. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(14), 7758-7837.
- Velasco, D., & Gasanz, Y. (2013). Total Synthesis of Entecavir. The Journal of organic chemistry, 78(11), 5482–5491.
- Velasco, D., & Gasanz, Y. (2013). Total synthesis of entecavir. The Journal of organic chemistry, 78(11), 5482–5491.
- Biffi, C., et al. (2006).
- Zhu, C., Li, N., Wang, Z., & Tu, Y. (2021). An efficient total synthesis of (+)-entecavir. Organic Chemistry Frontiers, 8(1), 25-29.
- Fasan, R. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(4), 2025-2033.
- Patel, R. N. (2009). Chemoenzymatic Synthesis of Chiral Pharmaceutical Intermediates. In Biocatalysis in the Pharmaceutical and Biotechnology Industries (pp. 131-164). CRC Press.
- Resul, B., Stjernschantz, J., & No, K. (2003).
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- Sharma, A., & Kumar, V. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini reviews in medicinal chemistry, 22(1), 43-65.
- Zheng, G., et al. (2024). Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. Journal of Bioscience and Bioengineering.
- MedChemExpress. (n.d.). (1R,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester. MCE.
- Aggarwal, V. K., & O'Brien, P. (2015).
- Basavaiah, D., & Reddy, G. J. (2010). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein journal of organic chemistry, 6, 955–961.
- Brown, J. M., & Cutting, I. (1988). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±). Organic Syntheses, 66, 95.
- Dodge, J. A., & Nissen, J. S. (1998). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 75, 194.
- Stein, J. D., et al. (2018). Comparative Effectiveness of Generic Latanoprost Versus Branded Prostaglandin Analogs for Primary Open Angle Glaucoma. Ophthalmology, 125(9), 1399-1407.
- Parrish, R. K., et al. (2003). A Comparison of Latanoprost, Bimatoprost, and Travoprost in Patients With Elevated Intraocular Pressure: A 12-week, Randomized, Masked-evaluator Study. American journal of ophthalmology, 135(5), 688–703.
- Kamal, A., & Ramana, K. V. (2001). Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. Tetrahedron: Asymmetry, 12(18), 2533-2537.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts and surplus reagents is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step framework for the proper disposal of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate, a common synthetic intermediate. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Hazard Characterization and Initial Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's characteristics is essential. This compound is an ester often used in pharmaceutical synthesis.
A review of available Safety Data Sheets (SDS) reveals that this specific compound, along with its stereoisomers, is often not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3] However, the absence of a formal hazard classification does not imply that the substance is benign. Many SDS documents note that the material may be irritating to the mucous membranes and upper respiratory tract, and that the toxicological properties have not been thoroughly investigated.[1][2]
Therefore, the precautionary principle must be applied. All laboratory chemicals, regardless of their known hazard level, should be handled with care, and disposal must follow a compliant and documented pathway.
The Disposal Decision Workflow
The appropriate disposal path depends on the quantity of the waste, its form (liquid or solid-contaminated), and its purity. The following workflow provides a logical decision-making process for laboratory personnel.
Caption: Disposal decision workflow for this compound.
Detailed Disposal Protocols
Based on the workflow, select the appropriate protocol below. These procedures are designed to align with the standards set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Protocol A: Small Quantities (<50 mL) of Liquid Waste
This protocol applies to residual amounts of the chemical, such as from rinsing glassware or minor spills.
-
Work Area: Perform all steps within a certified chemical fume hood.
-
Absorption: Pour the liquid onto an inert absorbent material such as vermiculite, perlite, or cat litter.[4]
-
Containment: Scoop the mixture into a designated solid chemical waste container. This container must be compatible with the chemical, sealable, and properly labeled.
-
Labeling: Ensure the container is labeled "Hazardous Waste" and lists the absorbed chemical.
-
Storage: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.[5][6]
Note on Evaporation: While some older guidelines may suggest evaporating small amounts of volatile organic compounds in a fume hood, this practice is now strongly discouraged as it releases chemicals into the atmosphere. Containment is the professionally accepted and environmentally responsible method.
Protocol B: Large Quantities (>50 mL) or Bulk Liquid Waste
This protocol is for disposing of surplus reagent, reaction mixtures containing the compound, or combined waste streams.
-
Select a Container: Choose a sturdy, leak-proof container with a secure screw cap. Glass or polyethylene bottles are typically appropriate. Ensure the container is compatible with all components of the waste mixture.[5][7] It is permissible to reuse an empty, clean reagent bottle for this purpose.[7]
-
Labeling: Immediately affix a hazardous waste tag to the container.[6][8] The label must include:
-
The full chemical name of all components, including solvents. Do not use abbreviations or chemical formulas.[8]
-
The approximate percentage or volume of each component.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
Accumulation: Keep the container sealed at all times, except when adding waste.[5][9]
-
Storage and Disposal: Store the container in your designated SAA, ensuring it is segregated from incompatible materials like strong acids, bases, and oxidizers.[5][7] When the container is full, or as per your institution's policy, request a pickup from your EHS department for final disposal, which is typically incineration.[10]
Protocol C: Contaminated Solid Waste
This protocol applies to items like gloves, bench paper, weigh boats, or silica gel that are contaminated with the chemical.
-
Segregation: Collect all contaminated solid materials separately from regular trash.
-
Containment: Place the items in a durable, sealed plastic bag or a lined cardboard box.
-
Labeling: Clearly label the container with "Solid Chemical Waste" and list the chemical contaminants (e.g., "Solid waste contaminated with this compound").
-
Storage and Disposal: Store the container in the SAA and arrange for pickup via your institution's chemical waste program.
Core Principles of Compliant Chemical Disposal
Adherence to your institution's specific policies is paramount. These protocols should be integrated into your laboratory's Chemical Hygiene Plan (CHP) , a written program required by OSHA to protect workers from chemical hazards.[11][12]
-
Waste Minimization: Before disposing of any chemical, consider if it can be recycled or used by another research group.[7][10]
-
Segregation: Never mix incompatible waste streams. Esters should generally be stored away from strong acids and bases which could cause hydrolysis, and strong oxidizing agents.[5][7]
-
Satellite Accumulation Areas (SAA): These designated storage areas must be at or near the point of waste generation and under the control of the laboratory personnel.[5][6]
-
Professional Disposal: All chemical waste must ultimately be handled by a licensed hazardous waste contractor who can ensure it is disposed of in accordance with federal, state, and local regulations.[13][14] Never pour chemicals down the drain unless you have explicit written permission from your EHS department for that specific, neutralized, and non-toxic substance.[8]
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Non-Hazardous Ester (Treat as Hazardous Waste) | Precautionary principle due to limited toxicological data and potential for irritation. Ensures compliance. |
| Primary Disposal Method | Incineration via a licensed contractor.[10] | Provides complete destruction of the organic compound in an environmentally controlled manner. |
| Recommended Container | Glass or Polyethylene bottle with a screw cap.[5][7] | Ensures chemical compatibility and prevents leaks or spills. |
| Required Labeling | "Hazardous Waste" tag with full chemical names of all components and hazard warnings.[6][8] | Complies with EPA and OSHA regulations and ensures safe handling by all personnel. |
| On-site Storage | Sealed containers in a designated Satellite Accumulation Area (SAA), segregated from incompatibles.[5][6] | Prevents accidental mixing, reactions, and exposure. |
References
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.
- Laboratories - Standards.
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- How Chemical Waste Is Tre
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- Preventing Exposure to Hazardous Chemicals in Laboratories.
- Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Chemical Treatment and Recycling. UW Environmental Health & Safety.
- Guidance on Proper Disposal Procedures for Hazardous Labor
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- How to Dispose of Chemical Waste.
- Laboratory Environmental Sample Disposal Inform
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
- Managing Hazardous Chemical Waste in the Lab. LabManager.
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
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A Senior Application Scientist's Guide to the Safe Handling of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
Welcome, researchers and innovators. In the landscape of drug discovery and development, the precise and safe handling of chemical intermediates is paramount. This guide provides essential, field-tested protocols for managing Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate, ensuring both the integrity of your research and the safety of your laboratory personnel. Our focus extends beyond mere procedure; we aim to instill a deep understanding of the causality behind these safety measures, fostering a culture of proactive safety and scientific excellence.
While some safety data sheets (SDS) indicate that this substance is not classified as hazardous under the Globally Harmonized System (GHS), it's crucial to recognize that the toxicological properties have not been exhaustively investigated.[1] Therefore, prudence dictates treating it as potentially irritating to the eyes, skin, and respiratory system, and possibly harmful if inhaled, ingested, or absorbed through the skin.[1] This guide is built on that principle of cautious and informed handling.
I. Hazard Assessment and Engineering Controls: Your First Line of Defense
Before any handling of this compound, a thorough risk assessment is non-negotiable. The primary engineering control for this liquid compound is to minimize the generation and inhalation of vapors and to prevent contact.
Primary Engineering Controls:
-
Ventilation: All manipulations of this compound should be conducted within a certified chemical fume hood. This is the most effective measure to control airborne concentrations and protect the user from inhaling potentially harmful vapors.[1]
-
Safety Infrastructure: Ensure immediate access to a fully functional eyewash station and a safety shower.[1] These are not optional conveniences but critical emergency fixtures.
II. Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection and correct use of PPE are critical for safeguarding against direct chemical exposure. The following table summarizes the required PPE, with detailed explanations below.
| Protection Type | Specific PPE Recommendation |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Skin and Body Protection | A standard laboratory coat must be worn and fully buttoned. For larger quantities or in case of a spill, chemically resistant aprons or coveralls are recommended. Heavy rubber gloves are also advised.[1] |
| Hand Protection | Chemically resistant gloves are required. While some sources note a lack of specific glove material testing, nitrile or neoprene gloves are a prudent starting point.[2] Always inspect gloves for integrity before use. |
| Respiratory Protection | Under normal use in a fume hood, respiratory protection is not typically required. However, in cases of inadequate ventilation or a significant spill, a NIOSH-approved respirator should be used.[1] |
Step-by-Step PPE Protocol:
-
Donning Sequence:
-
First, put on your laboratory coat.
-
Next, don your chemical safety goggles.
-
Then, carefully put on your gloves, ensuring the cuffs of the gloves extend over the cuffs of your lab coat sleeves to create a protective barrier.
-
-
Doffing Sequence (to prevent contamination):
-
Remove gloves first, using a technique that avoids skin contact with the outer surface of the glove.
-
Remove your laboratory coat.
-
Finally, remove your safety goggles.
-
Wash your hands thoroughly with soap and water after removing all PPE.[1]
-
III. Operational Handling: From Receipt to Use
Adherence to a strict operational workflow is essential for safe and effective research.
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[1][2]
Handling and Dispensing:
-
Transport the chemical in a secondary container to and from the fume hood.
-
When dispensing, avoid splashing. Use appropriate tools like a pipette or a graduated cylinder.
-
After dispensing, securely close the primary container.
-
Always work with the smallest quantity necessary for your experiment.
IV. Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if necessary.[1]
-
Contain and Absorb: For small spills, contain the liquid with an inert absorbent material such as sand, diatomite, or a universal binder.[2]
-
Collect and Dispose: Carefully collect the absorbed material into a designated chemical waste container.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.[1]
Exposure Protocol:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes.[1] Remove any contaminated clothing and seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Wash out the mouth with water if the person is conscious and seek immediate medical attention.
V. Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Container Management: Keep the waste container closed when not in use.
-
Regulatory Compliance: Dispose of the chemical waste in strict accordance with all local, state, and federal regulations.[1][4] Do not pour this chemical down the drain or release it into the environment.[1]
VI. Workflow Visualization
To further clarify the safe handling process, the following diagram outlines the key stages and decision points.
Caption: Workflow for safe handling of this compound.
References
-
Chemos GmbH & Co.KG. (2019, April 17). Safety Data Sheet: Methylcyclopentane. Retrieved from [Link]
-
Thermo Fisher Scientific. (2014, January 22). SAFETY DATA SHEET - Methyl cyclopentanecarboxylate. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
